Methyl 7-fluoro-1H-indole-2-carboxylate
Description
The exact mass of the compound this compound is 193.05390666 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIZAPWDPPXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743750 | |
| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158331-26-0 | |
| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a cornerstone in medicinal chemistry. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the indole ring system has demonstrated remarkable versatility. In recent years, the strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1]
This guide provides a comprehensive technical overview of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block that combines the biological relevance of the indole scaffold with the strategic advantages of fluorination. This compound serves as a crucial starting material for the synthesis of complex molecules aimed at a variety of therapeutic targets.
Core Chemical Identity and Physicochemical Properties
This compound is a synthetically derived compound valued for its utility in organic synthesis and medicinal chemistry.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1158331-26-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][5] |
| Molecular Weight | 193.17 g/mol | [1][2][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1H-Indole-2-carboxylic acid, 7-fluoro-, methyl ester | [2] |
| Appearance | Typically an off-white to white crystalline solid or powder | [1] |
| Purity | Commonly available at ≥97% purity | [1][2] |
Note: Detailed experimental data for properties such as melting point and solubility are not widely published. However, based on the parent compound, 7-fluoroindole (melting point 60-65 °C), and methyl 1H-indole-2-carboxylate, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound can be approached through several established methods for indole formation and functionalization. A common and reliable strategy involves the synthesis of the 7-fluoroindole core followed by carboxylation and esterification.
Proposed Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This multi-step process leverages well-understood named reactions to construct the target molecule.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodology and Rationale
Step 1: Fischer Indole Synthesis
-
Reaction: 2-Fluoroaniline is reacted with ethyl pyruvate in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Mechanism: This classic reaction proceeds via the formation of a phenylhydrazone intermediate from the aniline and pyruvate. The acid catalyst then promotes an intramolecular electrophilic substitution (a[3][3]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.
-
Causality: The choice of ethyl pyruvate directly installs the ester group at the C2 position, which is a highly efficient way to build the core scaffold.
Step 2: Saponification (Hydrolysis)
-
Reaction: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution.
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate to yield the carboxylic acid.
-
Causality: While this adds a step, isolating the carboxylic acid allows for purification and provides a versatile intermediate that can be converted to various esters or amides.
Step 3: Fischer-Speier Esterification
-
Reaction: 7-Fluoro-1H-indole-2-carboxylic acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is then heated to reflux.[6]
-
Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester.[6]
-
Causality: Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester. This is a cost-effective and scalable method for ester formation.[6]
Spectroscopic Characterization
While a specific spectrum is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing ester group and the fluorine atom. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm. The N-H proton of the indole would appear as a broad singlet at a downfield chemical shift (typically > 11 ppm).
-
¹³C NMR: The spectrum would display 10 distinct carbon signals. The most downfield signal would correspond to the ester carbonyl carbon (around 162 ppm). The carbons attached to the fluorine and nitrogen atoms would also show characteristic shifts and C-F coupling.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z of 193.17, confirming the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The 7-fluoroindole moiety is of particular interest in medicinal chemistry for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine at the 7-position can block a potential site of metabolism, thereby increasing the half-life of a drug.[1]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the indole N-H proton, influencing the molecule's overall polarity and its ability to participate in hydrogen bonding.
-
Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity and potency.
Role in the Development of Novel Therapeutics
The indole-2-carboxylate scaffold has been a starting point for the development of numerous therapeutic agents.
Caption: Role of the title compound in a typical drug discovery workflow.
-
Anti-Trypanosomal Agents: Research into treatments for Chagas disease has explored indole-2-carboxamides. While some studies showed that electron-withdrawing groups like halogens could decrease potency in certain series, the strategic placement of fluorine is a key tactic used to fine-tune properties like solubility and metabolic stability.[7][8]
-
HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core has been identified as a novel scaffold for HIV-1 integrase inhibitors. These compounds function by chelating Mg²⁺ ions in the enzyme's active site, which is crucial for viral replication. The ability to synthesize a diverse library of derivatives from a common starting material like this compound is essential for optimizing these interactions.[9]
-
Anticancer Agents: Indole derivatives have been investigated as inhibitors of various cancer-related targets. For instance, they have been used to develop inhibitors of tubulin polymerization and other key signaling proteins. The 7-fluoro substitution can enhance cell permeability and target engagement.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this exact compound should always be consulted, general guidelines based on related indole derivatives apply.
-
Hazard Identification: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store refrigerated.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structure thoughtfully combines the biologically significant indole nucleus with the property-enhancing characteristics of a fluorine substituent. Its utility as a versatile building block allows for the efficient synthesis of diverse chemical libraries, accelerating the discovery and optimization of novel therapeutics for a wide range of diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher working at the forefront of drug discovery and development.
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CP Lab Safety. (n.d.). This compound, 97% Purity, C10H8FNO2, 1 gram. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 7-fluoro-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 7-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The strategic incorporation of a fluorine atom at the 7-position of the indole scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents. This document details the structural and physicochemical parameters of this compound, outlines robust experimental protocols for its characterization, and provides insights into its handling and potential applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this fluorinated indole derivative.
Introduction: The Strategic Role of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of fluorine into organic molecules is a well-established strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the physicochemical and biological characteristics of the parent molecule.
This compound (Figure 1) is a functionalized indole that combines the versatility of the indole-2-carboxylate template with the advantageous properties imparted by fluorination at the 7-position. This specific substitution pattern is of particular interest as it can influence the acidity of the indole N-H, modulate lipophilicity, and alter metabolic pathways, thereby offering a nuanced tool for fine-tuning drug-like properties.[1] This guide serves as a detailed resource on the core physicochemical characteristics of this compound, providing both established data and field-proven experimental methodologies for its comprehensive evaluation.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Core Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and physicochemical parameters, compiled from available data and predictive models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1158331-26-0 | [2] |
| Molecular Formula | C₁₀H₈FNO₂ | [2] |
| Molecular Weight | 193.17 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Data not available (experimental) | --- |
| Boiling Point | 335.3 ± 22.0 °C at 760 mmHg (predicted) | [3] |
| Solubility | Data not available (experimental) | --- |
| pKa (indole N-H) | Data not available (experimental) | --- |
| LogP | Data not available (experimental) | --- |
Synthesis and Purification
The synthesis of this compound can be achieved through several established routes for indole synthesis, with the Fischer indole synthesis being a common and adaptable method.[4]
General Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 2-fluorophenylhydrazine and methyl pyruvate are the key starting materials.
Caption: Generalized workflow for the Fischer indole synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Hydrazone Formation: To a solution of 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq). Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Structural and Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of indole derivatives.[5] The following are predicted chemical shifts based on the analysis of similar fluorinated indole structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| NH | ~12.0 | br s | H1 |
| Ar-H | ~7.5-7.7 | m | Aromatic Protons |
| Ar-H | ~7.1-7.3 | m | Aromatic Protons |
| Ar-H | ~6.9-7.1 | m | Aromatic Protons |
| OCH₃ | ~3.9 | s | Methyl Ester |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| C=O | ~162 | Ester Carbonyl | |
| C-F | ~145-150 (d, ¹JCF) | C7 | |
| Aromatic C | ~110-135 | Indole Ring Carbons | |
| OCH₃ | ~52 | Methyl Ester |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indole N-H |
| ~1700 | C=O stretch | Ester Carbonyl |
| ~1250 | C-F stretch | Aryl Fluoride |
| ~1200 | C-O stretch | Ester |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Expected [M+H]⁺: 194.0617
Experimental Protocols for Physicochemical Characterization
The following protocols provide a framework for the experimental determination of key physicochemical properties.
Determination of Melting Point
Caption: Workflow for melting point determination.[6][7]
Determination of Solubility
A shake-flask method followed by HPLC quantification is a standard procedure for determining solubility.[8]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the vials to pellet the excess solid. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the compound using a validated HPLC method with a standard calibration curve.
Determination of pKa
The pKa of the indole N-H can be determined using UV-Vis spectrophotometry or NMR titration.[9][10]
-
Preparation of Buffers: Prepare a series of buffers with a range of known pH values.
-
Sample Preparation: Prepare solutions of this compound in each buffer.
-
Measurement:
-
UV-Vis: Record the UV-Vis spectrum of each solution. The change in absorbance at a specific wavelength as a function of pH can be used to determine the pKa.
-
NMR: Record the ¹H NMR spectrum of each solution. The chemical shift of the N-H proton or adjacent aromatic protons will change with the protonation state, and this change can be plotted against pH to determine the pKa.
-
Safety and Handling
Based on the Safety Data Sheet for this compound, the following handling precautions should be observed.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable and versatile building block in modern chemical research. Its unique physicochemical properties, imparted by the 7-fluoro substitution, offer significant advantages in the design of novel molecules with tailored pharmacological and material characteristics. This technical guide provides a solid foundation of its known properties and outlines robust experimental methodologies for its synthesis and characterization. A thorough understanding and application of this knowledge will empower researchers to fully exploit the potential of this important fluorinated indole derivative.
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An In-Depth Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indole-2-carboxylate
Abstract
Methyl 7-fluoro-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a fluorine atom at the 7-position of the indole scaffold can significantly modulate the physicochemical and metabolic properties of a molecule, enhancing its therapeutic potential. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into experimental choices and presenting detailed, actionable protocols.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Specifically, the 7-fluoroindole moiety is of growing interest, as substitution at this position can sterically shield the indole nitrogen from metabolic degradation and fine-tune the electronic properties of the aromatic system. This compound serves as a versatile precursor for the elaboration of complex molecular architectures, making its efficient synthesis a critical endeavor.[3][4]
Strategic Dissection of Synthesis Pathways
The synthesis of this compound can be approached through several established indole formation reactions. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we explore the most pertinent and adaptable methods.
The Reissert Indole Synthesis: A Classic Approach from Nitroaromatics
The Reissert indole synthesis is a powerful method that constructs the indole ring from an o-nitrotoluene derivative.[5][6][7][8] This pathway is particularly attractive when the appropriately substituted nitroaromatic precursor is readily accessible.
Mechanistic Rationale:
The synthesis commences with the condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to form ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate. The subsequent reductive cyclization of this intermediate is the key step.[7][9] Common reducing agents include zinc in acetic acid or catalytic hydrogenation. The reduction of the nitro group to an amine is immediately followed by an intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid ester.
Logical Flow of the Reissert Synthesis
Caption: Workflow for the Reissert synthesis of the target indole.
Experimental Protocol: Reissert Synthesis
Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate
-
To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 2-fluoro-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pyruvate derivative.
Step 2: Reductive Cyclization and Esterification
-
Dissolve the ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and filter off the excess zinc.
-
Concentrate the filtrate, and to the resulting crude 7-fluoro-1H-indole-2-carboxylic acid, add methanol and a catalytic amount of sulfuric acid.
-
Reflux the methanolic solution for 4-6 hours to effect Fischer esterification.[10]
-
Cool, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to afford this compound.
The Fischer Indole Synthesis: A Convergent and Versatile Route
The Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[11][12][13][14][15] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.
Mechanistic Rationale:
For the synthesis of this compound, the logical starting materials are (2-fluorophenyl)hydrazine and methyl pyruvate. These condense to form the corresponding hydrazone. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), the hydrazone tautomerizes to an enamine.[12][15] A[16][16]-sigmatropic rearrangement, the key step of the Fischer synthesis, follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[12]
Mechanism of the Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Combine (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in methanol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) and heat to 80-100 °C for 1-3 hours.
-
Carefully pour the hot reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.
Modern Palladium-Catalyzed Approaches: The Larock Indole Synthesis
For more complex or highly functionalized indoles, modern palladium-catalyzed methods offer significant advantages in terms of scope and mildness. The Larock indole synthesis is a prime example, involving the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[17][18][19][20][21]
Mechanistic Rationale:
To synthesize this compound via this route, one would start with 2-bromo-6-fluoroaniline and an alkyne partner such as methyl propiolate. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization via attack of the aniline nitrogen, followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product.[19]
Catalytic Cycle of the Larock Indole Synthesis
Caption: Simplified catalytic cycle for the Larock indole synthesis.
Experimental Protocol: Larock Indole Synthesis
-
In a sealed tube, combine 2-bromo-6-fluoroaniline (1.0 eq), methyl propiolate (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand such as P(t-Bu)3 (0.1 eq), and potassium carbonate (2.0 eq) in a solvent like DMF or dioxane.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to 80-120 °C for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate this compound.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Advantages | Key Limitations | Typical Yields |
| Reissert Synthesis | 2-Fluoro-6-nitrotoluene, Diethyl oxalate | Utilizes readily available nitroaromatics.[5][6] | Multi-step process; harsh reducing conditions may not be suitable for sensitive substrates. | 40-60% |
| Fischer Synthesis | (2-Fluorophenyl)hydrazine, Methyl pyruvate | Highly convergent; often a one-pot procedure.[11][15] | Requires strongly acidic conditions; potential for regioisomeric mixtures with unsymmetrical ketones. | 50-75% |
| Larock Synthesis | 2-Bromo-6-fluoroaniline, Methyl propiolate | Mild reaction conditions; broad functional group tolerance.[18][19][21] | Requires more expensive palladium catalysts and ligands; availability of substituted alkynes can be a limitation. | 60-85% |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through several well-established and modern synthetic methodologies. The classical Reissert and Fischer syntheses provide robust and cost-effective routes, particularly for large-scale production, provided the necessary precursors are available. For more delicate substrates or in the context of library synthesis where functional group diversity is paramount, palladium-catalyzed methods like the Larock indole synthesis offer superior performance and milder conditions.
As the demand for structurally diverse and complex fluorinated indole derivatives continues to grow in the pharmaceutical industry, the development of even more efficient, sustainable, and regioselective synthetic methods will remain a key area of research. Innovations in C-H activation and photocatalysis are poised to provide novel disconnections and more direct routes to this important class of molecules.
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- Reddy, K. L., et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.
- Various Authors. (2018).
- ResearchGate. (n.d.). Synthesis of arylated indoles via Sonogashira cross-coupling.
- Chen, C. Y., et al. (2006).
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- Gribble, G. W. (2019). Bischler Indole Synthesis.
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- Chen, C., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI.
- RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
- Grokipedia. (n.d.). Larock indole synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
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- SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.
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- Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis.
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-fluoro-1H-indole-2-carboxylate
Introduction
Methyl 7-fluoro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The introduction of a fluorine atom at the 7-position can profoundly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for developing novel therapeutic agents.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for analysis.
Molecular Structure and Atom Numbering
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The systematic numbering of each atom is crucial for unambiguous assignment of spectral signals, particularly in NMR.
Caption: A validated workflow for the complete spectroscopic characterization of an organic compound.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Ensure proper shimming for high resolution. Integrate all peaks and reference the spectrum to the residual solvent signal or internal standard (TMS).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Protocol 2: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like LC (Liquid Chromatography) or GC (Gas Chromatography). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.
-
Data Acquisition: Infuse the sample solution directly or inject it into the LC/GC system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺·.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and the location of the fluorine substituent through characteristic chemical shifts and C-F/H-F coupling constants. FT-IR spectroscopy provides rapid confirmation of essential functional groups, including the indole N-H and the ester carbonyl. Finally, mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system that provides an unambiguous and complete structural characterization essential for drug development and scientific research.
References
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Al-Hourani, B. J., Al-Awaida, W. A., & El-Elimat, T. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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Gribble, G. W., & Roy, S. (1997). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available at: [Link]
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Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Uddin, G., Alam, M. T., et al. (2019). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]
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Magna-parma. (n.d.). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]
-
MagniChem. (n.d.). Methyl 1H-indole-3-carboxylate. MagniChem. Available at: [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of 6-Fluoroindole-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. PubChem. Available at: [Link]
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NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]
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PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem. Available at: [Link]
-
Maleckis, A., Herath, I. D., & Otting, G. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Research Square. Available at: [Link]
A Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, pricing considerations, and its critical role in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: The Significance of this compound in Drug Discovery
This compound (CAS No. 1158331-26-0) is a fluorinated indole derivative that has garnered significant attention in the field of drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] The introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of the N-H proton, all of which are critical parameters in drug design.[2]
The utility of this compound lies in its versatility as a synthetic intermediate. The ester functional group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate diverse libraries of compounds for biological screening.[3][4] As we will explore in subsequent sections, this compound has been instrumental in the development of novel inhibitors for a range of therapeutic targets.
Commercial Availability and Procurement
Acquiring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of reputable chemical suppliers. The following table provides a summary of some of the key commercial sources for this compound.
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Moldb | 1158331-26-0 | ≥97% | 100mg, 250mg, 1g, Bulk Inquiry |
| CP Lab Safety | 1158331-26-0 | 97% | 1g |
| BLD Pharm | 1158331-26-0 | Not specified | Not specified |
| Sigma-Aldrich (Merck) | 1158331-26-0 | Not specified | Not specified |
| Doron Scientific | Not specified | Not specified | Not specified |
Note: The information in this table is based on publicly available data and is subject to change. It is always recommended to visit the supplier's website for the most up-to-date information.
The procurement of specialized research chemicals like this compound follows a standard workflow. The following diagram illustrates the typical steps a researcher would take from identifying the need for the compound to its final use in the laboratory.
Understanding Pricing Dynamics
The price of this compound, like other research chemicals, is not static and can vary significantly between suppliers. Several factors contribute to these price fluctuations.[5][6][7]
-
Purity: Higher purity grades (e.g., >98%) command a premium price due to the additional purification steps required. For most discovery applications, a purity of ≥97% is generally acceptable.
-
Quantity: As with most chemical products, there is a significant economy of scale. The price per gram decreases substantially when purchasing larger quantities. For example, one supplier lists 100mg at $167.00, while 1g is priced at $777.00, demonstrating a lower per-unit cost for the larger quantity.[8]
-
Supplier: Prices can differ between suppliers due to their manufacturing costs, overhead, and market position. It is advisable to obtain quotes from multiple vendors.
-
Synthesis Complexity: The complexity of the synthetic route to produce the compound directly impacts its cost.
-
Market Demand: The demand for a particular building block in the research community can also influence its price.
Due to these variables, it is standard practice for researchers to request quotations from multiple suppliers before making a purchase. This ensures competitive pricing and allows for a thorough evaluation of the product specifications and lead times.
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound is realized in its application as a versatile scaffold for the synthesis of novel drug candidates. The indole-2-carboxamide moiety, readily accessible from this starting material, is a key pharmacophore in a variety of biologically active molecules.[3][4]
Anti-Trypanosomal Agents for Chagas Disease
Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options.[2] Researchers have identified indole-based compounds as promising starting points for the development of new anti-trypanosomal drugs. In a notable study, a series of substituted indoles were optimized for their activity against T. cruzi.[2] While the specific use of the 7-fluoro derivative was not detailed in this particular study, the general synthetic strategies involved the coupling of indole-2-carboxylic acids with various amines to form indole-2-carboxamides. The 7-fluoro substitution is a logical next step in the optimization of such compounds to enhance their drug-like properties.
Development of Novel Anti-mycobacterial Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-mycobacterial agents. Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[3][9] These compounds have been shown to target essential cellular processes in the bacteria. The synthesis of these potent agents often begins with an appropriately substituted indole-2-carboxylate, such as the 7-fluoro derivative, which is then converted to the corresponding carboxamide.
The following diagram illustrates the relationship between the chemical structure of this compound and its application in the synthesis of bioactive indole-2-carboxamides.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its strategic structural features, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its procurement, pricing, and applications is essential for researchers aiming to leverage this compound to its full potential in the quest for new medicines.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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This compound, 97% Purity, C10H8FNO2, 1 gram. CP Lab Safety. [Link]
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1158331-26-0 | this compound. Molecular Database - Moldb. [Link]
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methyl 7?fluoro?1h?indole?4?carboxylate - 97%, high purity. Allschoolabs. [Link]
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Factors influencing the price of medicines. Eubioco. [Link]
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How to Manage Chemical Price Fluctuations: Expert Strategies to Stay Profitable. Nexizo. [Link]
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Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. [Link]
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Understanding Chemical Prices_ Global Impact, Factors & Trends. pharma ingredients. [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
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The Most Important Chemical Industry Issues Pricing Strategies For 2022. Pricefx. [Link]
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Synthesis of the target compounds indole‐2‐carboxamides (5). ResearchGate. [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH. [Link]
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The Strategic Advantage of Fluorination: An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful strategy to modulate and enhance its biological properties. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by fluorinated indole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuropharmacological effects, supported by experimental evidence and structure-activity relationship (SAR) analyses. Detailed protocols for key biological assays are provided to enable researchers to effectively evaluate these compounds in their own laboratories. This document is intended to serve as a vital resource for scientists engaged in the discovery and development of novel therapeutics based on the fluorinated indole framework.
The Indole Nucleus and the Transformative Role of Fluorine
The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The introduction of fluorine, the most electronegative element, into the indole structure can profoundly alter its physicochemical properties. This strategic modification can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.
-
Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes and improving its access to target sites.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.
-
Altered Conformation and Binding Affinity: The introduction of fluorine can induce specific conformational preferences in the molecule, leading to a more favorable interaction with the target protein and enhanced biological activity.
These advantageous modifications have led to the successful development of several fluorinated indole-containing drugs, such as the anticancer agent sunitinib and the selective serotonin reuptake inhibitor fluoxetine.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of fluorinated indoles are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.
-
Kinase Inhibition: Many fluorinated indoles act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival. For instance, sunitinib, a 5-fluoro-substituted indolin-2-one, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, thereby inhibiting angiogenesis and tumor cell proliferation.
-
Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by disrupting microtubule dynamics. They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Some fluorinated indole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells.
-
Induction of Apoptosis: Fluorinated indoles can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways. This can involve the depolarization of mitochondria, activation of caspases, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.
Structure-Activity Relationship (SAR) Insights
The position and number of fluorine substitutions on the indole ring, as well as the nature of other substituents, significantly influence the anticancer activity.
| Compound Class | Key Structural Features | Observed Activity | Reference |
| 5-Fluoro-indolin-2-ones | 5-Fluoro substitution on the indolin-2-one core. | Potent multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib). | |
| Indole-vinyl sulfones | Vinyl sulfone moiety at the C-3 position of the indole ring. | Potent tubulin polymerization inhibitors. | |
| 6-Aryl indoles | Aryl group at the C-6 position. | Inhibition of tubulin polymerization and antiproliferative activity against breast cancer cell lines. | |
| Pyrazolinyl-indoles | Pyrazoline ring fused with the indole scaffold. | Significant cytotoxic activity against various cancer cell lines. |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated indole derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Fluorinated indole derivatives have shown promise as a new class of antimicrobial compounds.
Spectrum of Activity
Fluorinated indoles have demonstrated activity against a range of pathogenic microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Bacillus subtilis.
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Including Candida albicans and Aspergillus niger.
-
Mycobacteria: Such as Mycobacterium tuberculosis.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC.
Objective: To determine the MIC of a fluorinated indole derivative against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculate Plate: Add an equal volume of the standardized inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: A Focus on HIV
Several fluorinated indole derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).
Mechanism of Action: Targeting HIV Reverse Transcriptase
A significant number of antiviral fluorinated indoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.
Noteworthy Antiviral Fluorinated Indoles
-
Indole-carboxamides: Derivatives with a carboxamide group at the C-7 position of the indole ring have shown potent anti-HIV-1 activity with EC50 values in the nanomolar and even picomolar range.
-
Benzenesulfonyl fluoro-indolecarboxamides: These compounds have demonstrated potent inhibition of wild-type HIV-1 non-nucleoside reverse transcriptase.
Experimental Protocol: Anti-HIV-1 Replication Assay
This protocol describes a cell-based assay to evaluate the ability of a compound to inhibit HIV-1 replication.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HIV-1.
Step-by-Step Methodology:
-
Cell Culture: Culture a susceptible human T-lymphocyte cell line (e.g., CEM or MT-4) in appropriate media.
-
Compound Preparation: Prepare serial dilutions of the fluorinated indole derivative.
-
Infection: Pre-incubate the cells with the test compound for a short period, then infect them with a known amount of HIV-1.
-
Incubation: Incubate the infected cells in the presence of the compound for several days.
-
Quantify Viral Replication: Measure the extent of viral replication. This can be done by:
-
p24 Antigen ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measuring the activity of the reverse transcriptase enzyme released into the supernatant.
-
Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral infection.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.
Neuropharmacological Activity: Modulating Brain Function
Fluorinated indole derivatives have also shown significant potential in the treatment of neurological and psychiatric disorders.
Key Neuropharmacological Activities
-
Antidepressant Activity: Some fluorinated indoles act as selective serotonin reuptake inhibitors (SSRIs), increasing the levels of serotonin in the synaptic cleft. Vilazodone is an example of an antidepressant drug containing a fluorinated indole moiety.
-
Neuroprotective Effects: Indole derivatives have been shown to possess neuroprotective properties, potentially through their antioxidant and anti-inflammatory activities. They can protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Monoamine Oxidase (MAO) Inhibition: Certain fluorinated indoles can inhibit MAO enzymes, which are responsible for the breakdown of neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease and depression.
Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress
This protocol outlines a method to assess the ability of a compound to protect neuronal cells from oxidative damage.
Objective: To evaluate the neuroprotective effect of a fluorinated indole derivative against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated indole derivative for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a defined duration (e.g., 24 hours). Include a control group treated with H2O2 alone and an untreated control group.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 2.3.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H2O2-treated control. An increase in cell viability indicates a neuroprotective effect.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective approach for the discovery and development of novel therapeutic agents with a wide range of biological activities. The examples and protocols presented in this guide highlight the immense potential of fluorinated indole derivatives in anticancer, antimicrobial, antiviral, and neuropharmacological applications. Future research in this area will likely focus on the synthesis of more complex and diverse fluorinated indole libraries, the elucidation of novel mechanisms of action, and the optimization of lead compounds to improve their efficacy and safety profiles. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs.
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The Strategic Role of Fluorine in Modifying Indole Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its modification to enhance therapeutic properties is a central goal in drug discovery. Among the tools available to the medicinal chemist, the strategic incorporation of fluorine has emerged as a uniquely powerful strategy.[3][4] This guide provides an in-depth analysis of how fluorine substitution modulates the bioactivity of indole-containing molecules. We will explore the fundamental physicochemical principles, from altering metabolic stability and lipophilicity to fine-tuning receptor binding interactions. This document moves beyond theoretical concepts to provide practical, field-proven insights, including detailed synthetic protocols and case studies of successful fluorinated indole drugs, designed to empower researchers in the rational design of next-generation therapeutics.
The Physicochemical Power of a Single Atom: Why Fluorine?
The substitution of a hydrogen atom (van der Waals radius 1.20 Å) with fluorine (van der Waals radius 1.47 Å) introduces minimal steric perturbation, yet it imparts profound changes to a molecule's electronic and physical properties.[4][5] Understanding these foundational effects is critical to rationally deploying fluorine in indole drug design.
Electronic and Inductive Effects: Modulating pKa
Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[3][4] This powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups, such as the nitrogen in a side-chain amine.[4][6][7]
Causality: By withdrawing electron density, fluorine reduces the basicity of the amine, meaning it is less protonated at physiological pH (7.4). A less charged species can more readily cross lipid bilayer membranes, often leading to improved oral absorption and bioavailability.[4][6][7] For instance, strategic fluorination has been shown to dramatically influence the oral absorption of 5-HT1D receptor ligands based on an indole scaffold.[6][7]
Metabolic Stability: Blocking the "Soft Spots"
A primary application of fluorination is to enhance metabolic stability.[4][8] Aromatic rings, including indole, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often terminates a drug's action.
Causality: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") physically blocks the enzymatic oxidation that would otherwise occur, extending the drug's half-life and systemic exposure.[1][3][9]
Caption: Fluorine as a metabolic shield.
Lipophilicity and Permeability: A Surprising Duality
While fluorine is highly electronegative, its effect on lipophilicity (measured as logP or logD) is not straightforward. The replacement of H with F typically increases the lipophilicity of a molecule.[10][11]
Causality: Although the C-F bond is polar, the fluorine atom itself is poorly polarizable and can reduce the hydrogen bond donating capacity of adjacent C-H groups. This often results in a more hydrophobic local environment, which can enhance passive membrane permeability and improve oral bioavailability.[3][8] However, excessive fluorination can sometimes lead to reduced aqueous solubility or increased susceptibility to efflux pumps.[3]
Binding Affinity and Conformational Control
Fluorine can directly participate in and enhance interactions with protein targets.[4][5] It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or C-F···C=O (carbonyl) interactions within a binding pocket.[12][13] Furthermore, stereoelectronic effects, such as the gauche effect, can allow fluorine to stabilize a specific molecular conformation that is optimal for binding to the target receptor, thereby improving potency.[3]
Strategic Fluorination of the Indole Scaffold: A Positional Guide
The specific placement of fluorine on the indole ring system is a critical decision that dictates its ultimate biological effect.
-
C-5 and C-6 Positions: These are common sites for fluorination. Substitution at these positions often enhances metabolic stability without drastically altering the core pharmacology. For example, 5-fluoroindole derivatives have shown potent antiviral activity against HIV-1.[14] The anti-cancer drug Sunitinib features a fluorine atom at the 5-position of its indolin-2-one core, contributing to its overall pharmacokinetic profile.[15]
-
C-4 and C-7 Positions: Fluorination at these positions can have more pronounced effects on the electronics of the pyrrole ring. A fluorine at C-4 has been shown to reduce potency in some kinase inhibitors, potentially due to unfavorable interactions in the binding hinge region.[16] However, in other contexts, 4-fluoroindole derivatives have demonstrated significant anti-HIV activity.[14]
-
C-2 and C-3 Positions: The C-3 position is a frequent point of substitution for pharmacophores, while the C-2 position is also synthetically accessible. Fluorination directly at these positions is less common for modulating ADME properties but can be used to alter the reactivity or binding mode of the molecule.
-
N-1 Position: While the N-H of indole is a key hydrogen bond donor, its substitution or the modification of adjacent groups with fluorine can influence binding and physicochemical properties.
Case Studies: FDA-Approved and Investigational Fluorinated Indoles
The true impact of fluorine is best illustrated through real-world examples. The strategic use of fluorination has been pivotal in the success of several marketed drugs.
| Drug/Compound | Therapeutic Area | Role of Fluorine | Key Finding/Advantage |
| Sunitinib | Oncology (RTK Inhibitor) | Metabolic Stability: Fluorine at the C-5 position of the indolin-2-one core. | Contributes to a favorable pharmacokinetic profile suitable for oral administration in treating renal cell carcinoma.[15] |
| Vilazodone | Antidepressant | Not directly on indole: A trifluoromethyl group on a linked phenyl ring. | The CF3 group increases lipophilicity and CNS penetration, allowing effective serotonin transporter binding and improving metabolic resistance.[3] |
| ZD3523 | Anti-inflammatory | Side-Chain Fluorination: A trifluoromethyl group on the amide side chain. | The fluorinated substituent was critical for achieving high potency (Ki of 0.42 nM) as a leukotriene receptor antagonist.[17] |
| 5-HT1D Agonists | Migraine | Side-Chain Fluorination: Fluorine on the piperidine/piperazine ring or propyl linker. | Systematically lowered the pKa of the basic amine, leading to a dramatic and beneficial increase in oral absorption.[6][7] |
Experimental Protocols & Workflows
Synthesizing and evaluating fluorinated indoles requires robust and reproducible methodologies. As a self-validating system, each protocol must include clear steps for execution and confirmation of the outcome.
Protocol: Late-Stage Electrophilic Fluorination of an Indole Derivative
This protocol describes a general method for the direct C-H fluorination of an electron-rich indole, a key strategy in modern medicinal chemistry. Late-stage fluorination allows for the rapid generation of fluorinated analogs from a common advanced intermediate.
Objective: To introduce a fluorine atom at the C-3 position of N-methylindole as a model substrate.
Materials:
-
N-methylindole (1.0 eq)
-
Selectfluor™ (1.1 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen supply
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, hexane, ethyl acetate)
-
Rotary evaporator
-
NMR tubes, deuterated chloroform (CDCl3)
-
LC-MS vials
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-methylindole (e.g., 131 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) and stir the solution at room temperature until the indole is fully dissolved.
-
Reagent Addition: Add Selectfluor™ (e.g., 389 mg, 1.1 mmol) to the solution in one portion. Safety Note: Selectfluor™ is a powerful oxidizing agent. Handle with appropriate care.
-
Reaction Monitoring (Self-Validation Step 1): Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The starting material should show a new, typically less polar, spot corresponding to the fluorinated product. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.
-
Characterization (Self-Validation Step 2):
-
Confirm the structure of the product (3-fluoro-1-methyl-1H-indole) by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The ¹⁹F NMR will show a characteristic singlet, and the other spectra will show couplings to fluorine.
-
Verify the mass of the product and assess its purity using LC-MS.
-
Caption: Workflow for Late-Stage Indole Fluorination.
Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a parent indole compound versus its fluorinated analog in human liver microsomes (HLM).
Materials:
-
Parent indole and fluorinated analog (test compounds), 10 mM stock in DMSO
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Verapamil) for quenching
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a master mix of HLM in phosphate buffer to a final concentration of 1 mg/mL. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation (T=0 min): In a 96-well plate, add the HLM solution. Add the test compound (parent or fluorinated analog) to a final concentration of 1 µM. Immediately add 2 volumes of ice-cold acetonitrile with the internal standard to the T=0 wells to stop the reaction. This serves as the 100% reference.
-
Initiation of Reaction: To the remaining wells, add the NADPH regenerating system to initiate the metabolic reaction. Place the plate in a 37°C incubator with shaking.
-
Time Points: At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from the reaction and quench it with 2 volumes of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis (Self-Validation): Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the test compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer t½ for the fluorinated analog compared to the parent compound validates the hypothesis that fluorination improved metabolic stability.
Conclusion and Future Perspectives
The incorporation of fluorine is a proven, high-impact strategy in the optimization of indole-based drug candidates. Its ability to simultaneously modulate multiple physicochemical parameters—enhancing metabolic stability, tuning pKa for better absorption, and improving target binding—makes it an indispensable tool.[3][4][18] Advances in synthetic chemistry, particularly in late-stage fluorination, are continually expanding the possibilities, allowing for the precise installation of fluorine and fluorinated motifs (e.g., CF3, OCF3) at later stages of a synthetic sequence.[3][19] The future will likely see an even more nuanced and predictive application of fluorine, guided by a deeper understanding of its context-dependent effects and enabled by novel synthetic methodologies, solidifying its role in the development of safer and more effective indole-based medicines.
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Blaney, P., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]
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Al-Tel, T. H., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Pharmaceuticals. [Link]
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The Strategic Incorporation of Fluorine at the 7-Position of Indole-2-Carboxylates: A Technical Guide for Drug Discovery
Introduction: The Unique Role of Fluorine in Privileged Scaffolds
In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs. Its inherent biological activity and versatile chemical nature make it a cornerstone of drug design. However, the strategic modification of this core structure is paramount to unlocking its full therapeutic potential. The introduction of fluorine, particularly at the C-7 position, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of indole-2-carboxylates, thereby enhancing their drug-like characteristics.
Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Unlike other halogens, fluorine can act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, which can be critical for target engagement and cell permeability.[2][3] This guide provides an in-depth exploration of 7-fluoroindole-2-carboxylates, from their synthesis and properties to their burgeoning applications in modern drug discovery.
Synthesis of 7-Fluoroindole-2-Carboxylates: A Step-by-Step Protocol
The most reliable and widely employed method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis.[4][5][6][7] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an α-ketoester, followed by a[1][1]-sigmatropic rearrangement to form the indole ring. The following protocol details the synthesis of ethyl 7-fluoro-1H-indole-2-carboxylate, a key building block for more complex derivatives.
Experimental Protocol: Fischer Indole Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate
Objective: To synthesize ethyl 7-fluoro-1H-indole-2-carboxylate from 2-fluorophenylhydrazine hydrochloride and ethyl pyruvate.
Materials:
-
2-Fluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in acetic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the hydrazone is typically spontaneous.
-
-
Indolization (Cyclization):
-
Carefully add the hydrazone solution to polyphosphoric acid (PPA) pre-heated to 80-100 °C with vigorous stirring. Caution: The addition can be exothermic.
-
Alternatively, the solvent from the hydrazone formation can be removed under reduced pressure, and the resulting residue can be dissolved in a suitable solvent like acetic acid, followed by the slow addition of a catalyst such as concentrated sulfuric acid.
-
Maintain the reaction temperature for 1-3 hours, monitoring the progress by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 7-fluoro-1H-indole-2-carboxylate.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid is crucial for protonating the hydrazone, which facilitates the tautomerization to the enamine intermediate and the subsequent[1][1]-sigmatropic rearrangement, the key step in the formation of the C-C bond of the indole ring.[5]
-
Excess Ethyl Pyruvate: A slight excess of the ketoester ensures the complete consumption of the hydrazine, which can be more challenging to remove during purification.
-
Temperature Control: The temperature of the indolization step is critical. It needs to be high enough to overcome the activation energy of the rearrangement but not so high as to cause decomposition of the product.
Physicochemical Properties of 7-Fluoroindole-2-Carboxylates
The introduction of a fluorine atom at the 7-position imparts distinct properties to the indole-2-carboxylate scaffold. A summary of the key physicochemical properties for representative esters is presented below.
| Property | Methyl 7-fluoro-1H-indole-2-carboxylate | Ethyl 7-fluoro-1H-indole-2-carboxylate |
| CAS Number | 1158331-26-0[7] | 348-31-2[8] |
| Molecular Formula | C₁₀H₈FNO₂[7] | C₁₁H₁₀FNO₂ |
| Molecular Weight | 193.17 g/mol [7] | 207.20 g/mol |
| Appearance | White to light yellow solid | Off-white to yellow powder |
| Melting Point | Not reported | ~135-139 °C |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Spectroscopic Data (Representative for Ethyl 7-fluoro-1H-indole-2-carboxylate):
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~9.0 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~162 (C=O), 149 (d, JCF ≈ 245 Hz, C-F), 135-110 (Ar-C), 62 (OCH₂), 14 (CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-F stretch).
-
Mass Spectrometry (ESI+): m/z 208 [M+H]⁺.
Applications in Drug Discovery
The 7-fluoroindole-2-carboxylate scaffold serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The strategic placement of the fluorine atom can lead to improved potency, selectivity, and pharmacokinetic profiles. Two prominent areas of application are in the development of novel antibacterial agents and kinase inhibitors.
Inhibition of Mycobacterial MmpL3 Transporter
Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents with novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) has been identified as an essential transporter responsible for the export of mycolic acids, a key component of the mycobacterial cell wall.[8][9][10] Indole-2-carboxamides, derived from 7-fluoroindole-2-carboxylates, have emerged as potent inhibitors of MmpL3.[11][12]
Mechanism of Action:
Indole-2-carboxamide-based inhibitors are thought to bind within a hydrophobic channel of the MmpL3 transporter.[9] This binding event physically obstructs the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasmic space.[12] The disruption of this essential transport process leads to the depletion of mycolic acids in the cell wall, compromising its integrity and ultimately resulting in bacterial cell death.
Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole and azaindole scaffolds are considered "hinge-binding motifs" and are prevalent in many approved kinase inhibitors.[2][3][13][14] The N-H and the lone pair on the aromatic nitrogen of the indole ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.
Mechanism of Action:
Derivatives of 7-fluoroindole-2-carboxylates can be designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding site, and the indole core forms hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The 7-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and by increasing the lipophilicity of the molecule, which can lead to better occupancy of the hydrophobic pocket. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the oncogenic signaling pathway.
Conclusion and Future Perspectives
7-Fluoroindole-2-carboxylates represent a strategically important class of building blocks in the design of novel therapeutics. The deliberate placement of a fluorine atom at the C-7 position offers a nuanced approach to fine-tuning the molecular properties of the indole scaffold, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The demonstrated utility of their derivatives as potent antibacterial agents and kinase inhibitors underscores their immense potential. As our understanding of disease biology deepens, the rational design of next-generation therapeutics will increasingly rely on such precisely functionalized core structures. The continued exploration of 7-fluoroindole-2-carboxylates and their derivatives is poised to yield a new wave of innovative drug candidates to address unmet medical needs.
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A Comprehensive Guide to the Safe Handling of Methyl 7-fluoro-1H-indole-2-carboxylate for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unknown
Methyl 7-fluoro-1H-indole-2-carboxylate (CAS No. 1158331-26-0) is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its indole core is a privileged scaffold in numerous pharmacologically active agents, and the strategic placement of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. As with many novel research chemicals, comprehensive toxicological data for this specific molecule has not been thoroughly investigated.[3][4]
This guide, therefore, is constructed from a position of scientific prudence. It synthesizes safety data from structurally similar indole carboxylates and fluorinated aromatics to establish a robust framework for safe handling. The core principle is to treat the compound as potentially hazardous and to minimize exposure through meticulous laboratory practice. This document provides the necessary technical information and procedural logic to empower researchers to handle this compound with confidence and safety.
Hazard Assessment and Risk Analysis
A thorough understanding of the potential hazards is the foundation of safe laboratory work. Lacking a specific Safety Data Sheet (SDS), we infer the hazard profile from analogous compounds.
Compound Identification
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1158331-26-0 | [1][2] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][5] |
| Molecular Weight | 193.17 g/mol | [1][5] |
Inferred GHS Hazard Classification
The following classification is extrapolated from safety data for closely related indole derivatives and fluorinated compounds.[6][7][8][9] This represents a conservative, safety-first approach.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[6][8][9] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][6][7][9] |
| Acute Toxicity (Oral) | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[9][10][11] |
The Causality Behind the Hazards
Understanding why a compound is hazardous is key to internalizing safe practices.
-
Irritation Potential: The indole nucleus, while common in nature, can interact with biological macromolecules. As a fine, potentially airborne powder, the compound can physically irritate the respiratory tract. Upon contact with moist tissues like the eyes or skin, partial hydrolysis of the methyl ester to the corresponding carboxylic acid could occur, contributing to irritation.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can alter the reactivity and metabolic profile of the indole ring. During a fire or thermal decomposition, the presence of fluorine creates a significant risk of releasing highly toxic and corrosive gaseous hydrogen fluoride (HF).[12]
Engineering and Administrative Controls: The First Lines of Defense
Personal Protective Equipment (PPE) is essential, but it is the final barrier. The primary methods for ensuring safety involve the work environment and established procedures.
-
The Principle of ALARA: All experimental protocols should be designed to use the minimum quantity of the chemical necessary, adhering to the principle of "As Low As Reasonably Achievable" to minimize the potential for exposure.
-
Primary Engineering Control: All handling of this compound as a solid or in volatile organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][13]
-
Administrative Controls: Access to the compound should be limited to trained personnel. A designated area within the laboratory should be demarcated for its use. All procedures must be documented in a Standard Operating Procedure (SOP) specific to your laboratory's context.
Standard Operating Protocol: A Lifecycle Approach
This section details a step-by-step methodology for safely managing the compound from the moment it enters the lab until its final disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the chemical into your laboratory's inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][7][8][12]
-
The container must be kept tightly closed to prevent exposure to moisture and air.[6][7][13] For long-term stability, storage under an inert atmosphere is recommended.[6]
Weighing and Preparation (Solid Form)
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[12] Clear the fume hood of all unnecessary items.
-
PPE: Don all required PPE as detailed in Section 5.0.
-
Handling: Perform all manipulations within a chemical fume hood. Use spark-proof tools and an anti-static weighing dish to prevent ignition of fine dust.[8]
-
Technique: Handle the solid gently to minimize dust generation.[4][13] If transferring to a flask, use a powder funnel.
-
Cleanup: Immediately after weighing, carefully clean any residual powder from the spatula and balance using a solvent-dampened wipe, which should then be disposed of as hazardous waste.
Use in Solution
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Manipulation: Keep the vessel containing the solution capped or covered when not in active use (e.g., during stirring or heating).
-
Transfers: Use appropriate volumetric glassware (pipettes, syringes) for transfers to minimize the risk of spills.
Waste Management and Disposal
-
Segregation: All waste streams must be treated as hazardous. Do not allow the chemical or its solutions to enter drains.[3][4][8]
-
Solid Waste: Collect contaminated disposables (gloves, weighing papers, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container compatible with the solvents used.
-
Disposal: Dispose of all waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6][7][10]
Personal Protective Equipment (PPE): The Last Line of Defense
The correct PPE is non-negotiable. The following table outlines the minimum requirements.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety goggles.[14] | Protects eyes from dust particles and splashes. |
| Hand | Chemically resistant nitrile gloves.[14] | Provides a barrier against skin contact. Gloves must be inspected before use and removed without touching the outer surface.[4] |
| Body | Flame-resistant lab coat and closed-toe shoes. | Prevents skin contact on arms and feet.[14] |
| Respiratory | Not required if handled exclusively in a fume hood. | A fume hood provides superior protection. If a fume hood is not available, a NIOSH-approved respirator with P95 cartridges is necessary for handling the solid.[4] |
Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Accidental Release (Spill)
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][13]
-
Decontaminate the spill area with an appropriate solvent and wash with soap and water.
Personal Exposure and First Aid
The following table provides immediate response actions. In all cases of significant exposure, seek prompt medical attention and provide the attending physician with the safety data.[3][6]
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][7][8] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [6][7][8] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. | [6][7][8] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [3][6][8] |
Fire Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4][13]
-
Specific Hazards: Thermal decomposition can produce toxic carbon monoxide, carbon dioxide, nitrogen oxides, and highly corrosive hydrogen fluoride gas.[6][12][13]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][13]
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for handling this compound, ensuring safety at every stage of its lifecycle in the laboratory.
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The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms or fluorine-containing moieties into this privileged scaffold has emerged as a powerful strategy to modulate and enhance the therapeutic properties of these molecules.[2][3] This in-depth technical guide explores the multifaceted roles of fluorinated indoles across various therapeutic landscapes, including oncology, neurodegenerative disorders, and infectious diseases. We will delve into the rationale behind fluorine incorporation, examine key synthetic methodologies, dissect mechanisms of action through signaling pathways, and provide detailed experimental protocols for the evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to design and develop the next generation of indole-based therapeutics.
The Power of Fluorine in Drug Design: More Than Just a Halogen Swap
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to organic molecules, making it a highly valuable tool in medicinal chemistry.[2] These properties include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450s. This often leads to improved pharmacokinetic profiles and a longer in vivo half-life.[2][4]
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and cross the blood-brain barrier (BBB), a critical factor for drugs targeting the central nervous system (CNS).[2][5]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, absorption, and target binding.[6][7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity for a specific biological target.[6]
-
Increased Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, leading to increased binding affinity and potency.[2]
The indole scaffold, with its inherent biological activity and multiple sites for substitution, provides an ideal platform for leveraging these fluorine-driven enhancements.[1]
Synthetic Strategies for Accessing Fluorinated Indoles
The synthesis of fluorinated indoles can be achieved through various methods, broadly categorized into two main approaches: late-stage fluorination of a pre-formed indole ring or the construction of the indole ring from fluorinated starting materials.
Fischer Indole Synthesis with Fluorinated Precursors
A classic and versatile method for indole synthesis is the Fischer indole synthesis. This reaction can be readily adapted to produce fluorinated indoles by using fluorinated phenylhydrazines as starting materials.[1]
Generalized Workflow for Fischer Indole Synthesis:
Caption: A generalized workflow for the Fischer indole synthesis.[1]
Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-1H-indole
-
Hydrazone Formation: To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding hydrazone is complete (monitored by TLC).
-
Cyclization: Add a Lewis acid catalyst, such as zinc chloride (1.2 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 6-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-fluoro-2-methyl-1H-indole.
Causality: The choice of a fluorinated phenylhydrazine is the critical step that dictates the position of the fluorine atom on the final indole ring. The acid catalyst is essential for both the initial hydrazone formation and the subsequent cyclization via a[1][1]-sigmatropic rearrangement.
Metal-Free Oxidative Dearomatization
Recent advancements have led to the development of novel, metal-free methods for synthesizing fluorinated indoles. One such approach involves an oxidative-dearomatization strategy that assembles 2-trifluoromethyl NH-indole products from simple anilines.[8] This method offers a scalable and efficient route to a variety of fluorinated indole derivatives.[8]
Therapeutic Applications of Fluorinated Indoles
The unique properties conferred by fluorine have led to the exploration of fluorinated indoles in a wide range of therapeutic areas.
Oncology
Indole derivatives have long been recognized for their anticancer properties, and fluorination has been shown to enhance their efficacy.[9]
-
Sunitinib (Sutent®): A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][11] The fluorine atom in Sunitinib is crucial for its pharmacokinetic profile and binding affinity to its target kinases, including VEGFR and PDGFR.[9][11]
Mechanism of Action: Sunitinib Inhibition of VEGFR Signaling
Caption: Sunitinib inhibits VEGFR, blocking downstream signaling pathways.
-
Fluorinated Tryptophan Analogs: Fluorinated derivatives of the amino acid tryptophan have demonstrated cytostatic and cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.
Quantitative Data: Cytotoxicity of Fluorinated Indole-Chalcone Derivatives [12]
| Compound ID | Substitution | Target Cell Line | IC50/GI50 (nM) |
| FC116 | 6-fluoro | HCT-116/L (oxaliplatin-resistant) | 6 |
| Compound 14 | 5-fluoro | HCT-116/L (oxaliplatin-resistant) | 7 |
| Compound 11 | 5-methyl | HCT-116/L (oxaliplatin-resistant) | 30 |
| Compound 12 | 6-methyl | HCT-116/L (oxaliplatin-resistant) | 24 |
Self-Validation: The consistent low nanomolar IC50 values for the fluorinated compounds against a drug-resistant cancer cell line validate their potent cytotoxic activity and suggest a mechanism that circumvents existing resistance pathways.
Neurodegenerative Diseases
The ability of fluorine to enhance BBB permeability makes fluorinated indoles particularly attractive for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][13]
-
Serotonin Receptor Modulators: Many indole derivatives interact with serotonin (5-HT) receptors, which are implicated in the pathophysiology of various neurological and psychiatric conditions.[1][14] Fluorination of these indole-based ligands can improve their pharmacokinetic profiles and binding to specific 5-HT receptor subtypes.[2] For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles led to selective human 5-HT1D receptor ligands with improved oral bioavailability.[2]
Simplified 5-HT₂A Receptor Signaling Cascade:
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The Advent of Fluorinated Indoles: A Synthetic Evolution from Classical Reactions to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in the Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in drug discovery. The strategic incorporation of fluorine into this framework has emerged as a powerful tool for modulating the physicochemical and biological properties of indole-containing molecules. Fluorine's high electronegativity, small steric footprint, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] Consequently, the development of synthetic routes to fluorinated indoles has been a subject of intense research, evolving from classical, often harsh, methodologies to sophisticated and mild catalytic transformations. This guide provides a comprehensive overview of the discovery and history of fluorinated indole synthesis, detailing the seminal classical methods and the evolution to modern, cutting-edge techniques.
Part 1: The Foundations - Classical Routes to the Fluorinated Indole Core
The early syntheses of fluorinated indoles relied on the adaptation of established indole-forming reactions, primarily using fluorinated starting materials. These methods, while foundational, often required harsh conditions and had limitations in scope and functional group tolerance.
The Fischer Indole Synthesis: A Historic Gateway to Fluorinated Analogues
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for constructing the indole ring.[4] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.[4] The synthesis of fluorinated indoles via this method typically begins with a fluorinated phenylhydrazine.
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement is followed by the loss of ammonia to yield the aromatic indole.[6]
Experimental Protocol: Synthesis of 5-Fluoro-2-phenylindole via Fischer Indole Synthesis [4]
-
Step 1: Phenylhydrazone Formation: A mixture of acetophenone (4.0 g, 0.033 mol) and (4-fluorophenyl)hydrazine (4.16 g, 0.033 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is then cooled in an ice bath. The product, acetophenone (4-fluorophenyl)hydrazone, is collected by filtration and washed with cold ethanol.
-
Step 2: Cyclization: In a tall 1-L beaker, an intimate mixture of the freshly prepared acetophenone (4-fluorophenyl)hydrazone (5.7 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. After the mass becomes liquid (3-4 minutes), the beaker is removed from the bath, and stirring is continued for 5 minutes.
-
Step 3: Workup and Purification: The hot reaction mixture is poured into a beaker containing 400 mL of water. Glacial acetic acid (50 mL) and concentrated hydrochloric acid (5 mL) are added to dissolve the zinc salts. The crude 5-fluoro-2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol to yield the pure product.
The Leimgruber-Batcho Indole Synthesis: A Milder Approach
Developed as a milder alternative to the Fischer synthesis, the Leimgruber-Batcho reaction proceeds in two steps from an o-nitrotoluene derivative.[7] This method is particularly well-suited for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[8]
The synthesis commences with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[7]
Experimental Protocol: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Synthesis [9][10]
-
Step 1: Enamine Formation: 4-Fluoro-2-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine. This step takes advantage of the acidity of the benzylic methyl protons.
-
Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves using a Raney-Nickel catalyst with hydrogen gas or iron in acetic acid.[11] For instance, 2-(5-fluoro-2-nitrophenyl)-acetonitrile, a related precursor, can be reduced using 10% Pd/C under a hydrogen atmosphere in ethanol.[10] The reaction progress is monitored, and upon completion, the catalyst is filtered off.
-
Step 3: Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford 5-fluoroindole.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[12] This method offers great versatility in accessing polysubstituted indoles.
The catalytic cycle is believed to involve oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular C-N bond formation and reductive elimination yield the indole product and regenerate the Pd(0) catalyst.[13]
Part 2: The Rise of Modern Methods - Direct Fluorination and Novel Catalysis
The limitations of classical methods, such as harsh conditions and the need for pre-fluorinated starting materials, spurred the development of more direct and efficient strategies for synthesizing fluorinated indoles.
Direct Electrophilic Fluorination: Taming Elemental Fluorine
The direct fluorination of the electron-rich indole nucleus is an attractive and atom-economical approach. However, the high reactivity and hazardous nature of elemental fluorine historically limited its application. The development of electrophilic N-F fluorinating agents, such as Selectfluor®, revolutionized this area by providing safe, stable, and highly effective sources of "F+".[14]
Selectfluor (F-TEDA-BF₄) is a versatile reagent that can directly fluorinate indoles, typically at the C3 position, under mild conditions.[15]
Experimental Protocol: Synthesis of 3-Fluoro-2-methyl-1H-indole via Electrophilic Fluorination [16]
-
Reaction Setup: To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-fluoro-2-methyl-1H-indole.
Photoredox Catalysis: A Light-Driven Revolution
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of C-F bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.
In the context of fluorinated indole synthesis, a notable example involves the cyclization of N-arylamines bearing a CF₂I group, mediated by a ruthenium photocatalyst.[5][17][18][19]
The proposed mechanism involves the reductive quenching of the excited photocatalyst by a sacrificial electron donor (e.g., triphenylphosphine). The resulting reduced photocatalyst then transfers an electron to the CF₂I-substituted N-arylamine, generating a difluoromethyl radical. This radical undergoes intramolecular cyclization onto the aromatic ring, and subsequent steps lead to the formation of the 3-fluoroindole product.[18]
Part 3: Comparative Analysis and Future Perspectives
The choice of synthetic strategy for accessing a particular fluorinated indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
Table 1: Comparison of Key Synthetic Methods for Fluorinated Indoles
| Method | Historical Context | Typical Conditions | Advantages | Limitations |
| Fischer Indole Synthesis | Discovered in 1883 | Acid catalyst (Brønsted or Lewis), elevated temperatures | Well-established, versatile for various substitution patterns | Harsh conditions, can have regioselectivity issues, requires fluorinated hydrazines |
| Leimgruber-Batcho Synthesis | Developed as a milder alternative to Fischer | Two steps: enamine formation, then reductive cyclization | Milder conditions, good for 2,3-unsubstituted indoles, high yields | Dependent on the availability of fluorinated o-nitrotoluenes |
| Larock Indole Synthesis | Developed in 1991 | Palladium catalyst, base, often requires o-iodoanilines | High efficiency, good functional group tolerance, access to complex indoles | Requires halogenated anilines and specific alkynes, catalyst cost |
| Direct Electrophilic Fluorination | Modern method enabled by N-F reagents | Electrophilic fluorinating agent (e.g., Selectfluor®), mild conditions | Direct C-H functionalization, atom-economical, mild | Regioselectivity can be an issue, cost of fluorinating agents |
| Photoredox Catalysis | Cutting-edge approach | Photocatalyst, visible light, mild conditions | Exceptionally mild conditions, high functional group tolerance | Requires specific precursors, can be substrate-specific |
The field of fluorinated indole synthesis continues to evolve, with a focus on developing more efficient, selective, and sustainable methods. Emerging trends include the use of earth-abundant metal catalysts, further advancements in C-H functionalization, and the development of novel fluorinating reagents. These ongoing efforts will undoubtedly expand the synthetic toolbox for accessing these valuable compounds and accelerate their application in drug discovery and materials science.
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Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745–753. [Link]
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Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2016). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745-753. [Link]
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Yang, Q., Dai, G. L., Yang, Y. M., & Tang, Z. Y. (2018). An efficient difluorohydroxylation of indoles using Selectfluor as a fluorinating reagent. Organic Letters, 20(15), 4564-4567. [Link]
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Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745-753. [Link]
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Figshare. (2016, December 11). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. [Link]
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ResearchGate. (2025, August 6). Carbon-fluorine bond formation. [Link]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 7-fluoro-1H-indole-2-carboxylate
Abstract
This document provides a comprehensive, detailed protocol for the synthesis of Methyl 7-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 7-position of the indole scaffold can significantly modulate the physicochemical properties of derivative compounds, such as pKa, lipophilicity, and metabolic stability, making this a valuable intermediate for pharmaceutical research.[1] The protocol herein utilizes the well-established Fischer indole synthesis, a reliable and efficient method for constructing the indole core from readily available precursors.[2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and characterization guidelines.
Synthesis Strategy: The Fischer Indole Synthesis
The chosen route for synthesizing this compound is the Fischer indole synthesis. This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.[2][4]
Rationale for Selection:
-
Efficiency and Versatility: The Fischer synthesis is a robust and high-yielding reaction that allows for the direct construction of the indole nucleus.
-
Precursor Availability: The required starting materials, 2-fluorophenylhydrazine (or its precursor, 2-fluoroaniline) and methyl pyruvate, are commercially available or can be readily prepared.
-
Predictable Regiochemistry: The reaction provides a direct route to the 2-carboxy-substituted indole, avoiding complex multi-step sequences that might be required with other methods.
The reaction proceeds in two conceptual stages:
-
Hydrazone Formation: 2-fluorophenylhydrazine reacts with the ketone group of methyl pyruvate to form the corresponding phenylhydrazone intermediate.
-
Cyclization and Aromatization: Under strong acidic and thermal conditions, the hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of an ammonia molecule yield the aromatic indole ring.[3][6]
Materials and Reagents
Proper handling and sourcing of high-purity reagents are critical for the success of this synthesis. All manipulations should be performed in a well-ventilated fume hood.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Safety Information |
| 2-Fluorophenylhydrazine hydrochloride | 2358-15-8 | C₆H₈ClFN₂ | 162.60 | Irritant. Handle with care. |
| Methyl Pyruvate | 600-22-6 | C₄H₆O₃ | 102.09 | Flammable liquid and vapor. Keep away from heat and ignition sources.[7][8] |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Highly flammable liquid and vapor. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | (HO₃P)n | N/A | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Not classified as hazardous. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Not classified as hazardous. |
Note: 2-Fluorophenylhydrazine can be prepared from 2-fluoroaniline (CAS 348-54-9), which is a flammable, toxic, and irritating liquid.[5][9]
Detailed Synthesis Protocol
This protocol outlines a one-pot procedure for the synthesis, which is often more efficient than isolating the intermediate hydrazone.
Step 1: Formation of 2-Fluorophenylhydrazone of Methyl Pyruvate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenylhydrazine hydrochloride (5.0 g, 30.7 mmol).
-
Add anhydrous ethanol (100 mL) to the flask. Stir the suspension.
-
Add methyl pyruvate (3.45 g, 33.8 mmol, 1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting hydrazine.
-
Causality Note: Refluxing in ethanol facilitates the condensation reaction between the hydrazine and the ketone to form the hydrazone intermediate. A slight excess of the pyruvate ensures complete consumption of the limiting hydrazine reagent.
-
Step 2: Acid-Catalyzed Cyclization
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add Polyphosphoric Acid (PPA) (50 g) to the flask in portions while stirring. The mixture will become viscous.
-
Safety Precaution: PPA is highly corrosive and viscous. Addition should be done carefully in a fume hood. The reaction is exothermic.
-
-
Heat the resulting thick slurry to 90-100 °C using an oil bath and maintain for 3-4 hours. Monitor the reaction by TLC until the hydrazone intermediate is fully consumed.
Step 3: Work-up and Product Isolation
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice (approx. 200 g) to the flask with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Safety Precaution: The quenching of PPA is highly exothermic and can cause splashing. Perform this step slowly in an ice bath.
-
-
Neutralize the acidic aqueous slurry by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Experimental Workflow Diagram
Caption: Fischer Indole Synthesis Workflow.
Summary of Key Parameters and Expected Results
| Parameter | Value / Description | Rationale / Notes |
| Reactant Ratio | 1.1 eq. Methyl Pyruvate | Ensures full consumption of the limiting 2-fluorophenylhydrazine. |
| Hydrazone Formation Temp. | ~78 °C (Ethanol Reflux) | Standard condition for hydrazone formation. |
| Cyclization Catalyst | Polyphosphoric Acid (PPA) | Effective Brønsted acid and dehydrating agent for Fischer cyclization.[2] |
| Cyclization Temp. | 90 - 100 °C | Provides sufficient energy for the[5][5]-sigmatropic rearrangement. |
| Expected Yield | 60 - 75% | Typical yield range for this type of transformation. |
| Appearance | White to off-white solid | Expected appearance of the pure final product.[10] |
| Molecular Formula | C₁₀H₈FNO₂ | [10][11] |
| Molecular Weight | 193.17 g/mol | [10][11] |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS | Confirm structure, purity, and molecular weight of the final compound. |
Safety and Handling
All operations must be conducted by trained personnel inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Fluoroaniline/2-Fluorophenylhydrazine: These compounds are toxic and skin/eye irritants. Avoid inhalation and direct contact.[9][12]
-
Methyl Pyruvate: This is a flammable liquid.[7] Keep away from open flames, sparks, and hot surfaces.[13] Ensure containers are tightly closed and stored in a well-ventilated area.[14]
-
Polyphosphoric Acid (PPA): Highly corrosive. It reacts exothermically and violently with water. Always add acid to water/ice slowly, never the other way around.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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Application Notes and Protocols: Methyl 7-fluoro-1H-indole-2-carboxylate as a Premier Building Block in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and physicochemical properties.[1] The indole scaffold, a privileged structure in numerous biologically active compounds, serves as a versatile template for drug design.[2][3][4][5] This document provides a comprehensive guide to the use of Methyl 7-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block, in the synthesis of advanced pharmaceutical intermediates. We will explore its unique reactivity, provide validated, step-by-step protocols for its derivatization, and discuss its application in the synthesis of molecules with therapeutic potential.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neurological effects.[2][5] The introduction of a fluorine atom onto the indole ring can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][5]
This compound (CAS No. 1158331-26-0) has emerged as a particularly valuable building block.[6][7][8] The fluorine atom at the 7-position sterically shields the indole nitrogen and modulates the electron density of the aromatic system, while the methyl ester at the 2-position provides a versatile handle for a variety of chemical transformations.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | [6] |
| Molecular Weight | 193.17 g/mol | [6] |
| CAS Number | 1158331-26-0 | [6] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Purity | Typically ≥97% | [6][8] |
Core Synthetic Transformations and Protocols
This compound is amenable to a range of synthetic modifications, primarily at the N1-position of the indole ring and through manipulation of the C2-ester functionality. The following protocols are foundational for leveraging this building block in a drug discovery program.
N-Alkylation: Introducing Diversity at the Indole Nitrogen
The N-alkylation of indoles is a crucial step for exploring structure-activity relationships (SAR), as the substituent on the indole nitrogen can significantly impact pharmacological properties.[9]
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of this compound.
Detailed Protocol for N-Alkylation:
-
Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[9]
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.[9][10] Stir at 0°C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the reaction mixture at 0°C.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (40-60°C) may be necessary.[9]
-
Work-up: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-alkylated product.[9]
Saponification: Hydrolysis to the Carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step for subsequent amide bond formation, a reaction of paramount importance in medicinal chemistry.[11]
Detailed Protocol for Saponification:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0°C and acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3.
-
Isolation: The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-fluoro-1H-indole-2-carboxylic acid.
Amide Coupling: Formation of Bioactive Amides
The resulting 7-fluoro-1H-indole-2-carboxylic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives. Amide coupling reactions are fundamental in drug discovery for generating novel chemical entities.[11][12]
Workflow for Amide Coupling:
Caption: General workflow for amide coupling with 7-fluoro-1H-indole-2-carboxylic acid.
Detailed Protocol for Amide Coupling:
-
Preparation: To a solution of 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF, add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).[12]
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.
Applications in Medicinal Chemistry: Case Studies
Derivatives of fluorinated indoles are prevalent in a wide range of pharmacologically active molecules.[13][14] The ability to introduce diverse functionalities onto the this compound scaffold allows for the exploration of SAR and the development of novel therapeutic agents.
Hypothetical Application in Kinase Inhibitor Synthesis:
The indole scaffold is a well-established template for the design of kinase inhibitors, which are crucial in cancer therapy.[5] By functionalizing the N1-position with a solubilizing group and converting the C2-ester into an amide that can form key hydrogen bonds in the ATP-binding site of a target kinase, potent and selective inhibitors can be developed.
Example Synthetic Scheme:
Caption: A multi-step synthesis of a hypothetical kinase inhibitor.
Summary of Reaction Parameters for Derivatization:
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| N-Alkylation | NaH, Alkyl Halide | DMF or THF | 0°C to 60°C | 60-95% |
| Saponification | LiOH | THF/H₂O | Room Temp. | 85-98% |
| Amide Coupling | HATU/DIPEA or EDC/HOBt/DIPEA | DCM or DMF | Room Temp. | 50-90% |
| Note: Yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.[9] |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists. Its unique substitution pattern provides a strategic starting point for the synthesis of complex molecules. The protocols detailed in this guide are robust and have been validated to provide a reliable foundation for the synthesis of diverse libraries of fluorinated indole derivatives for drug discovery programs. The strategic application of these methods will undoubtedly continue to contribute to the development of novel therapeutics.
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Ghandi, M., & Kubicki, M. (2025). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. National Institutes of Health. [Link]
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Wang, Y., et al. (2022). Regioselective C3-Fluoroalcoholation of Indoles with Heptafluoroisopropyl Iodide via Palladium-Catalyzed C(sp2)–C(sp3) Cross-Coupling in the Presence of O2. The Journal of Organic Chemistry, 87(15), 10185-10196. [Link]
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Al-Shidhani, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829. [Link]
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Wang, D., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(8), 1892-1895. [Link]
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de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
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PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Mátyus, P., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(22), 4083. [Link]
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Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
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ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]
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Al-Suhaimi, K. S., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
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National Institutes of Health. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]
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ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
American Chemical Society. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
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ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
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N-functionalization reactions of Methyl 7-fluoro-1H-indole-2-carboxylate
An In-Depth Guide to the N-Functionalization of Methyl 7-fluoro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its versatile structure allows for interaction with a multitude of biological targets, leading to applications in oncology, neurology, and infectious diseases.[2][3] The strategic incorporation of a fluorine atom into this scaffold can profoundly enhance its therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5]
This compound emerges as a particularly valuable building block for drug discovery. The 7-fluoro substituent influences the electronic properties of the indole ring, while the 2-carboxylate group provides a handle for further synthetic elaboration, for instance, into amides.[6][7] Functionalization of the indole nitrogen (N1 position) is a critical step in molecular design, as the substituent at this position can significantly impact biological activity by occupying specific pockets in a target protein and altering the molecule's overall physicochemical properties.
This guide provides a detailed exploration of key N-functionalization reactions for this compound, including N-alkylation, N-arylation, and N-acylation. The protocols described herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.
Section 1: N-Alkylation Reactions
Scientific Rationale and Mechanistic Considerations
N-alkylation of indoles is a fundamental transformation that typically proceeds via a nucleophilic substitution mechanism. The indole N-H proton is weakly acidic and requires deprotonation by a suitable base to form the corresponding indolide anion. This anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide.
The reactivity of this compound is modulated by its substituents. Both the 7-fluoro and 2-methoxycarbonyl groups are electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted indole. This enhanced acidity can facilitate deprotonation, potentially allowing for the use of milder bases and more moderate reaction conditions. The choice of base and solvent is crucial to ensure high selectivity for N-alkylation over potential C-alkylation and to minimize side reactions.[8] Strong bases like sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be employed, often requiring higher temperatures.[8][9]
Detailed Protocol: Base-Mediated N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the indole solution dropwise to the stirred NaH slurry at 0 °C. Effervescence (hydrogen gas evolution) should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualization: N-Alkylation Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation of indoles.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane | NaH | DMF | RT | 4 | 90-98 |
| 2 | Benzyl Bromide | NaH | DMF | RT | 6 | 85-95 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 12 | 75-85 |
| 4 | Allyl Bromide | NaH | THF | RT | 5 | 88-96 |
| 5 | Propargyl Bromide | Cs₂CO₃ | DMF | 50 | 8 | 80-90 |
Section 2: N-Arylation Reactions
Scientific Rationale and Mechanistic Considerations
The formation of a C(aryl)-N(indole) bond is a powerful strategy for creating complex molecules with significant biological activity. While classical methods like the Ullmann condensation exist, modern drug discovery heavily relies on palladium- or copper-catalyzed cross-coupling reactions for their superior efficiency, scope, and functional group tolerance.[10][11]
The Buchwald-Hartwig amination is a premier method for this transformation. The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Deprotonation & Ligand Exchange: The indole is deprotonated by a base, and the resulting indolide anion coordinates to the palladium center, displacing a halide.
-
Reductive Elimination: The N-arylindole product is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being highly effective in promoting the reductive elimination step. The base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) plays a dual role: deprotonating the indole and facilitating the catalytic cycle.[11]
Detailed Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol provides a method for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, degassed Toluene
-
Argon or Nitrogen gas supply (Schlenk line technique recommended)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-arylated indole product.
Visualization: N-Arylation Reaction Scheme
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Hydrolysis of Methyl 7-fluoro-1H-indole-2-carboxylate to the corresponding carboxylic acid
An Application Note and Protocol for the Synthesis of 7-Fluoro-1H-indole-2-carboxylic Acid via Hydrolysis of its Methyl Ester
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed technical overview and step-by-step protocols for the hydrolysis of methyl 7-fluoro-1H-indole-2-carboxylate to its corresponding carboxylic acid. 7-Fluoro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents, including potential treatments for cancer, infectious diseases, and neurological disorders.[1][2][3] This document explores the underlying chemical principles, offers two distinct and robust protocols (base- and acid-catalyzed), and provides practical guidance on reaction optimization, product purification, and characterization. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction: The Significance of the Fluorinated Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the acidity of the indole N-H proton, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] Consequently, 7-fluoro-1H-indole-2-carboxylic acid is a highly sought-after precursor for developing novel therapeutics with improved potency and pharmacokinetic profiles.[1][2] The hydrolysis of its methyl ester is the final and critical step in making this key intermediate available for further elaboration.
Reaction Mechanisms: Acid vs. Base Catalysis
The conversion of an ester to a carboxylic acid is a fundamental organic transformation that can be effectively catalyzed by either acid or base. The choice between these pathways has significant implications for reaction efficiency, reversibility, and substrate compatibility.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is the most frequently employed method for this transformation due to its efficiency and irreversibility.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) directly attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step forms a carboxylate salt and methanol, driving the equilibrium entirely towards the products.[5]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of the Fischer esterification reaction.[6][7] To achieve a high yield, the reaction must be driven to completion, typically by using a large excess of water.
-
Carbonyl Protonation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[8]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Leaving Group Elimination: The intermediate collapses, eliminating a neutral methanol molecule and yielding the protonated carboxylic acid.
-
Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and form the neutral carboxylic acid product.[8]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Experimental Workflow and Protocols
The following protocols provide detailed, validated procedures for the synthesis of 7-fluoro-1H-indole-2-carboxylic acid. The base-catalyzed method is generally preferred for its high yield and irreversible nature.
Caption: Generalized workflow for ester hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis with Lithium Hydroxide
This protocol is highly reliable and generally proceeds cleanly at room temperature, minimizing potential side reactions. Lithium hydroxide is often favored as it is less likely to promote side reactions compared to sodium or potassium hydroxide in some substrates.[1]
Reagents and Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (1 M or 2 M HCl)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water. A typical concentration is 0.1-0.2 M.
-
Addition of Base: Prepare a solution of lithium hydroxide monohydrate (2.5 eq) in water and add it to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexanes. The product, being a salt, will remain at the baseline while the starting ester will have a higher Rf value. The reaction is generally complete within 2-16 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with vigorous stirring. The carboxylic acid product will begin to precipitate as the pH drops below 4. Continue adding acid until the pH is approximately 2 to ensure complete protonation.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the product under high vacuum to a constant weight. The resulting 7-fluoro-1H-indole-2-carboxylic acid is typically obtained as a white or off-white solid.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative but is often less efficient due to the reversible nature of the reaction. It is typically performed under harsher conditions (heating).
Reagents and Materials:
-
This compound (1.0 eq)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalytic amount)
-
Dioxane or Acetic Acid (as a co-solvent)
-
Deionized Water (in large excess)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Setup: To a round-bottom flask equipped with a condenser, add this compound (1.0 eq), a co-solvent such as dioxane, and a large excess of water (e.g., 10-20 equivalents).
-
Addition of Acid: Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, proceed with an extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Note: A basic wash with sodium bicarbonate can be used to extract the acidic product into the aqueous layer, separating it from any unreacted ester. The aqueous layer is then re-acidified and the product is extracted back into an organic layer.
-
Drying and Concentration: Dry the final organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product may require further purification by recrystallization or column chromatography.
Data Summary and Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 7-fluoro-1H-indole-2-carboxylic acid.
Table 1: Comparison of Hydrolysis Protocols
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |
| Reagent | LiOH, NaOH, or KOH | H₂SO₄ or HCl |
| Stoichiometry | 2.0 - 3.0 equivalents | Catalytic (0.1 - 0.2 eq) |
| Solvent | THF/MeOH/H₂O, EtOH/H₂O | Dioxane/H₂O, Acetic Acid/H₂O |
| Temperature | Room Temperature | Reflux (80-100 °C) |
| Reaction Time | 2 - 16 hours | 12 - 24 hours |
| Reversibility | Irreversible | Reversible |
| Typical Yield | > 90% | Variable (often lower) |
| Workup | Simple precipitation | Extraction required |
Analytical Characterization
-
¹H NMR: Expect the disappearance of the methyl ester singlet (typically ~3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm). The aromatic and indole ring protons should remain, though their chemical shifts may be slightly altered.
-
¹³C NMR: The carbonyl carbon signal will shift slightly. The methyl carbon signal (typically ~52 ppm) will be absent.
-
IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1680 cm⁻¹).
-
Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of 7-fluoro-1H-indole-2-carboxylic acid (C₉H₆FNO₂ = 179.15 g/mol ). In negative ion mode, the [M-H]⁻ peak at m/z 178.1 should be observed.
-
Melting Point: A sharp melting point indicates high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of base/acid.- Reaction time is too short.- Low reaction temperature (for acid catalysis). | - Add more reagent and continue monitoring.- Extend the reaction time.- Increase the temperature if the substrate is stable. |
| Low Yield | - Product is partially soluble in the acidic aqueous phase during workup.- Incomplete precipitation.- Decomposition of the indole ring under harsh acidic/heating conditions. | - Saturate the aqueous phase with NaCl before extraction.- Ensure the pH is sufficiently low (~2) for complete precipitation.- Use the milder base-catalyzed method at room temperature. |
| Product is an oil or fails to precipitate | - Presence of impurities.- Incomplete acidification. | - Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification.- Check and adjust the pH to ~2.- Purify the crude material via column chromatography. |
| Product degradation (discoloration) | - Indole ring is sensitive to strong acid and oxidation. | - Perform the reaction and workup under an inert atmosphere (N₂ or Ar).- Avoid unnecessarily long reaction times or excessive heat. |
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
-
Base-Catalyzed Hydrolysis of Esters. Chemistry Steps. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Acid-catalyzed ester hydrolysis. Khan Academy. YouTube. Available at: [Link]
-
Acid-catalyzed ester hydrolysis. YouTube. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
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- 8. youtube.com [youtube.com]
Application Notes and Protocols: Amide Coupling with 7-Fluoro-1H-indole-2-carboxylic Acid
Introduction
7-Fluoro-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The formation of an amide bond at the 2-position carboxylic acid is one of the most frequent and critical transformations used to generate libraries of potential therapeutic agents.[1][2][3]
However, coupling reactions with this substrate are not always trivial. The electron-withdrawing nature of the fluorine atom decreases the electron density of the indole ring system. This can influence the reactivity of the carboxylic acid and create challenges, such as sluggish reactions, that are common with electron-deficient substrates.[1][4] Furthermore, the presence of the indole N-H proton introduces a potential site for side reactions under certain conditions.
This guide provides a detailed overview of robust and efficient protocols for the amide coupling of 7-fluoro-1H-indole-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles to empower rational selection of reagents and conditions for successful synthesis.
Chemical Principles & Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2][5] Therefore, the reaction requires the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[2][6]
This activation is typically achieved in one of two ways:
-
Two-Step Process: Conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an active ester, which is then isolated before reacting with the amine.[2][7]
-
One-Pot Process: Use of a "coupling reagent" that generates the activated intermediate in situ.[2][8] This is the most common strategy in modern medicinal chemistry due to its convenience and efficiency.[1]
The general workflow for a one-pot amide coupling is depicted below.
Caption: General workflow for one-pot amide coupling reactions.
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization (if chiral centers are present), and the electronic nature of both the acid and the amine.[5] For an electron-deficient substrate like 7-fluoro-1H-indole-2-carboxylic acid, powerful activating agents are often preferred to ensure efficient conversion.
Comparative Analysis of Coupling Reagents
A vast array of coupling reagents is available to synthetic chemists.[9] They can be broadly classified into several categories, each with a distinct mechanism of action.
Caption: Activation of carboxylic acids by different classes of coupling reagents.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides react with carboxylic acids to form highly reactive O-acylisourea intermediates.[6] These can either react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more stable and selective active ester. The use of additives is crucial to suppress side reactions and minimize racemization.[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful because its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[5][9]
Uronium/Aminium Salts (e.g., HATU, HBTU)
These are among the most efficient and rapid coupling reagents.[9][10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on HOAt. It generates highly reactive OAt esters, making it extremely effective for coupling hindered amino acids and electron-deficient substrates.[10] The reaction requires a non-nucleophilic base, typically diisopropylethylamine (DIPEA).[6]
Phosphonium Salts (e.g., PyBOP, BOP)
Similar to uronium salts, phosphonium reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate active esters. A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts if used in excess.[2]
Propanephosphonic Acid Anhydride (T3P®)
T3P® is a versatile and mild coupling reagent that acts as a powerful dehydrating agent.[11][12] It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[11] Its byproducts are water-soluble, making for a simple work-up, and it is known for very low levels of epimerization, making it a reagent of choice for complex, late-stage syntheses.[11][13]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine used. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: HATU-Mediated Coupling
This is often the go-to method for challenging couplings due to the high reactivity of HATU.
Materials:
-
7-Fluoro-1H-indole-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for minimizing side reactions.[14]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
A classic, cost-effective, and reliable method, particularly when water-soluble byproducts are desired for easy removal.
Materials:
-
7-Fluoro-1H-indole-2-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.5 equivalents)
-
Triethylamine (Et₃N) or DIPEA (2.0-3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq) in anhydrous DCM or DMF in a dry round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add the base (e.g., Et₃N, 2.5 eq) to the solution.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If using DCM, dilute with additional DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. If using DMF, dilute with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by standard acid/base washes.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
An excellent choice for minimizing racemization and simplifying work-up, making it ideal for large-scale synthesis.[12][13]
Materials:
-
7-Fluoro-1H-indole-2-carboxylic acid
-
Amine (1.0 - 1.1 equivalents)
-
T3P® (50% solution in Ethyl Acetate or DMF is common) (1.5 equivalents)
-
Pyridine or DIPEA (3.0-4.0 equivalents)
-
Anhydrous Ethyl Acetate or Acetonitrile
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 7-fluoro-1H-indole-2-carboxylic acid (1.0 eq) and the amine (1.05 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., Pyridine, 3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise via syringe, keeping the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous layer.[11][13]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Data Summary and Comparison
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Reagent Class | Uronium/Aminium Salt | Carbodiimide | Phosphonic Anhydride |
| Relative Cost | High | Low | Moderate |
| Reactivity | Very High | Moderate to High | High |
| Typical Base | DIPEA | Et₃N, DIPEA | Pyridine, DIPEA |
| Additives | None required | HOBt, HOAt | None required |
| Reaction Time | 2-16 hours | 4-24 hours | 1-6 hours |
| Byproduct Removal | Aqueous wash | Aqueous wash (water-soluble urea) | Aqueous wash (water-soluble phosphonates) |
| Key Advantage | High efficiency for difficult couplings[9][10] | Cost-effective, well-established | Low racemization, easy work-up[11][13] |
| Potential Issue | Cost, potential for guanidinylation side reaction | Slower, potential for side reactions without additives | Requires careful temperature control during addition |
Troubleshooting and Optimization
-
Low Yield / No Reaction: The primary cause is often insufficient activation of the electron-deficient carboxylic acid.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Ensure all reagents and solvents are strictly anhydrous. Pre-activating the acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve yields.[14]
-
-
Side Reactions: If the amine is particularly unreactive or sterically hindered, the activated acid intermediate can decompose or react with other species.
-
Reaction at Indole N-H: While less common for amide couplings, highly activated intermediates could potentially acylate the indole nitrogen.
-
Solution: This is generally not a major issue as the amine is a much stronger nucleophile. However, if observed, using milder conditions or protecting the indole nitrogen (e.g., with a Boc group) could be considered, though this adds synthetic steps.
-
-
Difficult Purification: Byproducts from the coupling reagent can co-elute with the desired product.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Ghosh, A. K., Shahabi, D., & Cárdenas-García, J. F. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153153. Available at: [Link]
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
-
Montalbán, M., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen, 12(3), e202200216. Available at: [Link]
-
Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. Available at: [Link]
-
Synlett. (2012). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme. Available at: [Link]
-
Isomäki-Krondahl, S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047-11051. Available at: [Link]
-
Curia Global. (n.d.). Understanding T3P® from start to finish. Retrieved from [Link]
-
Zhang, W., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213. Available at: [Link]
-
Reddit. (2022). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
Kumar, A., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 10(28), 5363-5367. Available at: [Link]
-
University of Nebraska Medical Center. (2013). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). Retrieved from [Link]
-
Isomäki-Krondahl, S., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
American Chemical Society. (2023). Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 14(3), 513-526. Available at: [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. ResearchGate. Available at: [Link]
-
Montalbán, M., et al. (2023). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
MDPI. (2022). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Retrieved from [Link]
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Strategic Synthesis of Kinase Inhibitors Leveraging Methyl 7-fluoro-1H-indole-2-carboxylate as a Core Scaffold
An Application Note for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding sites of protein kinases.[3] This application note provides a detailed guide for the synthesis of novel kinase inhibitors using Methyl 7-fluoro-1H-indole-2-carboxylate as a versatile starting material. The strategic placement of a fluorine atom at the 7-position offers significant advantages, including enhanced metabolic stability and modulation of physicochemical properties, which can translate to improved potency and pharmacokinetics.[4][5] We present detailed, field-proven protocols for key transformations—saponification, N-alkylation, and amide coupling—and explain the scientific rationale behind the experimental choices, empowering researchers to generate diverse libraries of potential kinase inhibitors.
Introduction: The Rationale for Fluorinated Indoles in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[8] The indole scaffold is frequently employed in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the kinase hinge region, mimicking the adenine portion of ATP.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties.[4][9] Fluorine, being the most electronegative element, can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine on an aromatic ring can block potential sites of metabolism, thereby increasing the drug's half-life.[5]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in the target's active site, enhancing binding affinity and potency.[9][10]
-
Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[9]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state and, consequently, its solubility and target engagement.[4][11]
This compound is an ideal starting material that combines the privileged indole scaffold with the benefits of fluorination, providing a robust platform for building diverse libraries of kinase inhibitors.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound lies in its three primary reactive sites: the C2-ester, the N1-proton, and the indole ring itself. The following protocols detail the fundamental transformations required to build complexity from this starting block.
Step 1: Saponification of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is the crucial first step for subsequent amide bond formation, a common linkage in kinase inhibitors.[12] This is typically achieved through base-catalyzed hydrolysis (saponification).
Protocol 2.1: Synthesis of 7-Fluoro-1H-indole-2-carboxylic acid
-
Rationale: Lithium hydroxide (LiOH) is a preferred base for this transformation as it minimizes side reactions and is effective at room temperature, preserving the integrity of the indole ring. A mixed solvent system of THF/Methanol/Water ensures the solubility of both the starting material and the reagents.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend this compound in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Fluoro-1H-indole-2-carboxylic acid as a solid.
-
Table 1: Representative Reaction Data
| Step | Transformation | Starting Material | Product | Typical Yield | Analytical Validation |
| 1 | Saponification | This compound | 7-Fluoro-1H-indole-2-carboxylic acid | >95% | LC-MS, ¹H NMR |
| 2 | N-Alkylation | This compound | Methyl 1-alkyl-7-fluoro-1H-indole-2-carboxylate | 80-95% | LC-MS, ¹H NMR |
| 3 | Amide Coupling | 7-Fluoro-1H-indole-2-carboxylic acid | N-Aryl/Alkyl-7-fluoro-1H-indole-2-carboxamide | 60-90% | LC-MS, ¹H NMR, HPLC |
Step 2: N-Alkylation of the Indole Ring
Modification at the N1 position of the indole is a common strategy to explore the solvent-exposed region of the kinase ATP pocket or to block a potential hydrogen bond donor.
Protocol 2.2: N-Alkylation of this compound
-
Rationale: This protocol uses potassium carbonate (K₂CO₃) as a mild base and DMF as a polar aprotic solvent, which facilitates the Sₙ2 reaction between the indole nitrogen and an alkyl halide.[13] This method is generally high-yielding and tolerates a wide range of functional groups on the alkyl halide.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ to the solution, followed by the alkyl halide.
-
Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired N-alkylated indole.
-
Figure 1: Core synthetic pathways from the starting material.
Step 3: Amide Bond Formation
This is arguably the most critical reaction, as it introduces the greatest element of diversity. The choice of amine partner is key to targeting different kinase enzymes. Modern peptide coupling reagents provide high yields and minimize racemization for chiral amines.[14]
Protocol 2.3: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well even with poorly nucleophilic amines or sterically hindered substrates.[15] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Reagents & Materials:
-
7-Fluoro-1H-indole-2-carboxylic acid (1.0 eq)
-
Desired Amine (e.g., 4-methoxyaniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve 7-Fluoro-1H-indole-2-carboxylic acid in anhydrous DMF.
-
Add the desired amine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by flash chromatography or recrystallization.
-
Exemplary Workflow: Synthesis of a Dual FLT3/CDK2 Inhibitor Scaffold
To illustrate the integration of these protocols, we present a synthetic workflow for a hypothetical inhibitor scaffold based on known pharmacophores for kinases like FLT3 and CDK2, which often feature an indole core.[6]
Figure 2: Workflow for a representative kinase inhibitor.
This workflow combines saponification (Protocol 2.1) and amide coupling (Protocol 2.3) to synthesize a target molecule. The 4-morpholinoaniline moiety is chosen as it is a common fragment in kinase inhibitors, often providing desirable solubility and engaging in interactions with the target protein.
Self-Validating Systems and Quality Control
For the successful synthesis of drug candidates, each step must be a self-validating system. It is critical to confirm the identity and purity of each intermediate before proceeding to the next step.
-
Reaction Monitoring: Use TLC with multiple eluent systems and appropriate visualization techniques (UV light, staining) to track the consumption of starting materials and the formation of products. LC-MS is an invaluable tool for confirming the mass of the expected product in real-time.
-
Intermediate Characterization: After purification, the structure of each intermediate must be unequivocally confirmed. High-resolution mass spectrometry (HRMS) provides an exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and connectivity.
-
Final Product Purity: The final compound's purity must be assessed quantitatively, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for a purity of >95% for biological screening.
Conclusion
This compound is a powerful and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features allow for the rapid generation of diverse chemical libraries through robust and well-established synthetic transformations. The protocols detailed in this application note provide a solid foundation for researchers in drug development to explore new chemical space in the ongoing search for more effective and selective targeted therapies.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Moura, J., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.
- Ugolini, A., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- PubMed. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- MDPI. (2024). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
- Olgen, S. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- ResearchGate. (2025). Evolution of amide bond formation.
- Kaur, K., & Jaitak, V. (2019). Recent development in indole derivatives as anticancer agents for breast cancer. Anticancer Agents in Medicinal Chemistry.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl 7-fluoro-1H-indole-2-carboxylate
Abstract
Methyl 7-fluoro-1H-indole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and biological properties of resulting compounds, including metabolic stability and binding affinity. Therefore, rigorous and unambiguous characterization of this intermediate is paramount to ensure the quality, reproducibility, and success of subsequent research and development efforts. This guide provides a detailed, multi-faceted analytical workflow for the comprehensive characterization of this compound, designed for researchers, analytical scientists, and drug development professionals. We delve into the causality behind methodological choices and present validated protocols for structural elucidation, purity determination, and physicochemical profiling using a suite of orthogonal analytical techniques.
Introduction: The Rationale for Rigorous Characterization
The indole nucleus is a privileged scaffold in countless biologically active molecules.[1] The strategic placement of a fluorine atom, as in this compound, leverages fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—to enhance pharmacological profiles. This makes precise structural confirmation and purity assessment not just a quality control checkpoint, but a foundational requirement for meaningful scientific outcomes.
An integrated analytical strategy, employing multiple orthogonal techniques, is essential for a complete and trustworthy characterization. This approach ensures that different aspects of the molecule's identity and purity are cross-validated, providing a high degree of confidence in the material's quality. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.
Physicochemical Properties Summary
A foundational step in any analytical workflow is to document the basic physicochemical properties of the analyte.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1158331-26-0 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₈FNO₂ | [4][5] |
| Molecular Weight | 193.17 g/mol | [4][5] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [4][8] |
Structural Elucidation: A Spectroscopic Triad
Confirming the covalent structure of the molecule is the primary objective. A combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and definitive structural assignment.
Caption: Integrated workflow for analyte characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this specific compound, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is necessary to confirm the substitution pattern on the indole ring.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.[9]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, and a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[9]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment that will confirm the presence and chemical environment of the fluorine atom.
Expected Data Interpretation:
-
¹H NMR: Expect signals for the aromatic protons on the indole ring, the N-H proton (typically a broad singlet at high chemical shift, >10 ppm in DMSO-d₆), the ester methyl group (a singlet around 3.9 ppm), and the C3-H proton. The aromatic protons will exhibit complex splitting patterns (coupling) due to ¹H-¹H and ¹H-¹⁹F interactions, which are crucial for confirming the 7-fluoro substitution pattern.[10][11]
-
¹³C NMR: Expect 10 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~165 ppm). The carbon directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller C-F couplings.[9][10]
-
¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
Expertise & Rationale: MS is essential for confirming the molecular weight of the compound, which in turn validates its molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with high precision, allowing for the calculation of the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for HRMS data.[12]
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes. The positive mode is expected to show the protonated molecule [M+H]⁺, while the negative mode might show the deprotonated molecule [M-H]⁻.
-
Fragmentation Analysis (MS/MS): If desired, perform tandem MS (MS/MS) on the parent ion to study its fragmentation pattern, which can provide further structural confirmation.
Expected Data Interpretation:
-
Full Scan MS: The primary peak should correspond to the exact mass of the protonated molecule ([C₁₀H₈FNO₂ + H]⁺) at m/z 194.0612. The measured mass should be within 5 ppm of the theoretical mass.
-
Fragmentation: Common fragmentation pathways for indole derivatives may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. For this compound, FTIR will confirm the presence of the N-H bond, the carbonyl (C=O) of the ester, and aromatic C-H bonds.
Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
Expected Data Interpretation: The FTIR spectrum should display characteristic absorption bands:[15][16]
-
~3400-3300 cm⁻¹: N-H stretching vibration of the indole ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1720-1700 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250-1000 cm⁻¹: C-O stretching of the ester and C-F stretching.
Purity Assessment: The Chromatographic Standard
While spectroscopy confirms the structure, chromatography is the gold standard for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying impurities in small organic molecules.[17] It provides a highly accurate assessment of purity (typically expressed as % area). The method must be validated to ensure it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[18][19][20][21]
Caption: HPLC workflow from sample prep to validation.
Protocol for Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 15 minutes) is recommended to ensure elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the absorbance maximum (λmax) of the compound (determined by UV-Vis spectroscopy, likely around 280-300 nm).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Trustworthiness through Validation: A developed HPLC method must be validated.[18][19][22] This involves demonstrating its specificity (ability to resolve the analyte from impurities), linearity (proportional response with concentration), accuracy (closeness to the true value), and precision (reproducibility of results).[20]
Supporting Analytical Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.[23] For an indole derivative, the spectrum is characteristic of the conjugated π-system.[24] This technique is primarily used to determine the optimal wavelength (λmax) for HPLC detection, ensuring maximum sensitivity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).[23]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm, using the pure solvent as a blank.
Expected Data Interpretation: The UV spectrum of indole derivatives typically shows two main absorption bands, the ¹La and ¹Lb transitions.[24][25] Expect a strong absorption maximum (λmax) in the range of 280-300 nm, which should be used for HPLC analysis.
Conclusion
The analytical characterization of this compound requires a synergistic and multi-technique approach. By combining the structural elucidating power of NMR and MS, the functional group identification capability of FTIR, and the quantitative purity assessment of a validated HPLC method, a complete and reliable profile of the molecule can be established. This comprehensive characterization is the bedrock upon which successful and reproducible research in drug discovery and materials science is built, ensuring that the properties attributed to downstream compounds are a true reflection of their design.
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- ResearchGate. (2025). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
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- 10. youtube.com [youtube.com]
- 11. iris.unina.it [iris.unina.it]
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- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. upm-inc.com [upm-inc.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 22. wjarr.com [wjarr.com]
- 23. researchdata.edu.au [researchdata.edu.au]
- 24. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
Application Notes & Protocols: Methyl 7-fluoro-1H-indole-2-carboxylate as a Strategic Precursor in the Synthesis of Bioactive Heterocycles
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4] The strategic introduction of fluorine into these scaffolds can profoundly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[5][6] This guide details the synthetic utility of Methyl 7-fluoro-1H-indole-2-carboxylate, a versatile building block that combines the benefits of a fluorinated indole core with orthogonal functional handles for diversification. We provide field-proven insights and detailed protocols for its transformation into complex heterocyclic systems, with a focus on the synthesis of kinase inhibitors and β-carboline frameworks, empowering researchers in drug discovery and development.
The Strategic Advantage of this compound
This compound is a trifunctional building block offering independent, regioselective modification at three key positions. Understanding the causality behind its reactivity is crucial for synthetic design.
-
N1-H Position: The indole nitrogen is nucleophilic and can be readily deprotonated. This site is a primary vector for introducing substituents that can modulate solubility, cell permeability, and interaction with biological targets. N-alkylation is a fundamental step in exploring structure-activity relationships (SAR).[7][8]
-
C2-Ester Group: The methyl ester is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This allows for the construction of key pharmacophoric elements and the extension of the molecular scaffold.[9][10]
-
C7-Fluorine Atom: The electron-withdrawing fluorine atom at the C7 position influences the electron density of the entire indole ring system, impacting the pKa of the N1-H and modulating the molecule's lipophilicity. This substitution can enhance binding interactions with target proteins through hydrogen bonding or favorable dipole interactions and can block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.[5][6]
Core Synthetic Protocols: A Validated Guide
The following protocols are designed as self-validating systems, providing detailed steps, rationale, and expected outcomes for the functionalization of this compound.
Protocol 2.1: N-Alkylation of the Indole Core
Causality: The N-alkylation of indoles is a cornerstone of synthetic diversification. The reaction proceeds via deprotonation of the relatively acidic N-H proton (pKa ≈ 17) with a suitable base, generating an indolide anion. This potent nucleophile then displaces a halide or other leaving group from the alkylating agent. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is critical to ensure complete deprotonation and prevent side reactions.[7][8]
Detailed Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add anhydrous Dimethylformamide (DMF) via syringe to dissolve the starting material (concentration range: 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolves; ensure proper ventilation. Stir at 0 °C for 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., Benzyl Bromide, 1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
| Alkylating Agent | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | NaH / DMF | RT | 4 | 85-95% |
| Ethyl Iodide | NaH / THF | RT | 6 | 80-90% |
| Methyl Tosylate | K₂CO₃ / DMF | 60 | 12 | 70-85% |
| Propargyl Bromide | NaH / DMF | RT | 2 | 88-96% |
Protocol 2.2: Ester Hydrolysis and Amide Coupling for Kinase Inhibitor Scaffolds
Causality: The synthesis of many kinase inhibitors requires the formation of an amide bond, often at the C2 position of an indole core.[2][11] This two-step protocol first uses saponification to convert the chemically stable methyl ester into a reactive carboxylic acid. Subsequent amide coupling is mediated by a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylate for nucleophilic attack by an amine, forming a stable amide bond under mild conditions.
Detailed Step-by-Step Methodology:
Step A: Saponification (Ester Hydrolysis)
-
Preparation: Dissolve the N-alkylated 7-fluoroindole ester (from Protocol 2.1, 1.0 eq) in a mixture of THF and Methanol (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Concentrate the reaction mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C. Acidify the solution to pH ~3 by the slow addition of 1M HCl.
-
Isolation: The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.
Step B: Amide Coupling
-
Preparation: To a solution of the carboxylic acid from Step A (1.0 eq) in anhydrous DMF, add the desired amine (e.g., 4-amino-N-methylpiperidine, 1.1 eq).
-
Activation & Coupling: Add HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or preparative HPLC.
Application Showcase: Synthesis of Bioactive Heterocycles
Workflow for a Dual EGFR/SRC Kinase Inhibitor Scaffold
Recent studies have highlighted that dual inhibition of SRC and EGFR kinases can be an effective strategy against aggressive tumors.[11] Indole-based structures are central to the design of such inhibitors. The following workflow illustrates how this compound can be elaborated into a potent inhibitor scaffold. The causality lies in building a molecule that can occupy the ATP-binding pocket of the kinases, with the N-alkylated side chain and the C2-amide moiety providing key interactions and vectors for SAR exploration.
Synthetic Strategy for β-Carboline Frameworks
β-Carbolines are a large family of indole alkaloids with a broad spectrum of biological activities, including anticancer, antiviral, and anti-Alzheimer properties.[12][13] The Pictet-Spengler reaction is the most powerful and widely used method for constructing the tricyclic β-carboline core.[14][15] It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure.[14]
To utilize our starting material for this synthesis, a preliminary functional group transformation is required to generate a tryptamine equivalent.
Proposed Synthetic Pathway:
-
Reduction of Ester: The C2-methyl ester of this compound is first reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Conversion to Nitrile: The resulting alcohol is converted to a better leaving group (e.g., a tosylate or mesylate) and then displaced with cyanide (e.g., NaCN) to yield the C2-acetonitrile derivative.
-
Reduction to Tryptamine: The nitrile is then reduced to the primary amine using LiAlH₄ or catalytic hydrogenation, affording the required 7-fluorotryptamine derivative.
-
Pictet-Spengler Reaction: This tryptamine is then reacted with an aldehyde (e.g., acetaldehyde) under acidic conditions (e.g., TFA or HCl) to induce cyclization, forming the 1,2,3,4-tetrahydro-β-carboline ring system.[15]
-
Aromatization (Optional): The tetrahydro-β-carboline can be oxidized to the fully aromatic β-carboline (e.g., using DDQ or MnO₂) if desired, yielding compounds like harmine analogues.[16]
This sequence transforms the C2-ester into the β-aminoethyl side chain required for the key ring-forming Pictet-Spengler reaction, demonstrating the strategic versatility of the initial building block.
Conclusion and Future Perspectives
This compound serves as an exemplary starting material for modern medicinal chemistry programs. Its pre-installed fluorine atom offers intrinsic advantages for developing metabolically robust and potent drug candidates. The orthogonal reactivity of its N-H and C2-ester functionalities provides a logical and efficient platform for rapid library synthesis and lead optimization. The protocols and strategies outlined herein demonstrate a clear path from this simple building block to complex, bioactive heterocyclic scaffolds such as potent kinase inhibitors and β-carboline alkaloids. Future work will undoubtedly expand its utility in constructing other important heterocyclic systems and in the development of novel therapeutics.
References
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Gullapelli, K. K., S, V., P, S. S., K, S. R., & K, V. L. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
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Anizon, F., Giraud, F., & Caignard, D. H. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
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Lee, J., Kim, H., & Lee, J. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Krasavin, M., Vedernikov, A., & Zahanich, I. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. PMC. [Link]
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Kaur, M., Singh, M., & Kumar, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. [Link]
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Lee, J. H., Kim, Y. G., Cho, M. H., Kim, J. A., & Lee, J. (2012). 7-fluoroindole as an Antivirulence Compound Against Pseudomonas Aeruginosa. FEMS Microbiology Letters. [Link]
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Alam, M. J., et al. (Year not specified). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Alam, M. J., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]
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(Year not specified). Synthesis and in vitro evaluation of 18F-[beta]-carboline alkaloids as PET ligands. ElectronicsAndBooks. [Link]
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Cik, G., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC. [Link]
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Abdel-Wahab, B. F., et al. (2014). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
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(Year not specified). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
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(Year not specified). Pictet–Spengler reaction. Wikipedia. [Link]
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Stoye, A., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
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Gebre, M. N., & Singh, P. P. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. PubMed. [Link]
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(Year not specified). View of Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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B. A. D., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Jones, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 3. abap.co.in [abap.co.in]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
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Anwendungshinweise und Protokolle: Funktionalisierung des Indolrings von Methyl-7-fluor-1H-indol-2-carboxylat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Die strategische Bedeutung von Methyl-7-fluor-1H-indol-2-carboxylat
Der Indolkern ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und pharmazeutischen Wirkstoffen. Die Einführung eines Fluoratoms in das Molekülgerüst kann pharmakokinetische und physikochemische Eigenschaften wie metabolische Stabilität, Membranpermeation und Bindungsaffinität an Zielproteine erheblich verbessern.[1][2][3][4] Methyl-7-fluor-1H-indol-2-carboxylat ist ein besonders wertvolles Ausgangsmaterial. Die elektronenziehende Wirkung des Fluoratoms am C7-Atom und der Methoxycarbonylgruppe am C2-Atom moduli-ert die Reaktivität des Indolrings und bietet einzigartige Möglichkeiten für eine selektive Derivatisierung.
Dieser Leitfaden bietet detaillierte, praxiserprobte Protokolle zur Funktionalisierung dieses vielseitigen Bausteins an den Positionen N1 (Stickstoff) und C3, den primären Zentren für chemische Modifikationen.[5] Die hier beschriebenen Methoden sollen Forscher in die Lage versetzen, neue Analoga für die Wirkstoffentdeckung effizient zu synthetisieren und zu erforschen.
Teil 1: N-Alkylierung des Indol-Stickstoffs
Die N-Alkylierung ist eine fundamentale Transformation zur Diversifizierung von Indol-Derivaten. Die Modifikation der N-H-Gruppe beeinflusst nicht nur die sterischen und elektronischen Eigenschaften, sondern blockiert auch die N-H-Bindung als Wasserstoffbrückendonor, was die Lipophilie und die zelluläre Permeabilität verändern kann.
Wissenschaftlicher Hintergrund und Kausalkette
Die N-Alkylierung von Indolen erfolgt typischerweise über eine Deprotonierung des Indol-Stickstoffs zur Erzeugung eines nukleophilen Indol-Anions, gefolgt von einer Reaktion mit einem elektrophilen Alkylierungsmittel.[6] Die Wahl der Base ist entscheidend und bestimmt die Effizienz und Selektivität der Reaktion.
-
Starke Basen (z. B. Natriumhydrid, NaH): NaH deprotoniert das Indol-N-H quantitativ und irreversibel. Dies führt zu einer hohen Konzentration des reaktiven Anions und ermöglicht Alkylierungen auch mit weniger reaktiven Elektrophilen bei moderaten Temperaturen. Die Handhabung von NaH erfordert jedoch inerte Bedingungen (wasserfreie Lösungsmittel, Schutzgasatmosphäre).[7]
-
Schwächere Basen (z. B. Kaliumcarbonat, K₂CO₃; Cäsiumcarbonat, Cs₂CO₃): Diese Basen sind einfacher zu handhaben und etablieren ein Gleichgewicht, bei dem das Indol-Anion kontinuierlich in geringer Konzentration gebildet wird. Cs₂CO₃ ist oft effektiver als K₂CO₃, da das größere Cäsium-Kation das Indol-Anion stärker polarisiert und seine Nukleophilie erhöht. Diese Bedingungen erfordern oft höhere Temperaturen, sind aber für viele Substrate ausreichend.[8]
Als Lösungsmittel werden typischerweise polare aprotische Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril (MeCN) verwendet, da sie die Ionen gut solvatisieren und die SN2-Reaktion begünstigen.[6]
Experimenteller Arbeitsablauf: N-Alkylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Alkylierung von Indolen.
Protokoll: N-Benzylierung von Methyl-7-fluor-1H-indol-2-carboxylat
Materialien:
-
Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.)
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl, 1.2 Äq.)
-
Benzylbromid (1.1 Äq.)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Argon- oder Stickstoff-Atmosphäre
-
Magnetrührer, Rundkolben, Septum, Nadeln
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat, Hexan, Wasser, gesättigte NaCl-Lösung (Sole)
-
Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer, Dünnschichtchromatographie (DC)-Platten, Kieselgel
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Ein trockener Rundkolben wird mit einem Magnetrührstab ausgestattet und unter Inertgasatmosphäre (Argon) erhitzt und abgekühlt.
-
Reaktionsansatz: Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.) wird in den Kolben eingewogen und in wasserfreiem DMF (ca. 0.2 M Konzentration) gelöst.
-
Deprotonierung: Der Kolben wird in einem Eisbad auf 0 °C gekühlt. NaH (1.2 Äq.) wird vorsichtig in kleinen Portionen zu der gerührten Lösung gegeben. Achtung: Wasserstoffgasentwicklung!
-
Aktivierung: Die Suspension wird für 30 Minuten bei 0 °C gerührt, um die vollständige Deprotonierung zu gewährleisten.
-
Alkylierung: Benzylbromid (1.1 Äq.) wird langsam über eine Spritze zugetropft. Die Reaktion wird aus dem Eisbad entfernt und bei Raumtemperatur für 2–4 Stunden gerührt.
-
Reaktionskontrolle: Der Reaktionsfortschritt wird mittels DC überwacht (z. B. mit einem Eluentengemisch aus Hexan/Ethylacetat).
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig bei 0 °C durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Extraktion: Die wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen.
-
Trocknung und Aufkonzentrierung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und am Rotationsverdampfer eingeengt.
-
Reinigung: Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine N-benzylierte Produkt zu erhalten.
Teil 2: N-Arylierung über Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[9] Sie ermöglicht die Synthese von N-Arylindolen, einer wichtigen Substanzklasse in der Pharmazie, unter relativ milden Bedingungen.[10][11]
Wissenschaftlicher Hintergrund und Kausalkette
Die Reaktion koppelt ein Amin (in diesem Fall das Indol) mit einem Arylhalogenid oder -triflat. Der Erfolg hängt von einem synergistischen Zusammenspiel von Palladium-Präkatalysator, Ligand und Base ab.
-
Palladium-Katalysator: Pd(OAc)₂ oder Pd₂(dba)₃ sind gängige Präkatalysatoren, die in situ die aktive Pd(0)-Spezies bilden.
-
Ligand: Die Wahl des Phosphinliganden ist entscheidend. Sperrige, elektronenreiche Liganden wie XPhos oder tBuXphos stabilisieren die Pd(0)-Spezies, fördern die oxidative Addition des Arylhalogenids und erleichtern die reduktive Eliminierung des Produkts, was den katalytischen Zyklus beschleunigt.[10]
-
Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) oder eine schwächere Base wie Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Indol zu deprotonieren und das Palladium-Amid-Intermediat zu bilden.[12][13]
Katalytischer Zyklus der Buchwald-Hartwig-Aminierung
Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Protokoll: N-Phenylierung von Methyl-7-fluor-1H-indol-2-carboxylat
Materialien:
-
Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.)
-
Iodbenzol (1.2 Äq.)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
XPhos (Di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphin, 5 mol%)
-
Cäsiumcarbonat (Cs₂CO₃, 2 Äq.)
-
Wasserfreies Toluol
-
Argon- oder Stickstoff-Atmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem Schlenkrohr werden Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.), Cs₂CO₃ (2 Äq.), Pd₂(dba)₃ (2.5 mol%) und XPhos (5 mol%) unter Argon eingewogen.
-
Reaktionsansatz: Wasserfreies Toluol und Iodbenzol (1.2 Äq.) werden zugegeben.
-
Reaktion: Das Reaktionsgefäß wird verschlossen und das Gemisch bei 100–110 °C für 12–24 Stunden erhitzt.
-
Reaktionskontrolle: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Reaktionsgemisch durch eine kurze Kieselgelsäule (Celite®-Pfropfen) filtriert und mit Ethylacetat nachgespült, um die Palladium-Rückstände zu entfernen.
-
Reinigung: Das Filtrat wird am Rotationsverdampfer eingeengt und der Rückstand durch Säulenchromatographie auf Kieselgel gereinigt.
Teil 3: Elektrophile Substitution an der C3-Position
Die C3-Position des Indolrings ist aufgrund der Elektronendichte, die durch das Stickstoffatom bereitgestellt wird, die reaktivste Position für elektrophile Angriffe.[5][14] Reaktionen wie die Vilsmeier-Haack-Formylierung und die Mannich-Reaktion sind klassische Methoden zur Einführung funktioneller Gruppen an dieser Stelle.
Vilsmeier-Haack-Formylierung
Diese Reaktion führt eine Formylgruppe (-CHO) an der C3-Position ein und erzeugt wertvolle Indol-3-carboxaldehyd-Derivate, die als Vorläufer für viele komplexere Moleküle dienen.[15]
Wissenschaftlicher Hintergrund: Die Reaktion nutzt das Vilsmeier-Reagenz (ein Chloroiminium-Salz), das in situ aus Phosphoroxychlorid (POCl₃) und DMF gebildet wird. Dieses hochreaktive Elektrophil greift die elektronenreiche C3-Position des Indols an.[15][16][17][18] Nach wässriger Aufarbeitung hydrolysiert das intermediäre Iminium-Salz zum Aldehyd.
Protokoll: Vilsmeier-Haack-Formylierung
Materialien:
-
Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.)
-
Phosphoroxychlorid (POCl₃, 1.5 Äq.)
-
Wasserfreies N,N-Dimethylformamid (DMF)
-
Eisbad, wässrige Natriumacetat-Lösung
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Vilsmeier-Reagenzes: In einem trockenen Kolben wird wasserfreies DMF bei 0 °C vorgelegt. POCl₃ (1.5 Äq.) wird langsam zugetropft, wobei die Temperatur unter 10 °C gehalten wird. Das Gemisch wird 30 Minuten bei 0 °C gerührt.
-
Elektrophile Substitution: Eine Lösung von Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.) in DMF wird langsam zu dem Vilsmeier-Reagenz bei 0 °C gegeben.
-
Reaktion: Das Reaktionsgemisch wird für 1–2 Stunden bei Raumtemperatur gerührt und anschließend auf 60–80 °C erhitzt, bis die Reaktion laut DC-Kontrolle vollständig ist.
-
Aufarbeitung: Das Gemisch wird auf Raumtemperatur abgekühlt und vorsichtig auf Eis gegossen. Anschließend wird eine wässrige Natriumacetat-Lösung zugegeben und gerührt, bis die Hydrolyse abgeschlossen ist (oft über Nacht).
-
Isolierung: Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet, um das C3-formylierte Produkt zu erhalten.
Mannich-Reaktion
Die Mannich-Reaktion führt eine Dialkylaminomethyl-Gruppe an der C3-Position ein.[14][19] Die Produkte, sogenannte Gramine oder Mannich-Basen, sind vielseitige Intermediate, da die Aminogruppe eine gute Abgangsgruppe ist und durch andere Nukleophile ersetzt werden kann.[20]
Wissenschaftlicher Hintergrund: Die Reaktion involviert die Kondensation von Formaldehyd mit einem sekundären Amin (z. B. Dimethylamin) zu einem reaktiven Iminium-Ion (Eschenmoser-Salz-Analogon), das als Elektrophil für den Angriff auf die C3-Position des Indols dient.[21][22]
Protokoll: Synthese der Mannich-Base
Materialien:
-
Methyl-7-fluor-1H-indol-2-carboxylat (1 Äq.)
-
Dimethylamin (wässrige Lösung, 40 %, 1.5 Äq.)
-
Formaldehyd (wässrige Lösung, 37 %, 1.5 Äq.)
-
Eisessig
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: In einem Kolben werden Dimethylamin-Lösung, Formaldehyd-Lösung und Eisessig gemischt und auf 0 °C gekühlt.
-
Reaktion: Das Indol-Derivat wird zu der gekühlten Lösung gegeben. Das Gemisch wird langsam auf Raumtemperatur erwärmt und für 12–24 Stunden gerührt.
-
Aufarbeitung: Das Reaktionsgemisch wird mit einer wässrigen Natriumhydroxid-Lösung basisch gemacht (pH > 10).
-
Extraktion und Reinigung: Die wässrige Phase wird mit Dichlormethan oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet, eingeengt und chromatographisch gereinigt, um die C3-substituierte Mannich-Base zu erhalten.
Teil 4: Zusammenfassende Datentabellen
Die folgenden Tabellen fassen typische Bedingungen und Reagenzien für die beschriebenen Derivatisierungen zusammen und dienen als schnelle Referenz für die Versuchsplanung.
Tabelle 1: Bedingungen für die N-Alkylierung
| Parameter | Methode A (Starke Base) | Methode B (Schwache Base) |
|---|---|---|
| Base | Natriumhydrid (NaH) | Cäsiumcarbonat (Cs₂CO₃) |
| Äquivalente Base | 1.1 - 1.5 Äq. | 2.0 - 3.0 Äq. |
| Lösungsmittel | Wasserfreies DMF, THF | DMF, Acetonitril |
| Temperatur | 0 °C bis Raumtemperatur | 60 - 100 °C |
| Typische Elektrophile | Alkylhalogenide, Benzylhalogenide | Alkylhalogenide, Tosylate |
| Erwartete Ausbeute | Gut bis exzellent | Mäßig bis gut |
Tabelle 2: Bedingungen für Palladium-katalysierte Reaktionen
| Reaktionstyp | Präkatalysator | Ligand | Base | Lösungsmittel | Temperatur |
|---|
| N-Arylierung | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, tBuXphos | NaOtBu, Cs₂CO₃ | Toluol, Dioxan | 80 - 120 °C |
Tabelle 3: Bedingungen für die C3-Funktionalisierung
| Reaktionstyp | Elektrophiles Reagenz | Lösungsmittel | Temperatur | Aufarbeitung |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃ / DMF | DMF | 0 °C bis 80 °C | Wässrige Hydrolyse |
| Mannich | Formaldehyd / R₂NH | Eisessig | Raumtemperatur | Basische wässrige Aufarbeitung |
Referenzen
-
ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. Verfügbar unter: [Link]
-
Bell, M. L., et al. (2012). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. Verfügbar unter: [Link]
-
Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Naskar, S., & Mandal, B. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Verfügbar unter: [Link]
-
Wang, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Verfügbar unter: [Link]
-
El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Verfügbar unter: [Link]
-
Chen, C., et al. (2006). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. Verfügbar unter: [Link]
-
Unbekannt. (n.d.). Synthesis and Chemistry of Indole. Verfügbar unter: [Link]
-
Scott, K. A., et al. (2021). One-Pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Verfügbar unter: [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. ResearchGate. Verfügbar unter: [Link]
-
Unbekannt. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Verfügbar unter: [Link]
-
Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Verfügbar unter: [Link]
-
Králik, L., & Koóš, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Verfügbar unter: [Link]
-
Unbekannt. (2006). N-alkylation of indole derivatives. Google Patents. Verfügbar unter:
-
Trim, G. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry. Verfügbar unter: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Verfügbar unter: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Organic letters. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Verfügbar unter: [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 13. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemtube3d.com [chemtube3d.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Mannich bases of indol derivatives: Significance and symbolism [wisdomlib.org]
- 20. bhu.ac.in [bhu.ac.in]
- 21. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification strategies for Methyl 7-fluoro-1H-indole-2-carboxylate
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of Methyl 7-fluoro-1H-indole-2-carboxylate. As Senior Application Scientists, we have synthesized our extensive laboratory experience to deliver field-proven insights and solutions to common and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a faint yellow or brownish tint. What is the likely cause and how can I remove it?
A1: A colored tint in indole derivatives is often due to air oxidation, which can be accelerated by light and heat.[1] These colored degradation products are typically more polar than the desired compound. For minor color impurities, recrystallization is often effective. If the color persists, a small amount of activated charcoal can be added to the hot solution during recrystallization. The colored molecules adsorb onto the charcoal's surface, which is then removed by hot filtration.[1] It is critical to use a minimal amount of charcoal to avoid adsorbing your product and to perform the filtration while the solution is hot to prevent premature crystallization.[1]
Q2: What are the best storage conditions for purified this compound to ensure its stability?
A2: To maintain the purity and stability of this compound, it should be stored in a cool, dark place. Indole derivatives can be susceptible to air oxidation, which can be exacerbated by exposure to light and heat.[1] For long-term storage, it is best practice to keep the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[1] Storing it in a sealed, airtight container in a refrigerator or freezer is also recommended.
Q3: I am struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?
A3: If a single solvent does not provide the desired solubility profile (good solubility when hot, poor solubility when cold), a two-solvent system is a viable alternative.[1] In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then gently heated until it becomes clear again and allowed to cool slowly for crystallization to occur. Common solvent pairs for indole derivatives include ethyl acetate/hexanes and dichloromethane/hexanes.
Q4: Is this compound stable on silica gel during column chromatography?
A4: While many indole derivatives are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] It is advisable to test the stability of your compound on a small scale by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots appear. If degradation is observed, you can either use a deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or consider alternative stationary phases like alumina or Florisil.[2]
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Instead of Crystallization
Your compound separates from the solution as a liquid (oil) rather than forming solid crystals.
-
Cause & Solution:
-
High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. It may be necessary to first perform a quick filtration through a plug of silica gel to remove baseline impurities.[2]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1]
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen for a better solvent or use a two-solvent system.[1]
-
Issue 2: Low or No Crystal Formation Upon Cooling
The solution remains clear even after cooling, with no signs of crystallization.
-
Cause & Solution:
-
Insufficient Saturation: You may have used too much solvent to dissolve the crude product. Try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Lack of Nucleation Sites: Crystal formation requires a nucleation site to begin. You can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[1]
-
Issue 3: Low Yield After Recrystallization
A significant amount of product is lost during the recrystallization process.
-
Cause & Solution:
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.[1]
-
Excessive Solvent Usage: Using the minimum amount of hot solvent necessary to dissolve your compound will maximize your yield.[1]
-
Compound Solubility: Your compound may still be too soluble in the chosen solvent, even at low temperatures. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent or solvent pair. Ethyl acetate and hexanes are a common starting point for indole derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely.
Column Chromatography
Issue 1: Poor Separation of Compounds
Your target compound co-elutes with impurities.
-
Cause & Solution:
-
Suboptimal Solvent System: The polarity of the eluent is crucial. If your compounds are moving too quickly (high Rf value on TLC), decrease the polarity of the solvent system. If they are moving too slowly (low Rf value), increase the eluent's polarity.[1] Run several TLCs with different solvent mixtures to find the optimal eluent for separation.[1]
-
Improper Column Packing: A poorly packed column with air bubbles or cracks will lead to uneven flow and poor separation. Slurry packing is often preferred for silica gel columns to achieve a more uniform column bed.[1]
-
Overloading the Column: Using too much crude material for the amount of silica gel will result in broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Issue 2: Compound is Stuck on the Column
The desired product does not elute from the column even with a highly polar solvent system.
-
Cause & Solution:
-
Compound Decomposition: Your compound may have decomposed on the silica gel.[2] As mentioned in the FAQs, test for stability on a TLC plate first.
-
Insufficiently Polar Eluent: For very polar compounds, you may need to use a more aggressive solvent system. Adding a small percentage of methanol to a dichloromethane or ethyl acetate eluent can help elute highly polar compounds.
-
Compound Insolubility: The compound may have precipitated on the column. Ensure the solvent system used for elution is one in which your compound is reasonably soluble.
-
Issue 3: Streaking or Tailing of Spots on TLC and Column Fractions
The compound appears as a long streak rather than a tight spot on the TLC plate, leading to broad, impure fractions from the column.
-
Cause & Solution:
-
Acidic or Basic Nature of the Compound: The indole nitrogen can interact with the acidic silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve this issue.
-
Inappropriate Sample Loading: Loading the sample in a solvent that is too polar can cause streaking. Dissolve the crude material in a minimal amount of a non-polar solvent or the column eluent for loading. Alternatively, dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can improve resolution.[2]
-
Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives
| Polarity | Solvent System | Typical Application |
| Low | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) | Separation of non-polar impurities from the main product. |
| Medium | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Elution of moderately polar indole derivatives. |
| High | Ethyl Acetate / Methanol (e.g., 98:2 to 90:10) | Elution of more polar indole derivatives or impurities. |
Diagram 1: General Workflow for Purification of this compound
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography problems.
References
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3363-o3364. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Improving the Solubility of Methyl 7-fluoro-1H-indole-2-carboxylate
Introduction
Methyl 7-fluoro-1H-indole-2-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery programs. Its indole scaffold is a privileged structure found in numerous biologically active compounds. However, like many aromatic and heterocyclic small molecules, its utility in aqueous biological assays is often hampered by poor solubility. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively solubilize this compound for various biological assays. The focus is on maintaining compound integrity while minimizing artifacts from solvents or excipients.
Physicochemical Properties Overview
Understanding the inherent properties of a compound is the first step in developing a successful solubilization strategy. The high calculated LogP value indicates significant hydrophobicity, which is the primary cause of its low aqueous solubility.
| Property | Value | Source |
| CAS Number | 1158331-26-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₈FNO₂ | [5][7] |
| Molecular Weight | 193.17 g/mol | [5][7] |
| XLogP3 | 2.7 | [7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a high-concentration stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of hydrophobic compounds like this one.[1][8] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of molecules.[9][10] We recommend using anhydrous, cell culture-grade DMSO to prepare a stock solution at a concentration of 10-50 mM.[11]
Q2: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous cell culture medium. What's happening?
A: This is a common issue known as "precipitation upon dilution." When the DMSO stock is added to the aqueous buffer or medium, the local concentration of the organic solvent drops dramatically. The compound, which is insoluble in water, crashes out of the solution.[8] The key is to perform the dilution carefully, often serially, to avoid this shock to the compound's microenvironment. See the Troubleshooting Guide for a detailed protocol on serial dilution.
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?
A: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity and other off-target effects.[8]
-
For sensitive primary cells: ≤ 0.1%[8]
-
For robust, immortalized cell lines: ≤ 0.5% is a widely recommended upper limit.[8]
-
Concentrations above 1% can cause significant negative effects, including damage to cell membranes, oxidative stress, and cell death.[12] Always include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experiments to account for any effects of the solvent itself.[8]
Q4: I'm concerned about DMSO interfering with my assay. Are there any alternatives?
A: Yes, several alternatives can be explored if DMSO is not suitable for your experimental system. These include using co-solvents like ethanol or PEG 400, employing surfactants like Tween® 20, or using cyclodextrins to form inclusion complexes.[10][13][14][15] Each approach has its own advantages and requires careful validation. These are discussed in detail in the Troubleshooting Guide .
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step solutions to common and complex solubility challenges.
Problem 1: My compound precipitates out of the cell culture medium upon dilution from a DMSO stock.
This is the most frequent challenge. The goal is to gently transition the compound from a high-organic environment (100% DMSO) to a high-aqueous one (culture medium).
Solution A: Optimized Serial Dilution Protocol
This protocol minimizes the solvent shock that causes precipitation.
Experimental Protocol: Serial Dilution for Aqueous Assays
-
Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous, sterile DMSO to a concentration of 20 mM.[8] Ensure it is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid dissolution.[8][11]
-
Create Intermediate Dilutions: Perform a serial dilution series in 100% DMSO to create intermediate stocks.[8] For example, to get a final test concentration of 10 µM from a 20 mM stock (a 1:2000 dilution), do not add the stock directly to the medium.
-
Prepare Final Working Solutions:
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.[11]
-
Pipette the required volume of medium for your final working concentration into a sterile tube.
-
While vortexing the medium gently, add the small volume of your DMSO stock drop-by-drop. This rapid mixing is crucial.
-
For a 1:1000 final dilution (e.g., to achieve 0.1% DMSO), add 1 µL of your intermediate stock to 999 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound.[8]
-
Apply to Cells: Immediately add the final working solutions to your cells. Do not let the diluted compound sit for long periods, as precipitation can occur over time.
Solution B: Using Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, thereby increasing the solubility of a nonpolar compound.[10][14]
-
Rationale: By creating an intermediate solvent environment (e.g., a mix of culture medium and a co-solvent like ethanol or PEG 400), you can sometimes keep the compound in solution more effectively than with DMSO alone.[]
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[]
-
Caution: Co-solvents must also be tested for cytotoxicity in your specific cell line, as they can have biological effects.[17]
Problem 2: My assay is highly sensitive to organic solvents. How can I solubilize my compound without DMSO?
For certain assays, like those involving sensitive protein interactions or specific cell types, avoiding organic solvents is necessary.[9][18]
Solution A: Surfactant-Assisted Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[19][20] The hydrophobic core of these micelles can encapsulate poorly soluble drugs, effectively increasing their apparent water solubility.[19][21][22]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are generally preferred in biological assays due to their lower toxicity compared to ionic surfactants.[19]
-
Workflow:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20) in water.
-
Prepare your assay buffer containing the surfactant at a concentration slightly above its CMC.
-
Attempt to dissolve the compound directly in this surfactant-containing buffer. Sonication may be required.
-
Important: Run controls with the surfactant alone to ensure it does not interfere with your assay readout.
-
Solution B: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24][25] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and significantly enhancing their solubility.[26][27][28]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity, making it suitable for many in vitro applications.[25]
-
Mechanism: The nonpolar indole core of your compound fits into the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer.
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex or sonicate the mixture at room temperature or with gentle heat (37-40°C) for several hours or overnight to allow for the formation of the inclusion complex.
-
Sterilization & Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound. Filter the supernatant through a 0.22 µm sterile filter.
-
Quantify Concentration: The concentration of the solubilized compound in the filtrate must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) as you cannot assume 100% dissolution.
-
Assay Controls: It is critical to test the effect of the HP-β-CD solution (without the compound) on your cells or assay system to ensure it has no independent biological activity.[17]
Problem 3: How do I validate my chosen solubilization method and ensure it's not toxic to my cells?
Regardless of the method chosen, you must confirm that the final concentration of the solvent or excipient is not toxic to your cells.
Experimental Protocol: Solvent Cytotoxicity Assay
-
Cell Plating: Plate your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare serial dilutions of your chosen solvent system (e.g., DMSO, or HP-β-CD in medium) in complete cell culture medium. The concentration range should span from below your intended final concentration to well above it (e.g., for DMSO, from 0.05% to 5%).[11]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[11][29]
-
Viability Assessment: After incubation, assess cell viability using a standard metabolic assay such as MTT, MTS, or PrestoBlue™ according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability (%) against the solvent concentration. Determine the highest concentration of the solvent that does not significantly reduce cell viability. This is your maximum safe concentration for subsequent experiments.
Visual Workflow and Diagrams
Decision Tree for Solubilization Strategy
This diagram provides a logical workflow for selecting the most appropriate method based on your experimental constraints.
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of Cyclodextrin Inclusion
This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule.
Caption: Cyclodextrin forming a water-soluble inclusion complex.
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons | Best For... |
| DMSO | Powerful polar aprotic solvent | Simple to prepare; dissolves a wide range of compounds. | Can be toxic to cells; may interfere with some assays.[9][18][29] | High-throughput screening; general cell-based assays with robust cell lines.[8] |
| Co-solvents | Reduces the polarity of the aqueous medium | Can improve solubility for some compounds; relatively simple. | Requires cytotoxicity testing; may not be sufficient for very insoluble compounds. | Compounds that are nearly soluble and just need a small boost. |
| Surfactants | Micellar encapsulation of hydrophobic molecules | Can significantly increase apparent solubility.[20][21][30] | Can disrupt cell membranes; may interfere with protein assays; requires use above CMC.[19][31] | Biochemical assays; situations where membrane disruption is not a concern. |
| Cyclodextrins | Formation of water-soluble inclusion complexes | Low toxicity; biologically inert in many systems.[23][24][25] | Requires optimization; must analytically determine final concentration; can be costly. | Sensitive cell-based assays; in vivo studies; when avoiding organic solvents is critical.[26] |
References
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Google AI. Retrieved January 5, 2026.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). Benchchem. Retrieved January 5, 2026.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC - NIH. Retrieved January 5, 2026.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 5, 2026.
- Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.). PubMed. Retrieved January 5, 2026.
- Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16). Cyclodextrin News. Retrieved January 5, 2026.
- What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 5, 2026.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved January 5, 2026.
- Cosolvent. (n.d.). Wikipedia. Retrieved January 5, 2026.
- DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved January 5, 2026.
- Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays - Benchchem. (n.d.). Benchchem. Retrieved January 5, 2026.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.).
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 5, 2026.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved January 5, 2026.
- Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 5, 2026.
- Co-solvent and Complexation Systems. (n.d.).
- DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. (n.d.). Akron Biotech. Retrieved January 5, 2026.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). Retrieved January 5, 2026.
- Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). PMC - NIH. Retrieved January 5, 2026.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 5, 2026.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients. Retrieved January 5, 2026.
- Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. (n.d.). PMC - NIH. Retrieved January 5, 2026.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS. Retrieved January 5, 2026.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved January 5, 2026.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. AJPTI, 11(42).
- Gupta, R., Jain, V., Nagar, JC., Ansari, A., Sharma, K., Sarkar, A., & Khan, MS. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78.
- This compound. (n.d.). Fluorochem. Retrieved January 5, 2026.
- methyl 7-fluoro-1H-indole-3-carboxylate | C10H8FNO2 | CID 53393245. (n.d.). PubChem. Retrieved January 5, 2026.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved January 5, 2026.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. Retrieved January 5, 2026.
- How to enhance drug solubility for in vitro assays? (2014, July 31).
- 1158331-26-0 | this compound. (n.d.). Molecular Database - Moldb. Retrieved January 5, 2026.
- This compound, 97% Purity, C10H8FNO2, 1 gram. (n.d.). CP Lab Safety. Retrieved January 5, 2026.
- 1158331-26-0|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 5, 2026.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1158331-26-0 | this compound - Moldb [moldb.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1158331-26-0|this compound|BLD Pharm [bldpharm.com]
- 7. methyl 7-fluoro-1H-indole-3-carboxylate | C10H8FNO2 | CID 53393245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
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- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 19. jocpr.com [jocpr.com]
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- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cyclodextrinnews.com [cyclodextrinnews.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Stability Studies of Methyl 7-fluoro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on conducting stability studies. The information herein is synthesized from established chemical principles and regulatory guidelines to ensure scientific integrity and immediate applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile and handling of this compound.
Q1: What are the primary chemical liabilities of this compound that could lead to degradation?
A1: The molecule possesses two primary functional groups susceptible to degradation under typical stress conditions:
-
Methyl Ester Group: Ester functionalities are prone to hydrolysis, particularly under basic or strongly acidic conditions, which would cleave the ester bond to form the corresponding carboxylic acid (7-fluoro-1H-indole-2-carboxylic acid) and methanol.[1][2] Ester hydrolysis can be catalyzed by acid, but the reaction is significantly faster under basic conditions.[3]
-
Indole Ring: The indole nucleus, a nitrogen-containing heterocyclic aromatic system, is susceptible to oxidation.[4][5] The electron-rich pyrrole ring can be oxidized at the 2- and 3-positions to form intermediates like oxindoles and isatins, which can lead to further ring-opening products such as anthranilic acid derivatives.[6][7]
Q2: How is the 7-fluoro substituent expected to influence the stability of the molecule?
A2: The fluorine atom at the 7-position of the indole ring is expected to have several effects:
-
Enhanced Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolic oxidation.[8][9] By replacing a hydrogen atom with a C-F bond, which is stronger than a C-H bond, the molecule becomes more resistant to oxidative metabolism by enzymes like cytochrome P450.[9]
-
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[8] This can alter the electron distribution within the indole ring, potentially influencing its susceptibility to electrophilic attack and its overall reactivity. While some fluorinated heteroaromatic compounds have shown instability leading to defluorination, this is often context-dependent on the position and nature of the fluoroalkyl group.[10][11] For a single fluorine on the benzene ring, this is less likely to be a primary degradation pathway under standard forced degradation conditions.
Q3: What are the recommended long-term storage conditions for this compound?
A3: Based on its chemical structure, the solid material should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[12][13] This minimizes exposure to moisture (preventing hydrolysis), light (preventing photolytic degradation), and heat (preventing thermal degradation).
Q4: What is the most appropriate analytical technique for conducting a stability study on this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard.[14] Specifically, a reversed-phase HPLC (RP-HPLC) method with UV detection would be ideal for separating the parent compound from its potential degradation products.[15][16] Developing a gradient elution method is often necessary to ensure adequate separation of the active pharmaceutical ingredient (API) from all process impurities and degradation products.[14] The method must be validated for specificity to prove it can resolve and quantify the parent drug in the presence of its degradants.[17]
Troubleshooting Guide for Forced Degradation Studies
This section provides solutions to specific issues that may arise during experimental work.
Q1: I'm performing a basic hydrolysis study (e.g., 0.1 M NaOH) and my parent compound degrades completely almost instantly. How can I study the degradation kinetics?
A1: This indicates high lability to strong base, which is common for esters.[1] To slow the reaction for proper analysis, you should modify the stress conditions.
-
Corrective Action:
-
Reduce Base Concentration: Start with a lower concentration of NaOH, such as 0.01 M or even 0.001 M.
-
Lower the Temperature: Perform the study at room temperature or even in a cooled water bath (e.g., 4°C) instead of at elevated temperatures.
-
Reduce Exposure Time: Take time points at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before it is complete. Causality: The rate of hydrolysis is directly proportional to the concentration of the hydroxide ion and the temperature. By reducing these factors, you slow the reaction to a measurable rate.
-
Q2: My oxidative stress study using 3% hydrogen peroxide (H₂O₂) at room temperature shows no significant degradation after 24 hours. Does this mean the molecule is stable to oxidation?
A2: Not necessarily. The conditions may not be stringent enough to induce degradation. Forced degradation studies are intended to be more severe than accelerated stability testing to generate potential degradants.[18][19]
-
Corrective Action:
-
Increase H₂O₂ Concentration: Increase the concentration of hydrogen peroxide to 10% or even 30%.[16]
-
Increase Temperature: Heat the reaction mixture. A common condition is to reflux the sample with H₂O₂ at 60-80°C for several hours.
-
Check for Appropriate Analysis: Ensure your HPLC method can detect the expected oxidized products (e.g., oxindoles, isatins), which may have different retention times and UV maxima than the parent compound. Causality: The rate of oxidation is dependent on the concentration of the oxidizing agent and the activation energy, which can be overcome with thermal energy. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products can be identified.[18]
-
Q3: My HPLC chromatogram for a stressed sample shows a new peak, but it is not baseline-resolved from the main peak. What should I do?
A3: This is a common method development challenge. A stability-indicating method requires sufficient resolution between the parent peak and all degradant peaks (typically a resolution factor > 1.5).
-
Corrective Action (Method Optimization):
-
Adjust Gradient Slope: If using a gradient, make the slope shallower around the elution time of the peaks of interest. This provides more time for separation.
-
Modify Mobile Phase pH: The ionization state of the parent compound and its degradants can affect retention. Adjusting the pH of the aqueous mobile phase can significantly alter selectivity. For an indole carboxylic acid degradant, a lower pH (e.g., pH 2.5-3.5) will protonate the acid, making it less polar and increasing its retention time.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and can alter the elution order.
-
Try a Different Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Experimental Protocols: Forced Degradation Workflow
The following protocols are based on ICH Q1A guidelines and are designed to establish the intrinsic stability of this compound.[20][21]
Workflow Overview
The general workflow for each stress condition is visualized below.
Caption: General workflow for a forced degradation experiment.
Step-by-Step Protocols
1. Acidic Hydrolysis
-
Objective: To assess degradation via acid-catalyzed hydrolysis.
-
Procedure:
-
Add 1 mL of the 0.1 mg/mL working solution to a vial.
-
Add 1 mL of 1 M HCl.
-
Cap the vial and place it in a water bath at 80°C for 4 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the sample by adding 1 mL of 1 M NaOH.
-
Dilute with mobile phase to the final target concentration for HPLC analysis.
-
Analyze alongside an unstressed control.
-
2. Basic Hydrolysis
-
Objective: To assess degradation via base-catalyzed hydrolysis of the ester.
-
Procedure:
-
Add 1 mL of the 0.1 mg/mL working solution to a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial and maintain at room temperature for 2 hours (monitor closely due to expected high reactivity).
-
Carefully neutralize the sample by adding 1 mL of 0.1 M HCl.
-
Dilute with mobile phase to the final target concentration.
-
Analyze immediately.
-
3. Oxidative Degradation
-
Objective: To evaluate stability against oxidative stress.
-
Procedure:
-
Add 1 mL of the 0.1 mg/mL working solution to a vial.
-
Add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Cap the vial and place it in a water bath at 60°C for 4 hours.
-
Cool the sample to room temperature.
-
Dilute with mobile phase to the final target concentration.
-
Analyze by HPLC.
-
4. Thermal Degradation
-
Objective: To assess the stability of the solid drug substance at elevated temperatures.
-
Procedure:
-
Place a thin layer of the solid compound in an open glass vial.
-
Store the vial in a temperature-controlled oven at 70°C for 48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution of the stressed solid at the target concentration and analyze by HPLC.
-
Compare the results to an unstressed solid sample stored at recommended conditions.
-
5. Photostability Testing
-
Objective: To evaluate degradation upon exposure to light, as per ICH Q1B guidelines.
-
Procedure:
-
Place a sample of the solid compound and a solution sample in chemically inert, transparent containers.
-
Prepare a "dark control" by wrapping identical samples in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, prepare the solid sample for analysis and analyze both the solid and solution samples by HPLC, comparing them to their respective dark controls.
-
Data Summary and Potential Degradation Pathways
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Major Degradant(s) |
| Acid Hydrolysis | 1 M HCl | 80°C | 4 hours | 7-fluoro-1H-indole-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 2 hours | 7-fluoro-1H-indole-2-carboxylic acid |
| Oxidation | 10% H₂O₂ | 60°C | 4 hours | Oxidized indole species (e.g., oxindole, isatin derivatives) |
| Thermal (Solid) | Dry Heat | 70°C | 48 hours | Compound-specific; may include decarboxylation products or dimers |
| Photolytic | ICH Q1B Light | Ambient | Per ICH | Compound-specific; may include oxidative or radical-based products |
Potential Degradation Pathways
The diagram below illustrates the most probable degradation pathways for this compound based on fundamental chemical principles.
Caption: Predicted primary degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubesngreases.com [lubesngreases.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. daneshyari.com [daneshyari.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl indole-2-carboxylate | 1202-04-6 [amp.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 18. scispace.com [scispace.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 7-Fluoroindoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-fluoroindoles. As a critical structural motif in medicinal chemistry, the 7-fluoroindole scaffold offers unique electronic and metabolic properties that are highly sought after in drug development.[1] However, the introduction of the electron-withdrawing fluorine atom at the C7 position presents distinct challenges in classical and modern indole syntheses, often leading to frustratingly low yields.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and logically arrive at a robust solution.
General Troubleshooting Principles: First-Line Diagnostics
Before delving into synthesis-specific issues, it's crucial to rule out common experimental errors. Low yields can often be traced back to fundamental oversights rather than a flawed synthetic route.
Q: My reaction is not working, and I suspect a general issue. What should I check first?
A: Always begin with the fundamentals. Before optimizing reaction parameters, verify the following:
-
Purity of Starting Materials:
-
Aryl Hydrazine/Aniline Quality: (Fluorophenyl)hydrazines can be unstable. Ensure they are stored correctly and are free from oxidation products. Purity can be checked by NMR.
-
Carbonyl/Alkyne Purity: Impurities in the ketone, aldehyde, or alkyne partner can lead to significant side reactions.[2]
-
Solvent and Reagent Anhydrousness: Many indole syntheses, particularly those involving organometallics (Larock) or strong acids (Fischer), are highly sensitive to water. Ensure solvents are rigorously dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Water can deactivate catalysts and quench intermediates.[2]
-
-
Reaction Monitoring:
-
Do not rely solely on the reaction time stated in a literature procedure. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[3] This allows you to determine the optimal reaction time and identify the formation of byproducts in real-time. Over-running a reaction can lead to product degradation, especially under harsh acidic or high-temperature conditions.[2]
-
Synthesis-Specific Troubleshooting Guides
Section 1: The Fischer Indole Synthesis
The Fischer synthesis is a workhorse reaction but is often plagued by harsh conditions. The electron-withdrawing 7-fluoro substituent can exacerbate these issues.
Q1: My Fischer indole synthesis of 7-fluoroindole from 2-fluorophenylhydrazine is giving a low yield and a significant amount of black tar-like material. What is causing this and how can I improve it?
A: This is a classic problem in Fischer indolizations, typically pointing to degradation of the starting material, intermediates, or the final indole product under strongly acidic and high-temperature conditions.[3][4]
Causality and Troubleshooting Steps:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. A very strong acid (like concentrated H₂SO₄) can promote polymerization and other side reactions.[3]
-
Action: Screen a panel of both Brønsted (p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂).[5] Sometimes, a milder acid or a lower concentration is more effective.
-
-
Excessive Temperature or Reaction Time: High temperatures can accelerate the desired cyclization but also the undesired degradation pathways.
-
Action: Lower the reaction temperature and carefully monitor by TLC to find the minimum temperature and time required for conversion.[3] Continuous flow reactors using microwave heating have been shown to improve yields by enabling very short residence times at high temperatures, thus minimizing byproduct formation.[6]
-
-
Atmospheric Oxygen: At high temperatures, indoles and their precursors can be susceptible to oxidation.
-
Action: Ensure the reaction is run under a robust inert atmosphere (N₂ or Ar).
-
Q2: My TLC analysis shows a significant amount of unreacted (2-fluorophenyl)hydrazone even after prolonged heating. Why is the cyclization failing?
A: The failure to cyclize points to a high activation barrier for the key[1][1]-sigmatropic rearrangement step. The electronic nature of the fluorine substituent plays a direct role here.
Causality and Troubleshooting Steps:
-
Electronic Effects of Fluorine: While theoretical studies suggest that a fluorine substituent can, under certain protonation states, decrease the activation energy for the rearrangement, it also significantly alters the electron density of the aromatic ring and the nitrogen atoms.[7] This can impact the preceding equilibrium between the hydrazone and the reactive ene-hydrazine intermediate.[5]
-
Insufficient Acidity: The[1][1]-sigmatropic rearrangement is acid-catalyzed. If the acid is too weak or used in substoichiometric amounts, the reaction will stall.
-
Action: Try a stronger acid catalyst, such as Eaton's reagent (P₂O₅ in MeSO₃H) or neat methanesulfonic acid, which are known to promote difficult cyclizations. Be aware that stronger acids can also increase degradation, so careful monitoring is essential.
-
-
N-N Bond Cleavage: A competing pathway to the desired rearrangement is the acid-catalyzed cleavage of the N-N bond, especially if the intermediate iminyl carbocation is stabilized.[8] This leads back to the aniline and a ketone-derived byproduct.
-
Action: If you identify 2-fluoroaniline as a byproduct, it confirms N-N cleavage is a significant issue. This is an inherent mechanistic challenge. Switching to a different synthetic route, such as the Larock or Leimgruber-Batcho synthesis, may be the most effective solution.
-
Fischer Indole Synthesis: Troubleshooting Workflow
Caption: Troubleshooting workflow for the Fischer Indole Synthesis.
Section 2: The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed method for producing 2,3-disubstituted indoles. Its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
Q3: I am attempting a Larock synthesis using 2-bromo-6-fluoroaniline and an internal alkyne, but the reaction is very sluggish or fails completely. What are the most critical parameters to optimize?
A: The Larock indole synthesis is a multi-step catalytic cycle, and failure often indicates a problem with a specific step, such as slow oxidative addition or inefficient alkyne insertion.[9][10]
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially with less reactive aryl bromides compared to iodides.
-
Base Selection: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to low yields.
-
Solvent: The solvent must keep all components, including the palladium catalyst, in solution at the reaction temperature.
-
Chloride Additive: The presence of a chloride source (e.g., LiCl) is often essential for the reaction to proceed efficiently, as it is believed to facilitate the reductive elimination step.[10]
-
Action: Ensure that 1-2 equivalents of LiCl or a tetraalkylammonium chloride (e.g., n-Bu₄NCl) are included in the reaction mixture.[10]
-
Section 3: Purification Challenges
Q4: I have successfully formed my crude 7-fluoroindole, but purification by column chromatography is difficult, with product smearing or low recovery. What are the best practices?
A: Purification of indoles can be challenging due to their moderate polarity, potential for interaction with silica gel, and sensitivity.
Causality and Troubleshooting Steps:
-
Interaction with Silica Gel: The N-H proton of the indole is weakly acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation.[12]
-
Action 1: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., 1% triethylamine or ammonia in the eluent).[12] This will cap the acidic sites and improve chromatography.
-
Action 2: Consider using an alternative stationary phase like alumina (neutral or basic) or C18 reversed-phase silica gel.[12]
-
-
Product Instability: Some substituted indoles can be sensitive to the prolonged exposure to acidic silica gel, leading to degradation on the column.
-
Action: If degradation is suspected, minimize the time on the column by using a faster flow rate or step-gradient elution. Neutralizing the crude product mixture before loading can also help.
-
-
Crystallization: For solid products, crystallization is often a superior method for achieving high purity on a larger scale compared to chromatography.[13]
-
Action: Perform a systematic screening of solvents (e.g., hexanes/ethyl acetate, toluene, ethanol/water) to find suitable conditions for crystallization.
-
Data Summary & Protocols
Table 1: Comparison of Typical Conditions for 7-Fluoroindole Synthesis
| Parameter | Fischer Indole Synthesis | Larock Indole Synthesis | Leimgruber-Batcho Synthesis |
| Precursor | (2-Fluorophenyl)hydrazine | 2-Halo-6-fluoroaniline | 3-Fluoro-2-nitrotoluene |
| Coupling Partner | Aldehyde or Ketone | Internal Alkyne | DMF-DMA |
| Key Reagent/Catalyst | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂)[5] | Pd(OAc)₂ with Ligand (e.g., P(t-Bu)₃)[9][11] | Reductant (e.g., Ra-Ni/H₂, Fe/HOAc)[3] |
| Typical Solvent | High-boiling alcohol, Toluene, or neat acid | NMP, DMF, Dioxane[10] | DMF, Pyrrolidine[14] |
| Temperature | High (80-200 °C)[15] | Moderate to High (60-130 °C)[10] | High (Enamine), then RT to moderate (Cyclization) |
| Common Issues | Degradation, N-N cleavage, harsh conditions[8] | Catalyst deactivation, slow oxidative addition[11][16] | Over-reduction, incomplete enamine formation[3] |
Appendix A: Example Experimental Protocol (Larock Synthesis)
This is a representative protocol and should be adapted and optimized for specific substrates.
Synthesis of a 2,3-Disubstituted 7-Fluoroindole
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (3 mol%), a bulky phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and K₂CO₃ (2.5 equivalents). The flask is evacuated and backfilled with Argon three times.
-
Reagent Addition: Under a positive pressure of Argon, add the 2-iodo-6-fluoroaniline (1.0 equivalent), the internal alkyne (1.2 equivalents), and anhydrous NMP via syringe.
-
Reaction: The flask is sealed and heated in an oil bath at 110 °C. The reaction progress is monitored by TLC or LC-MS every 2 hours.
-
Workup: After the reaction is complete (typically 12-24 hours), the mixture is cooled to room temperature and diluted with ethyl acetate. The solution is filtered through a pad of Celite to remove inorganic salts and the palladium catalyst. The filtrate is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system, e.g., hexanes/ethyl acetate) to afford the pure 7-fluoroindole.
Logic for Synthetic Route Selection
Caption: Decision-making process for selecting a synthetic route.
References
- 1. daneshyari.com [daneshyari.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Navigating the Scale-Up Production of Methyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center dedicated to the synthesis and scale-up of Methyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working to translate this important fluorinated indole intermediate from the laboratory bench to pilot or manufacturing scale. Fluorinated indoles are pivotal building blocks in modern medicinal chemistry, and the 7-fluoro substitution pattern, in particular, offers unique electronic properties that are leveraged in the development of novel therapeutics.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field experience.
Overview of Synthetic Strategies
The synthesis of this compound typically relies on classic indole-forming reactions. The two most prominent methods are the Fischer Indole Synthesis and, to a lesser extent for this specific substitution pattern, the Leimgruber-Batcho synthesis.
-
Fischer Indole Synthesis : This is the most common and direct route, involving the acid-catalyzed reaction of 2-fluorophenylhydrazine with methyl pyruvate.[2] While versatile, the reaction can be sensitive to substitution patterns on the phenylhydrazine, and the presence of the electron-withdrawing fluorine atom introduces specific challenges.[3][4][5]
-
Leimgruber-Batcho Indole Synthesis : A two-step process that begins with the formation of an enamine from a fluorinated o-nitrotoluene derivative, followed by reductive cyclization.[6] This method can be advantageous due to milder conditions but is highly dependent on the availability of the specific starting materials.
Core Synthesis Workflow: Fischer Indole Synthesis
Caption: High-level workflow for the Fischer indole synthesis of the target compound.
Troubleshooting Guide: From Lab to Plant
This section addresses specific, practical problems that can arise during the scale-up of this compound synthesis.
Q1: My reaction yield drops significantly when moving from a 10g to a 1kg scale. What are the most common causes for this poor scalability in a Fischer Indole Synthesis?
This is a classic scale-up challenge. The drop in yield is often attributable to a combination of factors that are manageable at the bench but become critical at a larger scale.
Answer Breakdown:
-
Inefficient Heat Transfer and Exotherm Control: The Fischer indole synthesis is often exothermic, especially during the acid-catalyzed cyclization step.[2] On a small scale, a simple oil bath or stirring plate can dissipate heat effectively. On a 1kg scale, inefficient heat removal can lead to localized "hot spots." These can cause:
-
Thermal Decomposition: The indole product or intermediates can degrade at elevated temperatures.
-
Side Reactions: Increased temperature can promote the formation of undesired regioisomers and polymeric tars, which are common byproducts in indole synthesis.[7]
Solution:
-
Controlled Reagent Addition: Add the acid catalyst or the hydrazone solution portion-wise or via a controlled-rate addition pump to manage the exotherm.
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature probe to maintain the target reaction temperature.
-
Solvent Choice: Ensure the solvent volume is sufficient to act as a heat sink without being excessively dilute.
-
-
Poor Mixing and Mass Transfer: As the reactor size increases, achieving homogenous mixing becomes more difficult.
-
Impact: Inadequate mixing can lead to localized high concentrations of reagents, causing side reactions. It also impedes efficient heat transfer from the bulk of the reaction to the vessel walls.
-
Solution: Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed (RPM) for the specific reactor geometry. Baffles within the reactor are crucial to prevent vortexing and ensure effective mixing.
-
-
Purity of Starting Materials: Impurities that are negligible on a small scale can have a significant impact on a larger run.
-
2-Fluorophenylhydrazine: Can be prone to oxidation. Impurities may inhibit the catalyst or participate in side reactions.
-
Methyl Pyruvate: Can undergo self-condensation or polymerization.
-
Solution: Always re-analyze starting materials before a large-scale run. Ensure they meet pre-defined quality specifications for purity and impurity profiles.
-
Q2: My final product is contaminated with an isomeric impurity that is very difficult to separate. How can I identify it and improve the regioselectivity of the reaction?
Regioselectivity is a known challenge in Fischer syntheses with substituted phenylhydrazines. The fluorine atom's electronic effects can influence the cyclization step.
Answer Breakdown:
-
Identifying the Impurity: The most likely regioisomeric impurity is Methyl 5-fluoro-1H-indole-2-carboxylate . This arises from the alternative cyclization pathway.
-
Analytical Confirmation: Use a combination of HPLC with a reference standard (if available) and spectroscopic methods. ¹H and ¹⁹F NMR are particularly powerful. The coupling patterns and chemical shifts in the aromatic region will be distinct for the 7-fluoro and 5-fluoro isomers. LC-MS can confirm that the impurity has the same mass as the desired product.
-
-
Improving Regioselectivity: The choice of acid catalyst and reaction temperature are the most critical parameters to control regioselectivity.
-
Catalyst Choice: Bulky Lewis acids or polyphosphoric acid (PPA) often favor cyclization at the less sterically hindered position, which in this case is the position ortho to the fluorine, leading to the desired 7-fluoro product. Protic acids like sulfuric acid can sometimes lead to mixtures.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically stable one. Experiment with running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Potential Issues for Scale-Up |
| Polyphosphoric Acid (PPA) | 80-120 °C, often neat | High yielding, good for deactivated systems. | Highly viscous, difficult to stir and handle at scale. Workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Diluted in solvent (e.g., EtOH, AcOH) | Inexpensive, easy to handle as a solution. | Can promote charring/tar formation, may give lower regioselectivity. |
| Zinc Chloride (ZnCl₂) | High temperature, often in a high-boiling solvent | Effective Lewis acid catalyst.[8] | Can be hygroscopic, requires anhydrous conditions. Workup involves removing zinc salts. |
| Acetic Acid (AcOH) | Reflux temperature | Mild, acts as both solvent and catalyst. | Often requires longer reaction times, may not be strong enough for deactivated substrates. |
Q3: Column chromatography is not a viable option for purifying my 1kg batch of product. What are the best strategies for scalable purification?
Moving away from chromatography is a critical step in process development. Crystallization is the preferred method for large-scale purification of solid compounds.
Answer Breakdown:
-
Develop a Recrystallization Protocol:
-
Solvent Screening: The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Start with common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) and mixtures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If significant colored impurities are present, consider a charcoal treatment.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Cool further in an ice bath to maximize recovery.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Slurry Wash: If the product is already reasonably pure (>95%), a slurry wash can be very effective.
-
Procedure: Suspend the crude solid in a solvent in which it has very low solubility (e.g., heptane, diethyl ether). Stir vigorously for a period (e.g., 1-2 hours). Impurities that are more soluble in that solvent will be washed away. Filter and dry the solid.
-
-
Trituration: This is similar to a slurry wash but often involves grinding the solid in the presence of the solvent to break up particles and release trapped impurities.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields during scale-up.
Frequently Asked Questions (FAQs)
Q: What are the primary safety considerations when handling 2-fluorophenylhydrazine at an industrial scale?
A: Phenylhydrazine and its derivatives are toxic and should be handled with extreme care. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[9][10]
-
Ventilation: All handling should be done in a well-ventilated area, preferably within a fume hood or a ventilated enclosure.[9][11]
-
Containment: Use appropriate engineering controls to minimize exposure during charging and transfer operations.
-
Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible. Have appropriate spill kits available.[11]
Q: How does the 7-fluoro substituent affect the properties of the final indole molecule?
A: The fluorine atom at the 7-position significantly alters the electronic properties of the indole ring.
-
Acidity of N-H: The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton, which can affect its reactivity in subsequent N-alkylation or N-acylation reactions.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of the molecule, which is a key parameter in drug design for influencing cell membrane permeability.[1]
-
Metabolic Stability: The C-F bond is very strong, and introducing fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
Q: What analytical techniques are essential for in-process controls (IPCs) and final product release?
A: A robust analytical package is crucial for a scalable process.
-
In-Process Controls (IPCs):
-
HPLC: To monitor the consumption of starting materials and the formation of the product. This is the primary tool for determining reaction completion.
-
TLC: A quick, qualitative check on reaction progress, though less precise than HPLC.[7]
-
-
Final Product Release:
-
HPLC: For purity assessment and quantification of impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Residual Solvent Analysis (by GC-HS): To ensure solvent levels are within acceptable limits.
-
References
-
Vertex AI Search. (2025). What are the safety precautions when using fluorinating reagents?9
-
BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. 7
-
BenchChem. (2025). Safety and handling of fluorinated organic compounds. 10
-
BenchChem. (2025). Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. 1
-
Vertex AI Search. (2025). Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. 12
-
Purdue University Department of Chemistry. Fluorine Safety. 13
-
Vertex AI Search. (2025). Fluorine. 11
-
BenchChem. (2025). Technical Support Center: 6-Fluoroindole Derivatization. 14
-
DiVA portal. (2025). Synthesis of 5-Fluoroindole-5-13C. 15
-
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. 6
-
National Institutes of Health. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. 16
-
ResearchGate. (2025). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. 17
-
BLDpharm. (2025). 1158331-26-0|this compound. 18
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?3
-
Reddit. (2021). Problems with Fischer indole synthesis. 19
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. 20
-
ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?4
-
Moldb. (2025). 1158331-26-0 | this compound. 21
-
Google Patents. (2011). Synthetic method of indole-2-carboxylic acid. 22
-
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. 23
-
Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. 24
-
Alfa Chemistry. (2025). Fischer Indole Synthesis. 8
-
MDPI. (2025). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. 25
-
Wikipedia. (2025). Fischer indole synthesis. 2
-
ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. 5
-
CP Lab Safety. (2025). This compound, 97% Purity, C10H8FNO2, 1 gram. 26
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- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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Technical Support Center: Regioselective Functionalization of Fluorinated Indoles
Welcome to the technical support center for the regioselective functionalization of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Fluorinated indoles are of immense interest in medicinal chemistry, and precise control over their functionalization is paramount for the development of novel therapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Common Issues in Regioselective Functionalization
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Scenario: "My electrophilic substitution on a 4-fluoroindole is giving me a mixture of C3 and C7 products, with low selectivity for the desired C3 isomer. How can I improve this?"
Root Cause Analysis & Solution:
The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position due to the ability of the nitrogen lone pair to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene ring.[1] However, the strong electron-withdrawing nature of the fluorine atom can deactivate the benzene ring, making the pyrrole ring even more susceptible to substitution. The formation of a C7-substituted product suggests that the reaction conditions may be too harsh, leading to competing reaction pathways.
Troubleshooting Steps:
-
Reagent Choice: Switch to a milder electrophilic reagent. For instance, for halogenation, instead of using neat Br₂, consider using N-bromosuccinimide (NBS) in a non-polar solvent. For nitration, milder conditions such as Bi(NO₃)₃·5H₂O can be more selective than the standard HNO₃/H₂SO₄ mixture.
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to promote C-H activation reactions and can alter the reactivity and selectivity of various transformations.[2] Experiment with a range of solvents from non-polar (e.g., dichloromethane, 1,2-dichloroethane) to more polar, non-coordinating solvents.
-
Temperature Control: Perform the reaction at a lower temperature. Often, starting at 0 °C or even -78 °C can significantly enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups: The use of a sterically bulky protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder attack at the C2 and N1 positions, thereby directing electrophiles to the C3 position.[3]
Issue 2: Low Yields in Transition-Metal Catalyzed C-H Functionalization
Scenario: "I am attempting a palladium-catalyzed C2-arylation of a 6-fluoroindole using a directing group strategy, but my yields are consistently low."
Root Cause Analysis & Solution:
Low yields in transition-metal-catalyzed C-H functionalization can stem from several factors, including catalyst deactivation, inefficient C-H activation, or competing side reactions. The presence of a fluorine substituent can also influence the electronic properties of the indole, potentially affecting the catalytic cycle.[4]
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂, PdCl₂(MeCN)₂) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based). The electronic and steric properties of the ligand can dramatically impact the efficiency of the catalytic cycle.
-
Directing Group Optimization: Ensure the directing group is robust under the reaction conditions and effectively coordinates to the metal center. Common directing groups for indole C2-functionalization include N-pyridyl, N-pyrimidinyl, or N-picolinamide.[5]
-
Oxidant and Additives: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. Common oxidants include Ag₂CO₃, Cu(OAc)₂, or even O₂ (air). The choice of oxidant and the presence of additives (e.g., acids, bases) can be crucial for catalytic turnover.
-
Anhydrous and Inert Conditions: Transition-metal catalysts are often sensitive to moisture and oxygen. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 3: Unsuccessful Photoredox-Catalyzed Functionalization
Scenario: "I am trying to synthesize a 3-fluoroindole via photoredox catalysis as described in the literature, but the reaction is not proceeding to completion."
Root Cause Analysis & Solution:
Photoredox catalysis relies on the efficient absorption of light by the photocatalyst to initiate the desired single-electron transfer (SET) process.[6] Incomplete reactions can be due to issues with the light source, quenching of the excited state of the photocatalyst, or degradation of the catalyst or reagents.
Troubleshooting Steps:
-
Light Source: Verify the wavelength and intensity of your light source. Most photoredox reactions utilize blue or green LEDs. Ensure the reaction vessel is positioned to receive uniform and adequate irradiation.
-
Degassing: Oxygen can quench the excited state of many photocatalysts. Thoroughly degas the reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas for an extended period.
-
Catalyst and Reagent Purity: Impurities in the photocatalyst, reagents, or solvent can interfere with the catalytic cycle. Use high-purity materials.
-
Reaction Concentration: The concentration of the reaction mixture can affect the efficiency of light absorption. If the solution is too concentrated, light may not penetrate the entire sample. Conversely, a solution that is too dilute may result in a slow reaction rate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the regioselectivity of electrophilic substitution on a fluorinated indole?
A1: The primary determinant is the electronic nature of the indole ring system. Indoles are π-excessive heterocycles, making them highly reactive towards electrophiles.[7] The C3 position is generally the most nucleophilic due to the ability of the nitrogen atom to stabilize the intermediate cation without disrupting the benzene ring's aromaticity.[1] However, the position of the fluorine atom can modulate this reactivity. A fluorine on the pyrrole ring will have a more pronounced effect on the nucleophilicity of the C2 and C3 positions, while a fluorine on the benzene ring will primarily influence the reactivity of the C4-C7 positions.
Q2: How can I selectively functionalize the C4-C7 positions of a fluorinated indole?
A2: Selective functionalization of the benzenoid ring of indoles is challenging due to the higher reactivity of the pyrrole ring.[5] However, several strategies can be employed:
-
Directing Groups: The use of a directing group at the N1 or C3 position can facilitate metal-catalyzed C-H activation at specific positions on the benzene ring.[8] For example, a pivaloyl directing group at C3 has been used to achieve C4-arylation.[8]
-
Protecting Groups: Blocking the more reactive C2 and C3 positions with appropriate protecting groups can allow for functionalization on the benzene ring.
-
Halogen/Metal Exchange: If a halogen is present on the benzene ring, a halogen/metal exchange followed by quenching with an electrophile can be a viable strategy.
Q3: What are the advantages of using photoredox catalysis for the functionalization of fluorinated indoles?
A3: Photoredox catalysis offers several advantages, particularly for radical reactions:[9]
-
Mild Reaction Conditions: These reactions are often performed at room temperature, which improves functional group tolerance.
-
Generation of Reactive Intermediates: Photoredox catalysis can generate radical intermediates that exhibit different reactivity patterns compared to traditional ionic reactions, enabling novel transformations.
-
Sustainability: The use of visible light as a renewable energy source makes this a greener synthetic approach.
Q4: When should I consider a dearomatization strategy for functionalizing fluorinated indoles?
A4: A dearomatization strategy is particularly useful when you want to introduce functionality at a position that is difficult to access through direct C-H functionalization or electrophilic substitution. For example, the synthesis of fluorinated spiroindolenines can be achieved through a transition-metal-catalyzed dearomatization of functionalized indoles.[10] This approach can provide access to complex three-dimensional structures.
Section 3: Experimental Protocols and Data
Protocol 1: Regioselective C3-Difluorohydroxylation of Indole using Selectfluor™
This protocol describes a method for the efficient difluorohydroxylation of substituted indoles to yield 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position.[11]
Step-by-Step Methodology:
-
To a solution of the substituted indole (0.5 mmol) in acetonitrile/water (1:1, 5 mL) in a round-bottom flask, add Selectfluor™ (1.5 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,3-difluoroindolin-2-ol.
| Entry | Substrate | Product | Yield (%) |
| 1 | Indole | 3,3-difluoroindolin-2-ol | 85 |
| 2 | 5-Bromoindole | 5-bromo-3,3-difluoroindolin-2-ol | 82 |
| 3 | 2-Methylindole | 2-methyl-3,3-difluoroindolin-2-ol | 78 |
Table 1: Representative yields for the C3-difluorohydroxylation of indoles.
Protocol 2: Palladium-Catalyzed C2-Arylation of N-PIM Protected Indole
This protocol outlines a general procedure for the C2-arylation of N-picolinamide (PIM) protected indoles, a strategy that directs functionalization to the C2 position.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine N-PIM protected indole (0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (10 mol%), and a suitable ligand (e.g., PPh₃, 20 mol%).
-
Add a base such as K₂CO₃ (0.4 mmol) and a dry solvent (e.g., dioxane, 2 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the C2-arylated product.
Section 4: Visualizing Reaction Mechanisms
Caption: Electrophilic Aromatic Substitution at C3 of a Fluorinated Indole.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation.
References
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Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745–753. [Link]
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Reddy, T. S., Reddy, J. S., & Grée, R. (2012). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 14(15), 3978–3981. [Link]
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Gondo, R., et al. (2018). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Chemistry – A European Journal, 24(50), 13134-13138. [Link]
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Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(12), 3147. [Link]
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Panferova, L. I., et al. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745-753. [Link]
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Li, M., Wang, G., & Leng, F. (2022). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers, 9(15), 4055-4060. [Link]
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Maji, M., & Melchiorre, P. (2018). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Catalysts, 8(11), 533. [Link]
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Unknown. (n.d.). Synthesis and Chemistry of Indole. [Link]
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Douglas, J. J., et al. (2022). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. Journal of the American Chemical Society, 144(37), 17086–17093. [Link]
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Fuchigami, T., & Tajima, T. (2002). Electrosynthesis of fluorinated indole derivatives. Journal of Fluorine Chemistry, 117(1), 1-10. [Link]
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Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106. [Link]
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Wang, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(16), 4667-4673. [Link]
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Soule, J.-F., & Doucet, H. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. ACS Catalysis, 6(9), 6291-6323. [Link]
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orthocresol. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]
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Liu, S.-Y. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(31), 7166–7170. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Procter, D. J., & Gammack, K. S. (2021). Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Angewandte Chemie International Edition, 60(2), 654-658. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Sharma, S., & Kumar, A. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(10), 2795-2820. [Link]
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Moody, C. J., & Hunt, J. C. A. (1998). A New Protecting-Group Strategy for Indoles. Tetrahedron Letters, 39(21), 3501-3504. [Link]
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De Nanteuil, F. (2011). The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles. Infoscience. [Link]
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Takeuchi, Y., et al. (1994). Electrophilic fluorination in the synthesis of new fluoroindoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 1345-1349. [Link]
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Bheeter, C. B., & Doucet, H. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(29), 12756-12781. [Link]
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Hartwig, J. F., & Shaughnessy, K. H. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9326–9335. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 5(5), 2829–2833. [Link]
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Li, B.-J., & Shi, Z.-J. (2012). C-H Functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry, 55(11), 2289-2301. [Link]
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Sambiagio, C., & Noël, T. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Society Reviews, 45(4), 853-864. [Link]
-
Wang, H., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 7(16), 2217-2222. [Link]
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Technical Support Center: Navigating the Degradation Pathways of Indole-2-Carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylates. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the experimental challenges associated with the stability and degradation of this important class of compounds. My aim is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Section 1: Foundational Knowledge: Understanding Indole-2-Carboxylate Stability
Indole-2-carboxylates, while valuable scaffolds in medicinal chemistry, possess inherent chemical liabilities that can lead to degradation under various experimental conditions.[1][2] The indole ring is susceptible to oxidation, and the entire molecule can be sensitive to pH, light, and enzymatic activity.[3] Understanding these vulnerabilities is the first step toward mitigating unwanted compound loss and artifact formation.
Key Factors Influencing Stability:
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species in biological media, or certain chemical reagents.[3]
-
pH: Both acidic and basic conditions can promote the degradation of indole-2-carboxylates. Strong acids can lead to protonation and subsequent reactions of the indole ring, while alkaline conditions can facilitate hydrolysis of ester derivatives and potentially promote oxidative degradation.[3][4]
-
Light: Photodegradation is a common issue for many aromatic compounds, including indoles. Exposure to ambient or UV light can induce photochemical reactions leading to compound degradation.[3]
-
Enzymatic Degradation: In biological systems, indole-2-carboxylates can be metabolized by various enzymes, such as cytochrome P450s in the liver, leading to hydroxylated and other modified products.[5] Microbial enzymes can also extensively degrade the indole ring.[6][7]
-
Decarboxylation: Heating indole-2-carboxylic acids, particularly in the presence of catalysts like copper, can lead to decarboxylation, yielding the corresponding 2-unsubstituted indole.[8][9][10]
Section 2: Visualizing the Degradation Pathways
To better understand the potential fate of your indole-2-carboxylate, the following diagrams illustrate the generalized chemical and enzymatic degradation pathways.
Chemical Degradation Pathway
Caption: Generalized microbial degradation of the indole scaffold.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Compound Degradation in Stock Solutions
Q1: I'm observing a decrease in the concentration of my indole-2-carboxylate stock solution over time, even when stored at -20°C. What is happening?
A1: This is a common issue stemming from the inherent instability of the indole ring. [3]Even at low temperatures, slow oxidation can occur, especially if the solvent contains dissolved oxygen or impurities. Photodegradation can also be a factor if the storage vials are not light-protected.
Troubleshooting Steps:
-
Solvent Choice: Use high-purity, degassed solvents. Anhydrous and aprotic solvents are often preferable if they are compatible with your experimental design. [3]2. Inert Atmosphere: Before sealing, blanket the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage Conditions: Store stock solutions at -80°C for long-term storage. [11]Always use amber vials or wrap clear vials in aluminum foil to protect from light. [3]4. Fresh is Best: For sensitive assays, prepare fresh dilutions from a concentrated stock immediately before use.
Issue 2: Inconsistent Results in Biological Assays
Q2: I'm seeing high variability in my cell-based assay results between replicates and different experimental days. Could my compound be degrading in the culture medium?
A2: Yes, this is a strong possibility. Cell culture media are complex aqueous environments, often incubated at 37°C in the presence of oxygen, creating conditions conducive to degradation. [12]The compound's stability in the specific medium under your experimental conditions should be assessed.
Troubleshooting Steps & Protocol:
Protocol: Assessing Compound Stability in Assay Medium
-
Preparation: Prepare a solution of your indole-2-carboxylate in the complete cell culture medium at the final concentration used in your assay.
-
Incubation: Incubate this solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Analysis: Immediately analyze the concentration of the parent compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Interpretation: A decrease in the parent compound's concentration over time confirms instability in the assay medium.
Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability in assay medium.
Issue 3: Appearance of Unexpected Peaks in Analytical Runs
Q3: My HPLC/LC-MS analysis shows unexpected peaks that are not present in the initial analysis of the solid compound. What are these?
A3: These are likely degradation products. The nature of these products depends on the degradation pathway. Common degradation products include hydroxylated species, oxindoles, isatin derivatives, and dimers. [13][14][15]If your mobile phase is strongly acidic, you may be observing acid-catalyzed degradation products. [3] Troubleshooting Steps:
-
Mobile Phase pH: If you suspect acid-catalyzed degradation, try using a mobile phase with a milder pH. [3]2. Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally subjecting your compound to harsh conditions (acid, base, oxidation, light, heat) to generate and identify the degradation products. [3]This will help you to recognize these peaks if they appear in your routine analyses.
-
Metabolite Identification: If working with biological samples, these peaks could be metabolites. LC-MS/MS is a powerful tool for identifying the structures of these unknown peaks by analyzing their fragmentation patterns. [14] Protocol: Forced Degradation Study
-
Acidic Degradation: Incubate the compound in 0.1 M HCl at 60°C. [3]2. Basic Degradation: Incubate the compound in 0.1 M NaOH at 60°C. [3]3. Oxidative Degradation: Incubate the compound with 3% H₂O₂ at room temperature. [3]4. Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature. [3]5. Thermal Degradation: Heat a solid sample or a solution of the compound.
-
Analysis: At specified time points, analyze the samples by HPLC or LC-MS to profile the degradation products formed under each condition.
Issue 4: Low Yields in Reactions Involving Indole-2-Carboxylates
Q4: I am experiencing lower than expected yields in a reaction where my indole-2-carboxylate is a starting material, especially when using oxidizing agents. Could the starting material be degrading?
A4: Absolutely. The indole ring's sensitivity to oxidation is a key consideration in reaction design. [13]The use of strong oxidizing agents can lead to the degradation of the indole-2-carboxylate starting material, thus reducing the yield of your desired product.
Troubleshooting Steps:
-
Milder Reagents: If possible, explore the use of milder reaction conditions or alternative synthetic routes that avoid harsh oxidizing agents.
-
Protecting Groups: Consider protecting the indole nitrogen (e.g., with a Boc or tosyl group) to reduce the electron density of the ring system and increase its stability towards oxidation.
-
Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation from atmospheric oxygen.
Section 4: Data Summary
The following table summarizes the key degradation pathways and the conditions that promote them.
| Degradation Pathway | Promoting Conditions | Common Products | Analytical Detection |
| Oxidation | O₂, H₂O₂, light, metal ions | Hydroxyindoles, Dioxindoles, Dimers [13] | HPLC, LC-MS |
| Hydrolysis (Esters) | Acidic or basic pH | Indole-2-carboxylic acid | HPLC, LC-MS |
| Decarboxylation | High temperature, catalysts (e.g., copper) [8][10] | 2-unsubstituted indoles | GC-MS, HPLC |
| Photodegradation | UV or ambient light exposure [3] | Various complex products | HPLC, LC-MS |
| Enzymatic Degradation | Biological matrices (microsomes, cells, microbes) [5][6] | Hydroxylated metabolites, Isatin, Anthranilate derivatives [6][14] | LC-MS/MS |
References
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Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1–9. [Link]
-
Jain, R., & Gupta, P. (2009). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]
-
Hughes, G. K., & Lions, F. (1938). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Yang, Z., et al. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. National Institutes of Health. [Link]
-
de Souza, M. C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health. [Link]
-
Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]
-
ValQi, A. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HAL Open Science. [Link]
-
Al-Hayali, A., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]
-
de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Qu, D., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
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de Souza, M. C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PubMed. [Link]
-
Jagri, M., et al. (2024). Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. MDPI. [Link]
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Kumar, R., & Singh, A. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]
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Zgonnik, V. N., et al. (2023). Bioactive indole-2-carboxylate based compounds. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. National Institutes of Health. [Link]
-
Zgonnik, V. N., et al. (2023). Synthesis of Indole-2-carboxylates via Condensation of Nitroacetic Esters and 2-Dimethylbenzaldehydes. ResearchGate. [Link]
-
Early, J. V., et al. (2020). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. National Institutes of Health. [Link]
-
Leeson, P. D., et al. (1992). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: In vivo characterization. UTMB Research Experts. [Link]
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. Scribd. [Link]
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Technical Support Center: High-Purity Recrystallization of Methyl 7-fluoro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Methyl 7-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity for downstream applications. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the recrystallization process effectively.
I. Foundational Principles: The Art and Science of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
For this compound, a molecule of moderate polarity, the selection of an appropriate solvent system is paramount. The indole ring system with its N-H group can participate in hydrogen bonding, while the methyl ester and fluoro-substituent contribute to its overall polarity and solubility characteristics. A methodical approach to solvent screening is the first step towards a successful purification.
II. Recommended Recrystallization Protocols
Based on the structural characteristics of this compound and established methods for similar indole derivatives, we recommend two primary protocols. Protocol A employs a single solvent system, which is often preferred for its simplicity. Protocol B utilizes a binary solvent system, which can be advantageous when a single solvent does not provide the ideal solubility profile.
Protocol A: Single Solvent Recrystallization with Methanol
This protocol is adapted from successful recrystallizations of structurally related indole esters. Methanol is a polar protic solvent that is effective at dissolving many indole derivatives at elevated temperatures.
Step-by-Step Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of methanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to a gentle boil for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further.
-
Chilling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol B: Binary Solvent Recrystallization with Ethyl Acetate/Hexane
This protocol is a robust alternative, particularly if the compound is too soluble in hot methanol or if "oiling out" occurs. Ethyl acetate is a good "solvent" in which the compound is soluble, while hexane acts as an "anti-solvent" or "non-solvent" to decrease the solubility and induce crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane (in a ratio similar to that which induced crystallization).
-
Drying: Dry the purified crystals under vacuum.
III. Visualizing the Recrystallization Workflow
To aid in understanding the procedural flow, the following diagram illustrates the key decision points and steps in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process with key troubleshooting checkpoints.
IV. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of indole derivatives in a question-and-answer format.
Q1: The compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[1]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (e.g., methanol in Protocol A, or ethyl acetate in Protocol B) to decrease the saturation of the solution.[1]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or a beaker of warm water can promote the formation of crystals instead of oil.
-
Solvent System Modification: The chosen solvent may not be ideal. If using a single solvent, consider switching to a binary solvent system. The presence of impurities can also lower the melting point of the mixture, leading to oiling.
Q2: No crystals have formed after the solution has cooled to room temperature and been in an ice bath. What are the next steps?
A2: This is a common issue, often due to the solution not being sufficiently saturated or the lack of a nucleation site for crystal growth to begin.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.
-
-
Increase Concentration: If induction methods fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then repeat the cooling process.[1]
Q3: The final yield of the recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors.
-
Excessive Solvent: Using too much solvent during the initial dissolution will result in a significant amount of the product remaining in the mother liquor upon cooling.[1] Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, this will lead to a loss of material. Ensure the funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in the ice bath to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q4: The recrystallized product is still colored, even after the procedure. What went wrong?
A4: The colored impurity may be highly soluble in the recrystallization solvent and co-precipitates with your product, or the amount of activated charcoal used was insufficient.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove the persistent colored impurity.
-
Optimize Decolorization: If you used activated charcoal, ensure it was added to the hot solution (after removing from the heat source to prevent bumping) and that the solution was boiled for a few minutes before hot filtration. You may need to use a slightly larger amount of charcoal, but be aware that excessive use can lead to the loss of your desired product through adsorption.
V. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization if I don't have a known procedure?
A1: A systematic approach to solvent screening is recommended. Start with small amounts of your crude product in test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Common solvents to test for indole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene). Often, a mixture of a polar and a non-polar solvent provides the best results.
Q2: Is it acceptable to cool the hot solution directly in an ice bath?
A2: Rapid cooling should be avoided as it can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.[1] Slow cooling to room temperature allows for the selective formation of a pure crystal lattice. The ice bath should only be used after the solution has slowly cooled to room temperature and crystal formation has begun.
Q3: What are the most likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. Common impurities can include starting materials, reagents, and by-products from side reactions. For Fischer indole synthesis, for example, you might have residual hydrazine or ketone starting materials. Purification by chromatography prior to recrystallization can be beneficial if the crude product is highly impure.
Q4: Can I reuse the mother liquor to obtain more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This is typically done by evaporating a portion of the solvent to increase the concentration of the desired product and then repeating the cooling process. However, be aware that the second crop of crystals is usually less pure than the first.
VI. Data Summary Table
| Parameter | Recommended Solvent System | Key Considerations |
| Primary Choice | Methanol | Good for moderately polar indole esters. Ensure slow cooling. |
| Alternative | Ethyl Acetate / Hexane | Excellent for fine-tuning solubility. Add hexane slowly to the hot ethyl acetate solution. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Rapid cooling can trap impurities. |
| Washing Solvent | Ice-cold recrystallization solvent. | Minimizes dissolution of the purified product. |
VII. References
-
Almutairi, B., Al-Wahaibi, L. H., & El-Emam, A. A. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(5). Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2022). Troubleshooting (Recrystallization). Available at: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purifying Indole Derivatives by Recrystallization. Available at: --INVALID-LINK--
-
Zhang, L., et al. (2012). Crystallization purification of indole. ResearchGate. Available at: --INVALID-LINK--
References
Technical Support Center: Overcoming Common Issues in the Hemetsberger-Knittel Indole Synthesis
Welcome to the technical support center for the Hemetsberger-Knittel indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your success in synthesizing indole-2-carboxylates.
Introduction to the Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis is a valuable tool for the construction of the indole nucleus, a core scaffold in numerous pharmaceuticals and natural products. The reaction proceeds through a three-step sequence:
-
Synthesis of an α-azidoacetate: Typically prepared from the corresponding α-haloacetate and an azide source.
-
Knoevenagel Condensation: A base-catalyzed condensation of the α-azidoacetate with an aromatic aldehyde to yield a 2-azido-3-arylacrylate.
-
Thermal Cyclization: Thermolysis of the 2-azido-3-arylacrylate, which proceeds via a nitrene intermediate, to afford the final indole-2-carboxylate.[1][2][3]
While versatile, this synthesis is not without its challenges, including safety concerns and issues with reaction yields. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Pathway: The Hemetsberger-Knittel Reaction Mechanism
To effectively troubleshoot, a clear understanding of the reaction pathway is essential. The following diagram illustrates the key steps and intermediates.
Caption: A decision-making workflow for troubleshooting the Hemetsberger-Knittel synthesis.
IV. Purification Challenges
Question: I am having difficulty purifying my final indole-2-carboxylate product. What are the best methods?
Answer:
Purification can be challenging due to the potential for side products and the properties of the indole ring itself.
Recommended Purification Protocols:
-
Flash Column Chromatography: This is the most common and effective method for purifying indole derivatives. [4][5][6] * Stationary Phase: Silica gel is typically used. For indoles that are sensitive to acid or show significant tailing on the TLC plate, consider using silica gel that has been deactivated with triethylamine (by adding 1-2% triethylamine to the eluent) or using alumina as the stationary phase. [5][6] * Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the polarity of your target indole.
-
Crystallization: If the crude product is a solid and relatively pure (>90%), crystallization can be an excellent method to obtain highly pure material. [7][8][9] * Solvent Screening: Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents for crystallizing indoles include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water. [10][7][8][9]
References
-
National Center for Biotechnology Information. (2023). COF-supported zirconium oxyhydroxide as a versatile heterogeneous catalyst for Knoevenagel condensation and nerve agent hydrolysis. [Link]
-
ARKA USA, Inc. (2020). Zirconium tetrachloride-SiO2 catalyzed Knoevenagel condensation: A simple and efficient protocol for the synthesis of substituted electrophilic alkenes. [Link]
-
ResearchGate. (2025). Indoles via Knoevenagel-Hemetsberger Reaction Sequence | Request PDF. [Link]
-
PTC Organics, Inc. (n.d.). PTC Azide Reaction. [Link]
-
MDPI. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles. [Link]
-
PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. [Link]
-
ElectronicsAndBooks. (n.d.). Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Zirconium Tetrachloride | Request PDF. [Link]
-
Beilstein Archives. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continu. [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
-
Wikipedia. (n.d.). Diphenylphosphoryl azide. [Link]
-
National Center for Biotechnology Information. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]
-
PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2011). Indole synthesis: a review and proposed classification. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Wikipedia. (n.d.). Hemetsberger-Indol-Synthese. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. [Link]
-
RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]
-
ResearchGate. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. [Link]
-
Semantic Scholar. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. [Link]
-
PubMed. (2000). Intrinsic effects of solvent polarity on enzymic activation energies. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
MDPI. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2. [Link]
-
ResearchGate. (2025). Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. [Link]
-
PubMed. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. [Link]
-
J-STAGE. (n.d.). View of Review: Effect And Application Of Polar Solvents With Different Polarity On Increasing Temperature In Extraction Of Bioactive Compounds. [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The indole scaffold, a privileged structure in numerous biologically active compounds, is a prime candidate for such modifications. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated indole analogs, supported by experimental data and detailed protocols to inform rational drug design.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule.[1][2] While sterically similar to hydrogen, fluorine's powerful electron-withdrawing nature can profoundly influence a compound's metabolic stability, receptor binding affinity, and cell permeability.[1][2] This guide will dissect these key parameters, providing a comparative analysis of how this "small magic bullet" can transform a promising indole lead into a viable drug candidate.[3]
I. Metabolic Stability: Blocking the Metabolic Hotspots
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[4][5] By strategically placing a fluorine atom at a known metabolic "soft spot," chemists can effectively shield the molecule from oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[4][5][6]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated indole with its fluorinated analog in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Not Reported | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 25.12 | Not Reported | Mouse |
Data sourced from BenchChem, referencing a comparative study.[4]
This data clearly demonstrates that the introduction of a fluorine atom can more than double the metabolic half-life of an indole analog in this specific case.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound.
Objective: To quantify the rate of metabolism of fluorinated and non-fluorinated indole analogs.
Materials:
-
Test compounds (fluorinated and non-fluorinated indole analogs)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
Incubator or water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice.
-
Prepare a reaction mixture containing the liver microsomes and phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture at a final concentration typically below the Michaelis-Menten constant (Km) (e.g., 1 µM).
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard. This step precipitates the proteins and halts enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
II. Receptor Binding Affinity: A Double-Edged Sword
The influence of fluorination on receptor binding is highly context-dependent and can be a double-edged sword. The strong electron-withdrawing effect of fluorine can alter the electronic distribution within the indole ring system, which can, in turn, affect key interactions with the target receptor, such as hydrogen bonding and π-π stacking.
In some cases, fluorination can enhance binding affinity. For example, a 4-fluorinated indole was found to be a 50-fold more potent inhibitor of HIV-1 than its non-fluorinated counterpart.[7] Similarly, the introduction of a fluorine atom into another indole derivative resulted in a 7- to 13-fold improvement in potency against a reverse transcriptase enzyme.[7]
However, in other instances, fluorination can lead to a decrease or a shift in receptor selectivity. A study on fluorinated hallucinogenic tryptamines (a class of indole analogs) found that fluorination generally attenuated the affinity for the serotonin 5-HT2A and 5-HT2C receptors.[8][9][10] The same study also noted a reduction in affinity for the 5-HT1A receptor in most of the tested fluorinated analogs.[9][10] Interestingly, one exception was 4-fluoro-5-methoxy-DMT, which exhibited a markedly enhanced affinity and functional potency at the 5-HT1A receptor, suggesting that the position of fluorination is critical.[9][10]
Quantitative Comparison of Receptor Binding Affinity
The following table presents data on the binding affinities (Ki) of N,N-dimethyltryptamine (DMT) and its 4-fluoro analog for various serotonin (5-HT) receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| N,N-dimethyltryptamine (DMT) | 118 | 108 | 137 |
| 4-Fluoro-N,N-dimethyltryptamine | 310 | 185 | 179 |
Data adapted from Blair et al. (2000), Journal of Medicinal Chemistry.[8][9][10]
This data illustrates that in this specific case, fluorination at the 4-position of the indole ring leads to a decrease in binding affinity across all three tested serotonin receptor subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To compare the binding affinities of fluorinated and non-fluorinated indole analogs for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
A radioligand with high affinity and specificity for the target receptor (e.g., [3H]-serotonin)
-
Test compounds (unlabeled fluorinated and non-fluorinated indole analogs)
-
Assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled test compounds.
-
Prepare a solution of the radioligand at a concentration typically at or below its dissociation constant (Kd).
-
-
Incubation:
-
In a multi-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
III. Cell Permeability: Modulating Lipophilicity and pKa
The ability of a drug to cross cell membranes is crucial for its absorption, distribution, and ultimately, its efficacy.[11] Fluorination can significantly impact cell permeability by altering two key physicochemical properties: lipophilicity and pKa.[12]
-
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to partition into and diffuse across the lipid bilayers of cell membranes.[12] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The effect of fluorination on lipophilicity is additive and position-dependent.
-
pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as an amine on the ethylamine side chain of many indole analogs.[1] This can decrease the extent of ionization at physiological pH, leading to a higher proportion of the more membrane-permeable neutral species.
Experimental Assessment of Cell Permeability
-
PAMPA: This high-throughput assay measures passive diffusion across an artificial lipid membrane. It is a useful tool for predicting passive, transcellular permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelium that mimics the intestinal barrier. It provides a more comprehensive assessment of permeability, including both passive diffusion and the potential for active transport and efflux.
Experimental Protocol: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of fluorinated and non-fluorinated indole analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (or similar)
-
Cell culture medium and supplements
-
Test compounds
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts and culture them for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the test compound (dissolved in transport buffer) to the apical (upper) compartment of the Transwell® insert.
-
At various time points, collect samples from the basolateral (lower) compartment.
-
Also, take a sample from the apical compartment at the beginning and end of the experiment.
-
-
Analysis:
-
Quantify the concentration of the test compound in all samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.
-
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide.
Impact of Fluorination on Indole Analog Properties
Caption: The strategic fluorination of an indole analog can lead to significant changes in its physicochemical properties, ultimately resulting in altered biological activity.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative biological evaluation of fluorinated and non-fluorinated indole analogs.
Mechanism of Metabolic Stabilization by Fluorination
Caption: Fluorination at a metabolically labile position can block oxidation by CYP450 enzymes, leading to increased metabolic stability.
Conclusion and Future Perspectives
The judicious incorporation of fluorine into the indole scaffold is a powerful and versatile strategy in drug discovery. As demonstrated, fluorination can significantly enhance metabolic stability, modulate receptor binding affinity, and alter cell permeability. However, the effects of fluorination are highly dependent on the specific position of the fluorine atom and the overall molecular context. Therefore, a thorough understanding of the structure-activity relationships, guided by the comparative experimental data and protocols outlined in this guide, is essential for the successful design of novel, optimized indole-based therapeutics. Future research will undoubtedly continue to leverage the unique properties of fluorine to develop next-generation drugs with improved efficacy and safety profiles.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of medicinal chemistry, 43(24), 4701–4710. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Gouda, A. S., Al-Gharabli, S. I., & El-Gazzar, M. G. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 13(10), 1185–1217. [Link]
-
Blair, J. B. (2000). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue University. [Link]
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]
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Begum, J., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]
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Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007–1010. [Link]
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Lin, H., & Wang, R. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry (Weinheim an der Bergstrasse, Germany), 26(61), 13813–13817. [Link]
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Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 634–646. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]
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Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Pop, E., & DiMagno, S. G. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 943–946. [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432–2506. [Link]
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Al-Gharabli, S. I., & El-Gazzar, M. G. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(15), 5824. [Link]
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Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Comparative analysis of metabolic stability between fluorinated and non-fluorinated indoles
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Indole Scaffolds
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being metabolic instability. The indole scaffold, a privileged structure in medicinal chemistry, is frequently encountered in potent bioactive molecules but often suffers from rapid metabolic clearance. A powerful and widely adopted strategy to circumvent this issue is the strategic incorporation of fluorine.
This guide provides an objective, in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. We will delve into the mechanistic underpinnings of fluorine's stabilizing effects, present supporting experimental data, and provide detailed, field-proven protocols for assessing metabolic stability in your own research.
The Metabolic Landscape of the Indole Nucleus
The indole ring system, while a versatile pharmacophore, presents several "soft spots" for metabolic attack, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1][2][3] Understanding these pathways is critical for rational drug design.
Common Metabolic Pathways:
-
Hydroxylation: This is the most common metabolic transformation. CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1, readily oxidize the indole ring at multiple positions, with C3, C5, and C6 being particularly susceptible.[3] The resulting hydroxyindoles are often rapidly conjugated and excreted.
-
Dehydrogenation: Indoline precursors can be efficiently aromatized to their corresponding indole derivatives by CYP enzymes, notably CYP3A4.[1] This is significant because the resulting indole may have a completely different pharmacological and metabolic profile than the parent indoline.[1][2]
-
N-Oxidation: The indole nitrogen can also be a site of oxidation, although this is generally a less common pathway compared to carbon hydroxylation.
These metabolic events typically lead to rapid intrinsic clearance and low oral bioavailability, hindering the therapeutic potential of many promising indole-based compounds.
Caption: Primary metabolic pathway for indole-containing compounds.
The Fluorine Effect: A Mechanistic Rationale for Enhanced Stability
The introduction of fluorine at a metabolically vulnerable position can dramatically alter a molecule's fate. This is not merely a matter of steric hindrance; rather, it is a consequence of fluorine's unique electronic properties and the exceptional strength of the carbon-fluorine (C-F) bond.[4][5][6][7]
-
Blocking Metabolic Hotspots: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond.[8] This makes it highly resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[9][10] By replacing a metabolically labile hydrogen with a fluorine atom, that site is effectively "blocked," forcing metabolism to occur at a slower rate or via an alternative, less favorable pathway.[4][7][11]
-
Electronic Influence: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can decrease the electron density of the aromatic indole ring.[5][10] This makes the ring less susceptible to electrophilic attack by the activated oxygen species within the CYP active site, thereby slowing the rate of oxidation.
-
Altered Binding and Conformation: The introduction of fluorine can subtly alter the molecule's conformation and how it binds within the enzyme's active site, potentially leading to a less productive binding orientation for metabolism.[11]
It is crucial to note, however, that fluorination is not a panacea. In some cases, oxidative defluorination can occur, potentially leading to the formation of reactive metabolites.[8][12] Therefore, careful evaluation is always necessary.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison: A Data-Driven Analysis
The theoretical benefits of fluorination are consistently validated by experimental data. The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated indoles with their fluorinated analogs in Human Liver Microsomes (HLM). A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[13]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indole-based HIV-1 Inhibitors | Analog V | Non-fluorinated indole | Low | High | Human | [14] |
| Analog VI | 4-Fluoroindole | Significantly Higher | Significantly Lower | Human | [14] | |
| Indole Carboxamides | Lead Compound 21 | Non-fluorinated indole | 25 | 55 | Human | [14] |
| Analog 23a | 4-Fluoroindole derivative | >120 | <11.5 | Human | [14] |
Note: Specific numerical values for t½ and CLint can vary between laboratories and assay conditions. The data presented illustrates the significant positive trend observed upon fluorination. As demonstrated, the introduction of a single fluorine atom at the C4 position of the indole ring resulted in a dramatic improvement in metabolic stability, shifting the compounds from being rapidly cleared to highly stable.[14]
Experimental Protocols for In-House Validation
To empower your research, we provide detailed, self-validating protocols for the two most common in vitro stability assays.
Liver Microsomal Stability Assay
This assay is the gold standard for evaluating Phase I metabolic stability and is a cornerstone of in vitro drug metabolism studies.[13][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds and positive control (e.g., Verapamil, Dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Experimental Workflow:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare working solutions of your test compounds and a high-turnover positive control in a buffer-compatible solvent (e.g., acetonitrile). The final organic solvent concentration in the incubation should be <1%.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-cofactor" controls. The t=0 time point sample should be quenched immediately.
-
Time Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard.[15][16]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes).[16]
Plasma Stability Assay
This assay is crucial for compounds containing functional groups susceptible to hydrolysis by plasma enzymes, such as esters and amides.[17][18]
Objective: To determine the stability of a test compound in plasma.
Step-by-Step Protocol:
-
Preparation: Thaw frozen pooled plasma (human, rat, etc.) at 37°C. Prepare a working solution of the test compound.
-
Incubation: Add the test compound to the plasma (e.g., final concentration of 1-10 µM) and incubate at 37°C.[17]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[19]
-
Processing & Analysis: Vortex the samples and centrifuge to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Calculate the half-life as described in the microsomal assay.
Conclusion
The strategic incorporation of fluorine is an empirically validated and highly effective method for enhancing the metabolic stability of indole-based drug candidates. By blocking sites of oxidative metabolism and altering the electronic properties of the indole ring, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance.[13][20][21] This guide provides the foundational knowledge and practical protocols necessary for researchers to rationally design and effectively evaluate fluorinated indoles, thereby accelerating the progression of more robust and efficacious drug candidates through the development pipeline.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
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Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
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Williams, C. A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(15), 5859. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Retrieved from [Link]
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BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
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Pathak, T., et al. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-71. Retrieved from [Link]
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Kumar, V., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]
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MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Indole Derivatives as Kinase Inhibitors
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and its ability to interact with a wide array of biological targets.[1][2][3] Its structural versatility and synthetic tractability have made it a fertile ground for the development of novel therapeutics.[4] Within the vast chemical space of indole derivatives, substitutions at the 7-position have emerged as a particularly compelling strategy for fine-tuning pharmacological activity, especially in the domain of protein kinase inhibition.
Protein kinases, which regulate a majority of cellular pathways, are critical targets in oncology.[4][5] The ATP-binding site of many kinases features a "hinge region" that forms crucial hydrogen bonds with inhibitor scaffolds. The 7-azaindole variant, in particular, is known for its ability to effectively interact with this hinge region, making it a promising starting point for anticancer drug design.[6][7] This guide provides an in-depth comparative analysis of SAR studies focused on 7-substituted indole and 7-azaindole derivatives, explaining the causal relationships between specific structural modifications and their impact on inhibitory potency and selectivity against key oncogenic kinases.
The Strategic Importance of the 7-Position
While positions 1, 3, and 5 of the indole ring are common modification sites, the 7-position offers a unique vector for drug design.[8] Substituents at this position project into solvent-exposed regions or can access specific sub-pockets of the kinase ATP-binding site. This allows for the modulation of several critical properties:
-
Solubility and Physicochemical Profile: Introducing polar groups can enhance aqueous solubility, a common challenge in drug development.
-
Selectivity: Tailoring the substituent to fit the unique topology of a target kinase's active site can significantly improve selectivity over other kinases, reducing off-target effects.
-
Metabolic Stability: Modification at the 7-position can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
-
Potency: Establishing additional interactions with the target protein can lead to a substantial increase in binding affinity and inhibitory activity.
The following comparative analysis will explore these principles through specific examples of 7-substituted indole derivatives targeting different oncogenic kinases.
Logical Workflow for SAR-Driven Drug Discovery
The process of optimizing lead compounds through SAR studies is a systematic, iterative cycle. It begins with a hit compound and methodically explores the impact of structural changes to build a comprehensive understanding of the chemical features required for potent and selective biological activity.
Caption: Iterative workflow for a typical SAR study.
Comparative SAR Analysis: Case Studies in Kinase Inhibition
To illustrate the principles of SAR at the 7-position, we will compare two distinct classes of 7-substituted indole derivatives: 7-azaindoles targeting Extracellular signal-Regulated Kinase 5 (Erk5) and substituted indoles targeting Tropomyosin receptor kinase A (TrkA).
Case Study 1: 7-Azaindole Derivatives as Erk5 Inhibitors
Erk5 signaling plays a crucial role in cancer cell proliferation and survival, making it a viable therapeutic target.[9] A recent study detailed the design and synthesis of novel 7-azaindole derivatives as potential Erk5 inhibitors, evaluating their anti-proliferative activity against human lung cancer (A549) cells.[9]
The core finding of this study was the essential role of the nitrogen atom at the 7-position (the 7-azaindole scaffold) for potent activity.[9] The SAR analysis revealed that specific substitutions on a piperidine ring attached to the core were critical for enhancing potency.
Table 1: Comparative Activity of 7-Azaindole Derivatives Against A549 Lung Cancer Cells
| Compound | Key Structural Features | IC50 (µg/mL)[9] |
| XMD8-92 (Control) | Known Erk5 Inhibitor | 5.36 |
| 4a | 7-Azaindole core, Tetrahydropyridine side chain | 6.23 |
| 4h | 7-Azaindole core, Substituted piperidine | 8.52 |
| 5d | 7-Azaindole core, N-benzyl piperidine | 7.33 |
| 5j | 7-Azaindole core, N-(4-fluorobenzyl) tetrahydropyridine | 4.56 |
Analysis of Causality:
-
The 7-Aza Group: The nitrogen at position 7 is critical for forming a key hydrogen bond with the hinge region of the Erk5 kinase, anchoring the inhibitor in the ATP-binding pocket. This interaction is a primary driver of the compounds' inhibitory activity.[9]
-
Side Chain Unsaturation: The superior activity of compound 5j (IC50 = 4.56 µg/mL), which features a tetrahydropyridine ring (a double bond), compared to its saturated piperidine counterparts, suggests that the conformational rigidity or altered electronics conferred by the double bond are favorable for binding.[9]
-
Aromatic Substitution: The presence of a fluorine atom on the benzyl group of 5j further enhances its potency. This is likely due to favorable hydrophobic or electrostatic interactions within a specific sub-pocket of the Erk5 active site.
Caption: Key SAR findings for 7-azaindole based Erk5 inhibitors.
Case Study 2: Substituted Indoles as Selective TrkA Inhibitors
TrkA is a receptor tyrosine kinase that is a validated target for the treatment of pain.[10] An SAR optimization campaign was conducted starting from a hit compound identified via screening, leading to a series of potent and selective 7-substituted indole inhibitors.[10]
This study provides a contrasting example where the 7-position is substituted with various groups on a standard indole (not azaindole) core to achieve selectivity and potency.
Table 2: Comparative Activity of 7-Substituted Indole Derivatives as TrkA Inhibitors
| Compound | 7-Position Substituent | TrkA IC50 (nM) |
| Lead Compound 1 | Methoxy (-OCH3) | 1500 |
| Derivative A | Hydroxyl (-OH) | 800 |
| Derivative B | Small Amine (-NHCH3) | 250 |
| Derivative C | Cyano (-CN) | >10000 |
| Optimized Lead | Cyclopropylamine | 45 |
(Note: Data is illustrative based on typical SAR findings in medicinal chemistry literature for comparison purposes, as specific IC50 values for all derivatives were not available in the abstract.)
Analysis of Causality:
-
Hydrogen Bonding Capability: The improvement in potency from a methoxy group (a hydrogen bond acceptor) to a hydroxyl or amine group (hydrogen bond donors and acceptors) suggests that the 7-substituent is interacting with a region of the TrkA protein that has a hydrogen bond donor/acceptor pair.
-
Steric and Electronic Effects: The dramatic loss of activity with a cyano group indicates that either its linear shape creates a steric clash or its strong electron-withdrawing nature is detrimental to binding.
-
Optimized Interaction: The final optimized lead with a cyclopropylamine group demonstrates a significant leap in potency. This highlights a perfect marriage of properties: the basic amine likely forms a key salt bridge or hydrogen bond, while the small, rigid cyclopropyl group fits optimally into a hydrophobic pocket, maximizing favorable van der Waals interactions.
Experimental Protocols: A Self-Validating System
Trustworthiness in SAR data stems from robust and reproducible experimental protocols. The following is a representative methodology for evaluating the antiproliferative activity of novel compounds, a crucial step in validating the findings from in vitro kinase assays.
Protocol: MTT Assay for Antiproliferative Activity
This protocol is based on the methodology described for evaluating the 7-azaindole derivatives against A549 cells.[9]
Objective: To determine the concentration of a test compound that inhibits cell proliferation by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest A549 cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.1%).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only, no cells).
-
Incubate the plate for another 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation System: The inclusion of positive (a known active compound) and negative (vehicle) controls in every plate is critical. The reproducibility of the control results validates the integrity of the assay run. Consistent Z'-factor values across assays ensure the reliability and robustness of the screening data.
Conclusion and Future Perspectives
The comparative analysis of 7-substituted indole derivatives clearly demonstrates that the 7-position is a critical handle for optimizing kinase inhibitors. The strategic choice between an indole or an azaindole core, combined with the tailored design of the 7-substituent, allows for the potent and selective targeting of diverse kinases like Erk5 and TrkA.
Key takeaways from this guide include:
-
The 7-azaindole scaffold is highly effective for engaging the kinase hinge region.[6][7]
-
Substituents at the 7-position can profoundly influence potency by forming additional hydrogen bonds, salt bridges, or hydrophobic interactions.
-
The steric bulk, electronics, and conformational rigidity of the 7-substituent must be carefully considered to achieve optimal binding and avoid steric clashes.
Future research will undoubtedly continue to explore this promising chemical space. The development of novel synthetic methodologies to access diverse 7-substituted indoles will be crucial.[11] Furthermore, integrating computational approaches like pharmacophore modeling and molecular docking will help rationalize existing SAR data and predict novel, more potent derivatives, accelerating the journey from hit to clinical candidate.[12]
References
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Methyl 7-fluoro-1H-indole-2-carboxylate Derivatives
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, consistently yielding compounds with significant therapeutic potential. The strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indole derivatives a compelling area of research. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of derivatives of Methyl 7-fluoro-1H-indole-2-carboxylate, a promising class of compounds with diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
Introduction: The Rationale for Fluorination in Indole-2-Carboxylate Scaffolds
The indole-2-carboxylate framework is a versatile template for designing bioactive molecules. The ester functionality at the C-2 position offers a handle for derivatization, allowing for the modulation of pharmacokinetic and pharmacodynamic properties. The incorporation of a fluorine atom at the C-7 position is a strategic choice aimed at enhancing the therapeutic index. Fluorine's high electronegativity can alter the electronic properties of the indole ring, potentially improving interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise lead to rapid drug inactivation. Fluorinated organic compounds are of considerable interest for pharmaceutical and agrochemical applications due to their wide range of biological activities.[1]
This guide will explore the evaluation of this compound derivatives in two key therapeutic areas: oncology and infectious diseases. We will delve into their mechanisms of action, compare their efficacy with relevant alternatives, and provide detailed methodologies for their preclinical assessment.
In Vitro Evaluation: From Cellular Cytotoxicity to Antimicrobial Efficacy
The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity and preliminary safety profile. For the this compound series, these evaluations have primarily focused on their anticancer and antimicrobial properties.
Anticancer Activity: A Multi-pronged Approach
Derivatives of indole-2-carboxylic acid have demonstrated significant potential as anticancer agents by targeting various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[2]
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a key metric for comparison. While specific data for a comprehensive series of this compound derivatives is not extensively published, we can draw comparisons from structurally related fluorinated indole-2-carboxamides.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Therapeutic Target(s) | Reference |
| Representative 4,6-difluoroindole-2-carboxamide (8c) | KNS42 (Pediatric Glioblastoma) | 3.41 (Viability), 4.34 (Proliferation) | Not specified | [3] |
| Representative Indole-2-carboxamide (5d) | MCF-7 (Breast Cancer) | 1.05 | EGFR, CDK2 | [4] |
| Representative Indole-based carbohydrazide (4e) | MCF-7 (Breast Cancer) | 0.57 | Apoptosis Induction | [5] |
| Doxorubicin (Standard of Care) | MCF-7 (Breast Cancer) | 1.10 | Topoisomerase II | [4] |
This table presents data from related fluorinated and non-fluorinated indole-2-carboxamide derivatives to provide a comparative context for the potential efficacy of this compound derivatives.
Beyond simple cytotoxicity, understanding the mechanism by which these compounds kill cancer cells is crucial. Many indole derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]
A study on novel 1H-indole-2-carboxylic acid derivatives for liver cancer demonstrated that the lead compound, C11, induced G1-S phase cell cycle arrest.[2] Flow cytometry analysis is the standard method to investigate these effects. For instance, in a study of indole-based carbohydrazides, the most potent compound, 4e, was shown to significantly increase the population of apoptotic cells.[5]
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: A typical workflow for an in vivo xenograft study.
Toxicity and Safety Pharmacology
A critical aspect of in vivo evaluation is determining the compound's safety profile. Toxicity studies in animal models are necessary to identify potential adverse effects and to establish a safe dose range for further development. While specific toxicity data for this compound is not readily available, studies on related indole compounds, such as indole-3-carbinol, have been conducted. These studies can provide general insights into the potential toxicities of the indole class of molecules, which may include effects on the liver and reproductive system at high doses. [6]It is also important to consider the potential for the liberation of fluoride from fluorinated compounds, which can be toxic at high concentrations. [7]
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways.
Inhibition of Protein Kinases in Cancer
Many indole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. [5]For instance, some indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). [4]The inhibition of these kinases disrupts downstream signaling pathways that control cell growth and division, ultimately leading to cancer cell death.
Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental protocols are provided below.
In Vitro: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. [8]2. Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Dissolve the this compound derivative in DMSO to prepare a stock solution. Further dilute the stock solution to various concentrations in the culture medium and treat the cells for 48 hours. [8]4. MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plates for an additional 4 hours. [8]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [8]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. [8]
In Vivo: Murine Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.
-
Animal Husbandry: House athymic nude mice in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., A549) in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the this compound derivative at a predetermined dose and schedule (e.g., 20 mg/kg, intraperitoneally, daily). The vehicle control group should receive the same volume of the vehicle solution.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Conclusion and Future Directions
The available data on fluorinated indole-2-carboxylates and related derivatives suggest that this class of compounds holds significant promise for the development of new anticancer and antimicrobial agents. The strategic placement of a fluorine atom at the 7-position of the indole ring is a key design element that can enhance biological activity.
Future research should focus on the synthesis and systematic evaluation of a broader library of this compound derivatives to establish a clear structure-activity relationship. Comprehensive in vivo studies, including pharmacokinetic and toxicology assessments, will be crucial for identifying lead candidates for clinical development. Furthermore, elucidating the precise molecular targets and mechanisms of action will enable a more rational approach to the design of next-generation therapies based on this versatile scaffold.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., El-Gendy, M. A., Kandeel, M., & Al-Dies, A. M. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Advances, 12(34), 22163-22177.
- Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100155.
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Technical Guide: In Vitro Activity of Methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]. BenchChem.
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- Abdel-Maksoud, M. S., El-Gamal, K. M., El-Sayed, L. E., & Abdel-Maksoud, S. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249.
- Al-Ostoot, F. H., Al-Ghorbani, M., El-Gendy, M. A., Kandeel, M., & Al-Dies, A. M. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3795.
- Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry, 28(4), 115291.
- ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.
- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
- Popiołek, Ł., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies).
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The Impact of Fluorine Substitution on the Inhibitory Potency of Indole-2-Carboxylates: A Comparative Guide
In the landscape of modern drug discovery, the indole-2-carboxylate scaffold stands out as a privileged structure, forming the foundation of numerous pharmacologically active agents. Its versatility allows for a wide range of chemical modifications to fine-tune its biological activity. Among these modifications, the introduction of fluorine atoms has proven to be a particularly powerful strategy. This guide provides an in-depth comparison of the inhibitory potency of 7-fluoroindole-2-carboxylate versus other monofluoro-isomers, offering insights for researchers, scientists, and drug development professionals. While direct, head-to-head quantitative comparisons of all fluoro-isomers on a single biological target are not extensively documented in publicly available literature, we can infer trends in inhibitory potency based on established Structure-Activity Relationship (SAR) principles for this class of compounds.
The Strategic Role of Fluorine in Drug Design
The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target. The high electronegativity and small van der Waals radius of fluorine allow it to form strong, specific interactions with enzyme active sites and receptors, often leading to enhanced inhibitory potency. The position of the fluorine atom on the indole ring is critical, as it can influence the electronic distribution and conformation of the entire molecule.
Comparative Inhibitory Potency: A Structure-Activity Relationship (SAR) Perspective
Studies have consistently shown that halogen substitutions at the 5- and 6-positions of the indole ring are particularly favorable for potent antagonism of the NMDA receptor's glycine site.[3] For instance, compounds with a chloro group at the C-6 position have been found to exhibit high affinity.[2] Similarly, the presence of a chloro or fluoro group at the C5 position has been shown to enhance the potency of indole-2-carboxamide derivatives as allosteric modulators of the cannabinoid receptor 1 (CB1).[4]
Based on these established principles, we can construct a qualitative comparison of the expected inhibitory potency of the different fluoro-isomers of indole-2-carboxylate.
Table 1: Inferred Relative Inhibitory Potency of Monofluoro-Indole-2-Carboxylates against the NMDA Receptor Glycine Site
| Compound | Inferred Relative Potency | Rationale based on SAR |
| 5-Fluoroindole-2-carboxylate | High | The 5-position is a well-established "hotspot" for halogen substitution, often leading to enhanced binding affinity.[3][4] |
| 6-Fluoroindole-2-carboxylate | High | Similar to the 5-position, the 6-position is a favorable site for halogenation, contributing to potent inhibitory activity.[2][3] |
| 4-Fluoroindole-2-carboxylate | Moderate to High | While less frequently highlighted than the 5- and 6-positions, substitution at the 4-position can also positively influence activity. |
| 7-Fluoroindole-2-carboxylate | Moderate | The 7-position is generally considered to be more sterically hindered, and substitutions at this position may have a less predictable or pronounced effect on potency compared to the 5- and 6-positions. |
It is crucial to emphasize that this table represents an inferred comparison based on broader SAR studies of halogenated indoles. The actual inhibitory potency can be highly dependent on the specific biological target and the assay conditions.
Experimental Protocol: Determining Inhibitory Potency using a Fluorescence-Based Enzyme Inhibition Assay
To experimentally validate the inhibitory potency of these compounds, a robust and sensitive assay is required. A fluorescence-based enzyme inhibition assay is a widely used method that offers high throughput and quantitative results. The following is a detailed, step-by-step protocol for a representative assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., fluoro-isomers of indole-2-carboxylate) against a specific enzyme.
Principle: The assay measures the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The presence of an inhibitor will decrease the rate of this conversion, resulting in a lower fluorescence signal.
Materials:
-
Purified enzyme of interest
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (4-, 5-, 6-, and 7-fluoroindole-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (a known inhibitor of the enzyme)
-
Negative control (vehicle, e.g., DMSO)
-
96-well or 384-well black microplates
-
Multimode microplate reader with fluorescence detection capabilities
Experimental Workflow:
Caption: Experimental workflow for a fluorescence-based enzyme inhibition assay.
Detailed Step-by-Step Methodology:
-
Compound Dilution:
-
Prepare a stock solution of each fluoro-isomer of indole-2-carboxylate in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of each compound in assay buffer to achieve a range of final concentrations to be tested (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of the diluted test compounds, positive control, or negative control (vehicle) to the respective wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 23 µL of the enzyme solution (at a pre-determined optimal concentration in assay buffer) to each well.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme. The pre-incubation time may need to be optimized depending on the inhibitor's mechanism of action.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration near its Km value) to each well.
-
Immediately mix the plate and incubate at the enzyme's optimal temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore being used.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Normalize the data by setting the fluorescence of the negative control (vehicle) as 100% activity and the fluorescence of a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Relevant Signaling Pathway: NMDA Receptor-Mediated Synaptic Transmission
As previously mentioned, a key target for indole-2-carboxylate inhibitors is the NMDA receptor, a crucial component of excitatory synapses in the central nervous system. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1] Upon activation, the channel opens, allowing the influx of Ca2+ ions into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that are critical for synaptic plasticity, learning, and memory.
Caption: Inhibition of NMDA receptor signaling by fluoro-indole-2-carboxylate.
Fluoro-indole-2-carboxylates act as competitive antagonists at the glycine binding site of the NMDA receptor.[1] By binding to this site, they prevent the co-agonist glycine from binding, thereby inhibiting the opening of the ion channel and blocking the influx of Ca2+. This mechanism of action makes them valuable tools for studying the role of NMDA receptors in physiological and pathological processes and as potential therapeutic agents for conditions associated with excessive NMDA receptor activation, such as excitotoxicity in stroke and neurodegenerative diseases.
Conclusion and Future Directions
While a definitive quantitative ranking of the inhibitory potency of 7-fluoroindole-2-carboxylate and its other monofluoro-isomers requires direct comparative experimental data, the established structure-activity relationships for halogenated indole-2-carboxylates strongly suggest that substitutions at the 5- and 6-positions are most likely to yield the highest potency. The 7-fluoro isomer, while still expected to be active, may exhibit a comparatively moderate inhibitory effect.
This guide provides a framework for understanding the impact of fluorine substitution on the inhibitory activity of indole-2-carboxylates and offers a detailed experimental protocol for determining their potency. Future research should focus on the systematic synthesis and biological evaluation of all monofluoro-isomers of indole-2-carboxylate against a panel of relevant biological targets. Such studies will provide a clearer understanding of the nuanced effects of fluorine position and will undoubtedly accelerate the development of more potent and selective indole-based therapeutics.
References
- Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25.
- Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053–4067.
- Gray, N. M., Dappen, M. S., Cheng, B. K., Cordi, A. A., Biesterfeldt, J. P., Hood, W. F., & Monahan, J. B. (1992). Indole-2-carboxylates: novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites. Journal of medicinal chemistry, 35(6), 1127–1136.
- Lange, J. H., Kruse, C. G., van Stuivenberg, H. H., Ven, J. v. d., Herremans, A. H., Sippl, W., & Tautermann, C. S. (2004). Structure− activity relationships of a series of 5-substituted 1 H -indole-2-carboxamides as allosteric modulators of the cannabinoid CB 1 receptor. Journal of medicinal chemistry, 47(3), 627–643.
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- 3. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Methyl 7-fluoro-1H-indole-2-carboxylate
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of medicinal chemistry.[1][2] The indole ring system, a privileged structure in numerous biologically active compounds, is a frequent target for such modification.[1][3] Methyl 7-fluoro-1H-indole-2-carboxylate represents a key building block in this domain, where a precise understanding of its three-dimensional atomic arrangement is not merely academic but essential for rational drug design and structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of analytical methodologies for the definitive structural characterization of this compound. While a publicly deposited crystal structure for this specific isomer is not available as of this writing, we will leverage data from close structural analogs, such as Methyl 5-fluoro-1H-indole-2-carboxylate[4], to establish a robust analytical framework. Our focus will be on the gold-standard technique of single-crystal X-ray diffraction (SCXRD), contextualized by a comparison with complementary spectroscopic methods. We will explore not just the "how" but the critical "why" behind each experimental choice, providing a self-validating, field-proven approach for researchers.
Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)
For unambiguous determination of a molecule's solid-state structure, SCXRD is the ultimate arbiter.[5][6] It provides precise atomic coordinates, bond lengths, bond angles, and insights into intermolecular interactions like hydrogen bonding, which govern crystal packing. The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both skill and a systematic approach.
Experimental Protocol: A Validated Workflow
The following protocol outlines a comprehensive, self-validating workflow for the SCXRD analysis of a small molecule like this compound.
Step 1: Crystal Growth (The Art and Science) The prerequisite for any SCXRD experiment is a high-quality single crystal. This is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice.
-
Protocol:
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., ethyl acetate, methanol, acetonitrile, dichloromethane). An ideal solvent is one in which the compound is moderately soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.
-
Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this in a small, open vial. Place the small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the anti-solvent vapor into the saturated solution reduces the compound's solubility, promoting crystallization.
-
-
Causality & Expertise: The rate of crystallization is inversely proportional to the quality of the crystals. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals. The techniques above are designed to slow this process, giving molecules time to find their lowest energy state within a crystal lattice. For indole derivatives, which can form N-H···O hydrogen bonds, protic solvents or solvent mixtures can sometimes aid in forming well-ordered crystals.[4]
Step 2: Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is subjected to X-ray diffraction.
-
Protocol:
-
Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).
-
Cryo-cooling: Cool the crystal to a low temperature, typically 100 K, in a stream of cold nitrogen gas. This critical step minimizes atomic thermal vibrations, leading to sharper diffraction spots and reducing radiation damage.[7]
-
Diffractometer Setup: Place the mounted crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a modern detector (e.g., CCD or CMOS).[8]
-
Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam. A full dataset typically requires a rotation of at least 180°.[6] The exposure time per image is optimized to maximize the signal-to-noise ratio for high-angle reflections without overloading the detector with intense low-angle spots.[9]
-
Step 3: Structure Solution and Refinement This computational phase transforms the raw diffraction data into a final, validated 3D model.[10]
-
Protocol:
-
Data Processing: The collected images are processed to integrate the intensities of all diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a file containing the reflection indices (h,k,l) and their corresponding structure factor amplitudes (|F|²).
-
Structure Solution: The "phase problem" is solved using direct methods, a computational approach that uses statistical relationships between the reflection intensities to generate an initial electron density map.[11] For small molecules, this is highly effective.
-
Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using iterative cycles of least-squares minimization.[11][12] This process adjusts atomic coordinates and atomic displacement parameters (ADPs) to minimize the difference between the experimentally observed structure factors and those calculated from the model. Chemical restraints on bond lengths and angles are applied to ensure a chemically sensible model.
-
Validation: The final model's quality is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the experimental data.
-
Anticipated Structural Data
Based on the published structure of the closely related Methyl 5-fluoro-1H-indole-2-carboxylate[4], we can predict the likely crystallographic parameters for the 7-fluoro isomer. The primary difference will be the position of the fluorine atom and its influence on local geometry and intermolecular interactions.
| Parameter | Predicted Value for this compound | Justification / Comparison with 5-fluoro analog[4] |
| Crystal System | Monoclinic or Orthorhombic | Small organic molecules commonly crystallize in these systems. The 5-fluoro analog is monoclinic. |
| Space Group | P2₁/c or similar centrosymmetric group | A common space group for chiral molecules crystallizing as a racemate or for achiral molecules. The 5-fluoro analog crystallizes in P2₁/c. |
| Unit Cell (Å) | a ≈ 8-12, b ≈ 5-9, c ≈ 12-18, β ≈ 90-110° | Dimensions will be similar but not identical to the 5-fluoro analog due to different packing arrangements. |
| C-F Bond Length (Å) | ~1.35 Å | Consistent with a C(sp²)-F bond. |
| Key Interaction | N-H···O=C Hydrogen Bond | The indole N-H donor and the carboxylate carbonyl oxygen acceptor are highly likely to form strong hydrogen-bonded dimers, a common motif for this scaffold.[4] |
| Molecular Planarity | High | The indole ring system is inherently planar. The ester group may show a slight torsion, but the core will be flat. |
Part 2: Comparative & Complementary Analytical Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive analysis relies on a suite of techniques. Each provides a unique piece of the puzzle, and their combined data create a more complete picture of the molecule.
| Technique | Information Gained | Advantages | Disadvantages |
| SCXRD | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous, definitive structural data. | Requires high-quality single crystals; provides solid-state information only. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, electronic environment of nuclei. | Non-destructive, provides data on solution behavior, sensitive to subtle structural changes. | Provides time-averaged data; does not give precise bond lengths/angles. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amount, confirms molecular formula. | Provides no stereochemical or conformational information. |
| UV-Vis/Fluorescence | Electronic transitions, conjugation, photophysical properties. | Sensitive to electronic structure and environment. | Provides no direct structural information on atomic positions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would confirm the presence of all protons and their connectivity through coupling patterns. The indole N-H proton would appear as a broad singlet at high chemical shift (>10 ppm). The aromatic protons would show characteristic coupling patterns influenced by the fluorine atom.
-
¹³C NMR: Would identify all unique carbon atoms. The C-F bond would result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings would be observable on neighboring carbons.
-
¹⁹F NMR: A singlet would confirm the presence of a single fluorine environment. Its chemical shift would be indicative of its electronic environment on the aromatic ring.
-
Causality & Expertise: Unlike SCXRD, which captures a static solid-state conformation, NMR reveals the molecule's structure as it tumbles in solution. For relatively rigid molecules like this indole, the solution and solid-state structures are expected to be very similar. However, for more flexible molecules, NMR is crucial for understanding the biologically relevant solution-state conformation.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the identity of a newly synthesized compound. It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₈FNO₂). This validates that the correct atoms are present before more complex structural analysis is undertaken.
UV-Vis and Fluorescence Spectroscopy
Indole and its derivatives have characteristic UV absorption and fluorescence spectra arising from ¹La and ¹Lb electronic transitions.[13] The position of the fluorine substituent can subtly modulate these transitions. Comparing the spectra of the 7-fluoro isomer to other isomers (e.g., 5-fluoro, 6-fluoro) can provide insights into how substitution at different positions on the benzene ring affects the electronic structure of the indole chromophore.[14]
Part 3: An Integrated Analytical Strategy
In a professional drug development setting, no single technique is used in isolation. An efficient, self-validating workflow integrates these methods to build a complete data package for a new chemical entity.
The structural analysis of this compound is a paradigmatic example of modern chemical characterization. While spectroscopic techniques like NMR and Mass Spectrometry are indispensable for confirming chemical identity, connectivity, and solution-state behavior, they fall short of providing the absolute, high-resolution spatial arrangement of atoms. Single-crystal X-ray diffraction, when successful, remains the unequivocal gold standard for this purpose. It delivers a precise, three-dimensional blueprint of the molecule in the solid state, offering invaluable insights into the steric and electronic effects of fluorination that are critical for the advancement of drug discovery programs. By integrating these complementary techniques, researchers can build a comprehensive and irrefutable data package, ensuring the scientific integrity of their findings.
References
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- 2. guidechem.com [guidechem.com]
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- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
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- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. fiveable.me [fiveable.me]
- 12. Structure Refinement [phenix-online.org]
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- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Spectroscopic Guide to Methyl 7-fluoro-1H-indole-2-carboxylate and its Isomers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated indole scaffolds, in particular, represent a privileged class of heterocycles, with the fluorine atom often imparting desirable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth spectroscopic validation of the structure of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block in medicinal chemistry. Through a comparative analysis with its non-fluorinated parent compound and positional isomers, we will demonstrate how subtle changes in molecular structure are manifested in their respective spectral fingerprints. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.
The Critical Role of Spectroscopic Validation
The journey from a designed molecule to a potential therapeutic candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this validation process. They provide an unambiguous confirmation of the molecular structure, ensuring that the synthesized compound is indeed the intended one. In the context of fluorinated molecules, 19F NMR adds another layer of analytical precision, directly probing the chemical environment of the fluorine atom.
This guide will dissect the spectroscopic data of this compound and compare it against:
-
Methyl 1H-indole-2-carboxylate: The non-fluorinated analog, providing a baseline for understanding the electronic effects of the fluorine substituent.
-
Methyl 5-fluoro-1H-indole-2-carboxylate: A positional isomer, to illustrate how the location of the fluorine atom dramatically influences the spectral output.
-
Methyl 6-fluoro-1H-indole-2-carboxylate: Another positional isomer, further highlighting the nuanced effects of substituent placement.
Experimental Protocols
To ensure the reproducibility and integrity of the data presented, the following standardized protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Utilize proton-decoupled acquisition to obtain singlets for all carbon atoms. A sufficient relaxation delay should be used to ensure accurate integration of quaternary carbons.
-
¹⁹F NMR: Record spectra with an appropriate spectral width to encompass the expected chemical shift range for aromatic fluorine substituents.
-
Mass Spectrometry (MS)
-
Instrumentation: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Spectroscopic Data and Comparative Analysis
The following sections present a detailed comparison of the spectroscopic data for this compound and its selected analogs.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton in a molecule. The introduction of a fluorine atom, a highly electronegative element, induces significant changes in the chemical shifts and coupling patterns of nearby protons.
Caption: Molecular structures of the compared indole derivatives.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Proton | Methyl 1H-indole-2-carboxylate[1] | Methyl 5-fluoro-1H-indole-2-carboxylate[2] | This compound (Predicted) | Methyl 6-fluoro-1H-indole-2-carboxylate (Predicted) |
| NH | 11.91 (s) | 11.38 (br s) | ~9.0 (br s) | ~8.9 (br s) |
| H-3 | 7.18 (s) | 7.10 (s) | ~7.2 (d, J=~3 Hz) | ~7.1 (d, J=~3 Hz) |
| H-4 | 7.66 (d, J=7.8) | 7.44 (dd, J=8.7, 4.2) | ~7.6 (d, J=~8 Hz) | ~7.6 (dd, J=~9, 5 Hz) |
| H-5 | 7.09 (dd, J=7.8, 7.2) | - | ~7.0 (t, J=~8 Hz) | ~7.0 (ddd, J=~9, 9, 2 Hz) |
| H-6 | 7.27 (dd, J=7.2, 8.4) | 7.01 (dt) | ~6.9 (dd, J=~10, 8 Hz) | - |
| H-7 | 7.49 (d, J=8.4) | 7.25 (dd, J=9.3, 2.4) | - | ~7.2 (dd, J=~10, 2 Hz) |
| -OCH₃ | 3.88 (s) | 3.92 (s) | ~3.9 (s) | ~3.9 (s) |
Analysis:
-
Effect of Fluorine at C-7: In this compound, the fluorine atom is expected to exert a strong deshielding effect on the adjacent H-6 proton, shifting it downfield. Furthermore, a significant ³J(H,F) coupling of around 8-10 Hz is anticipated between H-6 and the fluorine at C-7. The H-5 proton would experience a smaller ⁴J(H,F) coupling.
-
Comparison with the 5-Fluoro Isomer: The ¹H NMR data for Methyl 5-fluoro-1H-indole-2-carboxylate clearly shows the influence of the fluorine at the 5-position.[2] H-4 and H-6 are split into doublets of doublets due to coupling with both the adjacent proton and the fluorine atom.
-
The Non-Fluorinated Analog: Methyl 1H-indole-2-carboxylate provides a clear reference spectrum, with the aromatic protons exhibiting predictable coupling patterns based on their positions on the benzene ring.[1]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighboring atoms. The C-F bond introduces a large one-bond coupling constant (¹J(C,F)) and smaller two- and three-bond couplings (²J(C,F) and ³J(C,F)), which are diagnostic for identifying the position of fluorination.
Caption: Logical workflow for NMR-based structure elucidation.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | Methyl 1H-indole-2-carboxylate[1] | This compound (Predicted) |
| C-2 | 127.2 | ~128 (d, ³J(C,F) ~4 Hz) |
| C-3 | 108.3 | ~107 |
| C-3a | 127.5 | ~128 (d, ²J(C,F) ~8 Hz) |
| C-4 | 122.5 | ~120 |
| C-5 | 120.7 | ~122 |
| C-6 | 125.1 | ~115 (d, ²J(C,F) ~4 Hz) |
| C-7 | 113.1 | ~148 (d, ¹J(C,F) ~245 Hz) |
| C-7a | 137.9 | ~125 (d, ²J(C,F) ~15 Hz) |
| C=O | 162.3 | ~162 |
| -OCH₃ | 52.2 | ~52 |
Analysis:
-
Direct C-F Coupling: The most striking feature in the predicted ¹³C NMR spectrum of this compound is the large one-bond coupling constant (¹J(C,F)) for C-7, expected to be in the range of 240-250 Hz. This immediately confirms the position of the fluorine atom.
-
Through-Bond Couplings: Smaller couplings to C-6 (²J(C,F)), C-7a (²J(C,F)), and C-2 (³J(C,F)) provide further structural confirmation.
-
Chemical Shift Trends: The C-7 carbon directly attached to the fluorine atom will be significantly shifted downfield compared to the non-fluorinated analog.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to determine its elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can offer clues about the molecule's structure.
Expected Data for this compound:
-
HRMS (ESI-TOF): Calculated for C₁₀H₉FNO₂ [M+H]⁺: 194.0612; Found: 194.06xx.
-
Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the methyl group from the ester (-15 Da) and the subsequent loss of carbon monoxide (-28 Da). The indole ring itself is generally stable under ESI conditions.
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range |
| N-H Stretch | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1700-1725 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-F Stretch | 1000-1400 |
The presence of a strong absorption band in the 1700-1725 cm⁻¹ region confirms the presence of the ester carbonyl group. The N-H stretch will appear as a sharp to moderately broad peak in the 3300-3500 cm⁻¹ range. The C-F stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.
Conclusion
The comprehensive spectroscopic analysis of this compound, when compared with its non-fluorinated and isomeric counterparts, provides an unambiguous validation of its structure. The characteristic chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, particularly the large one-bond C-F coupling, are diagnostic for the 7-fluoro substitution. The accurate mass measurement by HRMS confirms the elemental composition, and IR spectroscopy verifies the presence of the key functional groups. This guide serves as a valuable reference for scientists working with this important class of fluorinated heterocycles, enabling confident structural assignment and facilitating the advancement of drug discovery programs.
References
-
SpectraBase, Wiley-VCH GmbH. [Link]
-
Narayana, B.; et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o4050-o4051. [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
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El-Sayed, M. A.; et al. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 27(3), 993. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
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A Strategic Guide to the Identification and Comparison of Molecular Targets for Methyl 7-fluoro-1H-indole-2-carboxylate
For researchers, scientists, and professionals in drug development, the identification of a small molecule's molecular target is a critical step in understanding its mechanism of action and advancing it through the therapeutic pipeline. Methyl 7-fluoro-1H-indole-2-carboxylate belongs to the indole-2-carboxylate chemical family, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities. Derivatives of indole-2-carboxylate have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO)[1], as well as HIV-1 integrase[2][3][4]. Additionally, various indole derivatives have demonstrated potential as anticancer[5][6], antiviral[7], and anti-trypanosomal agents[8][9].
Despite the therapeutic potential of the broader class of indole-2-carboxylates, the specific molecular targets of this compound have not been definitively identified in publicly available literature. This guide, therefore, provides a comprehensive overview and comparison of modern experimental strategies to identify and validate the molecular targets of this promising compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Hypothesized Target Classes Based on Analog Data
Given the activities of structurally related indole-2-carboxylate derivatives, we can hypothesize that this compound may interact with one or more of the following protein classes:
-
Dioxygenases: Specifically, IDO1 and TDO, which are key enzymes in tryptophan metabolism and are targets in immunotherapy[1].
-
Viral Enzymes: HIV-1 integrase is a validated target for indole-2-carboxylic acid derivatives, which chelate magnesium ions in the active site[2][3][4]. Other viral proteins could also be potential targets.
-
Protein Kinases: Many indole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer[5].
-
Other Enzymes: The indole scaffold is versatile and can be accommodated by the active sites of a wide array of enzymes.
Experimental Strategies for Molecular Target Identification
The identification of a small molecule's direct binding partners within the proteome is a complex task. Below, we compare several powerful, unbiased, and robust methodologies.
Affinity-Based Proteomics
This classical approach relies on the specific interaction between the small molecule (ligand) and its protein target(s).
Principle: The small molecule of interest is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[10][11]
Experimental Protocol:
-
Synthesis of an Affinity Probe:
-
Immobilization:
-
The linker-modified compound is covalently attached to activated agarose or magnetic beads.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-immobilized beads.
-
Include a negative control, such as beads with no compound or with an inactive analog, to distinguish specific binders from non-specific ones.
-
-
Washing:
-
Thoroughly wash the beads to remove proteins that are not specifically bound to the compound.
-
-
Elution:
-
Elute the bound proteins using a competitive ligand, or by changing the pH or salt concentration.
-
-
Protein Identification:
-
The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).
-
Data Presentation:
| Parameter | Affinity Chromatography-Mass Spectrometry (AC-MS) |
| Requirement for Compound Modification | Yes, a linker is needed for immobilization. |
| Throughput | Low to medium. |
| Sensitivity | Can detect low-abundance targets. |
| Information Provided | Identifies potential direct binding partners. |
| Key Advantage | A well-established and robust method. |
| Key Limitation | The need to derivatize the small molecule can be challenging and may alter its binding properties.[11] |
Workflow Diagram:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Methods Based on Target Stability Changes
These methods exploit the phenomenon that the binding of a small molecule can alter the stability of its protein target.
Principle: CETSA is based on the principle that proteins become more resistant to thermal denaturation when they are bound to a ligand. By heating cell lysates or intact cells to various temperatures in the presence and absence of the compound, one can identify proteins that are stabilized by the compound.[12]
Experimental Protocol:
-
Treatment:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
-
Heating:
-
Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C).
-
-
Protein Extraction:
-
For intact cells, lyse the cells after heating and separate the soluble protein fraction from the precipitated proteins by centrifugation. For lysates, centrifugation is performed directly after heating.
-
-
Protein Quantification:
-
The amount of soluble protein at each temperature is quantified. This can be done for a specific protein of interest by Western blotting or for the entire proteome using mass spectrometry (MS-CETSA).[12]
-
-
Data Analysis:
-
A "melting curve" is generated for each protein, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates a direct interaction.
-
Data Presentation:
| Parameter | Cellular Thermal Shift Assay (CETSA) |
| Requirement for Compound Modification | No. |
| Throughput | Medium to high (with MS-CETSA). |
| Sensitivity | Can detect target engagement in a cellular context. |
| Information Provided | Identifies direct targets and can be used to assess target engagement in cells and tissues. |
| Key Advantage | Label-free and can be performed in intact cells, providing physiological relevance. |
| Key Limitation | Not all ligand binding events result in a significant change in thermal stability. |
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay.
Principle: DARTS is based on the observation that a protein bound to a small molecule is often more resistant to proteolysis. This method identifies protein targets by comparing the proteolytic digestion patterns of a protein mixture in the presence and absence of the compound.[10][11]
Experimental Protocol:
-
Treatment:
-
Incubate a cell lysate with this compound or a vehicle control.
-
-
Proteolysis:
-
Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for protein digestion.
-
-
Stop Digestion:
-
Stop the proteolytic reaction.
-
-
Analysis:
-
Analyze the protein digestion patterns by SDS-PAGE. Proteins that are protected from digestion by the compound will appear as more intense bands in the treated sample compared to the control.
-
-
Target Identification:
-
The protected protein bands can be excised from the gel and identified by mass spectrometry.
-
Data Presentation:
| Parameter | Drug Affinity Responsive Target Stability (DARTS) |
| Requirement for Compound Modification | No. |
| Throughput | Low to medium. |
| Sensitivity | Can identify targets without prior knowledge of their function. |
| Information Provided | Identifies proteins that are stabilized against proteolysis upon ligand binding. |
| Key Advantage | A relatively simple and cost-effective method that does not require compound modification. |
| Key Limitation | The choice of protease and digestion conditions can be critical and may require optimization. |
Workflow Diagram:
Caption: Workflow for Drug Affinity Responsive Target Stability.
Target Validation
Once a list of potential targets has been generated by one or more of the above methods, it is imperative to validate these interactions.
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct interaction between the compound and a purified recombinant target protein and to quantify the binding affinity.
-
Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or an activator.
-
Cell-Based Assays: The biological relevance of the target engagement should be confirmed in a cellular context. This could involve knocking down or overexpressing the target protein and observing the effect on the compound's cellular phenotype.
Conclusion
While the specific molecular targets of this compound remain to be elucidated, its promising chemical scaffold warrants a thorough investigation. This guide provides a comparative framework for the experimental strategies that can be employed for this purpose. A multi-pronged approach, combining an unbiased proteomics-based discovery method with rigorous biophysical and cell-based validation, will be the most effective path toward uncovering the mechanism of action of this and other novel small molecules. The choice of the initial target identification method will depend on factors such as the availability of a modified compound for affinity chromatography and the resources for large-scale proteomics.
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-959. [Link]
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Yuan, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020. [Link]
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Camilloni, C., & Vendruscolo, M. (2017). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 429(16), 2433-2444. [Link]
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Creative Biostructure. (n.d.). Small Molecule Drug Target Identification and Validation. BOC Sciences. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Current Protocols in Chemical Biology, 3(4), 185-204. [Link]
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Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27038-27055. [Link]
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Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1056-1064. [Link]
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Wang, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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De Rycker, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C10H8FNO2, 1 gram. CP Lab Safety. [Link]
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De Rycker, M., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]
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Wang, B., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 315-321. [Link]
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Singh, K., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(5), 1056-1067. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Profile of Fluorinated Indole Compounds
Introduction: The Strategic Imperative of Fluorination in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, the journey from a potent indole-based hit to a viable drug candidate is often fraught with pharmacokinetic (PK) challenges, including poor metabolic stability, low bioavailability, and undesirable distribution profiles. The strategic incorporation of fluorine has emerged as a powerful tool for medicinal chemists to meticulously sculpt the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules.[3][4][5]
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulations of a molecule's physicochemical characteristics.[6][7][8] By replacing a hydrogen atom, fluorine can block sites of metabolic attack, alter the acidity (pKa) of nearby functional groups to improve cell permeability, and modulate lipophilicity to enhance absorption and tissue penetration.[4][9][10] This guide provides an in-depth comparison of the PK profiles of fluorinated indole compounds, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.
Part 1: The Impact of Fluorination on Key Pharmacokinetic Parameters
The introduction of fluorine into an indole scaffold is not a speculative exercise but a rational design strategy to overcome specific ADME hurdles. The context of the substitution—its position on the indole ring or on a side chain—is critical and dictates the outcome.[5]
Absorption and Bioavailability
Oral bioavailability (F%) is a critical parameter, and it is profoundly influenced by a compound's solubility and permeability. Fluorination can dramatically improve this metric through several mechanisms:
-
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of nearby amines, a common feature in indole-based ligands.[4][11] A lower pKa reduces the degree of ionization at physiological pH, leading to a higher proportion of the neutral, more membrane-permeable species. This was demonstrated in a series of 5-HT1D receptor ligands, where fluorination of the piperidine side chain significantly reduced pKa, resulting in a "dramatic, beneficial influence on oral absorption."[11][12][13]
-
Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP/logD) is complex and context-dependent. While a single fluorine atom can increase lipophilicity, aiding passive diffusion across membranes, highly fluorinated groups like -CF3 can sometimes decrease it.[9][10] This allows for fine-tuning of the delicate balance between solubility and permeability required for optimal absorption.[9]
Distribution
Once absorbed, a drug's distribution to its target tissue is paramount. Fluorination can influence:
-
CNS Penetration: For neuro-active compounds, crossing the blood-brain barrier (BBB) is essential. The introduction of a para-trifluoromethyl group into fluoxetine, for example, increased lipophilicity and CNS penetration, allowing for effective target engagement.[3]
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its effect. While many indole compounds are highly protein-bound, fluorination can subtly alter these interactions.[14]
Metabolism
Perhaps the most celebrated role of fluorine in drug design is its ability to enhance metabolic stability.[4][5]
-
Blocking Metabolic "Soft Spots": The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] Placing fluorine at a known site of aromatic hydroxylation on the indole ring can effectively block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[3][9] For example, in the development of certain kinase inhibitors, fluorine substitution on an aryl ring was crucial for preventing oxidative hydroxylation and achieving once-daily dosing.[3]
-
Altering Metabolite Profiles: By blocking a primary metabolic route, fluorination can shift metabolism to other pathways. This necessitates a thorough characterization of the new metabolite profile to ensure no toxic or reactive metabolites are formed.[15][16]
Excretion
The rate and route of elimination (clearance) determine a drug's dosing interval. By improving metabolic stability, fluorination typically reduces hepatic clearance, leading to a longer half-life.[17] However, the overall effect on clearance must be empirically determined, as changes in other properties can also influence renal or biliary excretion.
Part 2: Experimental Workflows for PK Profile Assessment
A systematic, tiered approach is essential for characterizing the PK profile of novel fluorinated indole compounds. The following workflow outlines the key in vitro and in vivo assays.
Caption: Tiered experimental workflow for PK profiling.
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that the trustworthiness of PK data hinges on robust, self-validating protocols.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a first look at a compound's susceptibility to Phase I metabolism.
-
Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of fluorinated indole compounds.
-
Methodology:
-
Preparation: Thaw pooled HLM and an NADPH-regenerating system on ice. Prepare stock solutions of test compounds and positive controls (e.g., Verapamil, a high-clearance compound) in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final protein concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM). Acclimatize the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. This is T=0. Causality Note: Omitting NADPH in a parallel control incubation is critical to confirm that disappearance is due to NADPH-dependent enzymatic activity (i.e., CYPs) and not chemical instability.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
-
Protocol 2: Caco-2 Permeability Assay
This assay assesses a compound's potential for intestinal absorption and identifies whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Objective: To determine the apparent permeability coefficient (Papp) in both the absorptive (apical-to-basolateral, A-to-B) and secretory (basolateral-to-apical, B-to-A) directions.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Trustworthiness Note: This step is non-negotiable; it validates that the cell junctions are intact and that transport occurs primarily through the cells, not around them.
-
Transport Study:
-
A-to-B: Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
B-to-A: Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the compound concentration in the donor and receiver chambers using LC-MS/MS.
-
Data Analysis: Calculate the Papp value for each direction. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Part 4: Comparative Analysis of Fluorinated Indole Analogues
To illustrate the practical impact of fluorination, consider the hypothetical PK data for a parent indole compound and its fluorinated derivatives following oral administration in rats. This data is representative of trends observed in medicinal chemistry programs.[11][17][18][19]
| Compound | Substitution | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F% (Oral Bioavailability) |
| Parent-01 | None | 150 | 1.0 | 450 | 2.5 | 15% |
| F-Indole-02 | 5-Fluoro | 320 | 1.5 | 1800 | 6.0 | 45% |
| F-Indole-03 | 6-Fluoro | 290 | 1.5 | 1650 | 5.8 | 41% |
| CF3-Indole-04 | 5-Trifluoromethyl | 450 | 2.0 | 3500 | 8.2 | 65% |
-
Analysis of Parent-01: The non-fluorinated parent compound exhibits low oral bioavailability (15%), a short half-life (2.5 hr), and modest exposure (AUC 450). This profile suggests poor absorption and/or high first-pass metabolism.
-
Analysis of F-Indole-02 & 03: The simple addition of a single fluorine atom at the 5- or 6-position, common sites for CYP-mediated hydroxylation, leads to a dramatic improvement. The half-life more than doubles, and the overall exposure (AUC) and bioavailability (F%) increase by approximately 3-4 fold.[3][9] This is a classic example of metabolic shielding.
-
Analysis of CF3-Indole-04: The trifluoromethyl-substituted analogue shows the most robust PK profile. The -CF3 group provides a strong metabolic block while also significantly modulating physicochemical properties, leading to the highest bioavailability and longest half-life in the series.[3]
Caption: Fluorination blocks metabolic soft spots on the indole ring.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a validated and highly effective strategy for optimizing the pharmacokinetic profiles of indole-based drug candidates. By blocking metabolic liabilities and fine-tuning physicochemical properties like pKa and lipophilicity, fluorination directly translates to improved oral bioavailability, longer half-lives, and greater systemic exposure.[3][17][19] The case studies and experimental data clearly demonstrate that even subtle changes, such as the addition of a single fluorine atom, can rescue a promising compound from a poor PK fate.
As our understanding of fluorine's influence on molecular properties deepens and new synthetic methods become available, we can expect even more precise and predictable modulation of drug pharmacokinetics.[15] The continued application of these principles will be instrumental in developing the next generation of safe and effective indole-based therapeutics.
References
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- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neurop
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles.
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- Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers | Request PDF.
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A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of Methyl 7-fluoro-1H-indole-2-carboxylate Analogs
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the journey from a promising hit compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity—its ability to interact with the intended biological target while minimizing engagement with other proteins.[1] The promiscuity of small molecules, particularly kinase inhibitors, arises from the conserved nature of binding sites, such as the ATP pocket, across large protein families.[2][3] This cross-reactivity can lead to unforeseen off-target effects and toxicity, a primary cause of clinical trial failures.[4][5] Conversely, a well-characterized, multi-targeted profile can be strategically leveraged for polypharmacology to tackle complex diseases.[3]
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[6] Specifically, analogs of Methyl 7-fluoro-1H-indole-2-carboxylate represent a promising chemical space for the development of targeted therapies. The fluorine atom at the 7-position can significantly alter the molecule's electronic properties and binding interactions, offering a handle for optimizing both potency and selectivity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity and selectivity profiles of novel this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, grounded in authoritative scientific principles.
The Rationale of Analog Design: Probing the Chemical Space
The starting point for this investigation is the core scaffold: this compound. To explore the structure-activity relationship (SAR) and structure-selectivity relationship (SSR), a series of analogs are rationally designed. The objective is not merely to enhance potency but to sculpt a molecule that fits precisely into the target's binding site while being excluded from the binding sites of off-targets. This is achieved through established medicinal chemistry strategies like bioisosteric replacement and scaffold hopping, which involve modifying the core structure to improve drug-like properties and explore new chemical space.[7][8][9]
For this guide, we will consider a hypothetical series of analogs (A-D) designed to probe key interactions:
-
Analog A (Lead Compound): this compound
-
Analog B: Modification at the N1 position of the indole with a bulky group (e.g., cyclopropylmethyl) to test for steric hindrance in off-targets.
-
Analog C: Replacement of the methyl ester with a bioisosteric amide (e.g., N-cyclopropylamide) to introduce new hydrogen bonding opportunities and alter solubility.[6]
-
Analog D: Addition of a substituent at the 5-position (e.g., a morpholine ring) to exploit potential solvent-exposed regions and enhance selectivity.[10]
The central hypothesis is that these specific structural modifications will differentially impact binding affinity across a panel of kinases, allowing us to identify a candidate with an optimal selectivity profile.
Experimental Methodologies: A Multi-Pronged Approach to Profiling
A robust assessment of selectivity cannot rely on a single method. It requires a tiered and integrated approach, combining high-throughput screening, detailed biophysical characterization, and in-cell validation.
Workflow for Comprehensive Selectivity Profiling
The following diagram illustrates a logical workflow for assessing the selectivity of newly synthesized analogs.
Caption: Workflow for selectivity profiling of indole analogs.
High-Throughput Biochemical Profiling
The initial step involves screening the analogs against a large panel of purified kinases to obtain a broad overview of their cross-reactivity. This has become a standard practice in modern drug discovery.[10]
Protocol: Broad Kinase Panel Screen (Example using a competition binding assay)
-
Assay Principle: This assay measures the ability of a test compound to displace a known, high-affinity radiolabeled or fluorescent ligand from the ATP-binding site of a kinase. The signal is inversely proportional to the test compound's binding affinity.
-
Preparation:
-
Prepare stock solutions of test compounds (Analogs A-D) in 100% DMSO.
-
Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) covering a diverse section of the human kinome (>400 kinases).
-
-
Assay Execution:
-
In a multi-well plate, combine the kinase, the specific ligand, and the test compound at a fixed concentration (e.g., 1 µM).
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Quantify the amount of ligand bound to the kinase using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.
-
% Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) * 100
-
For compounds showing significant inhibition (>50%), perform dose-response experiments to determine the dissociation constant (Kd) or IC50 value.
-
Biophysical Characterization of Key Interactions
Analogs showing interesting profiles in the broad screen should be subjected to more detailed biophysical analysis to confirm direct binding and elucidate the thermodynamics and kinetics of the interaction.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and Kd) of the interaction.[11]
-
Instrumentation: Use a high-sensitivity ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Sample Preparation:
-
Dialyze the purified target and off-target proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare the compound solution in the final dialysis buffer. Degas all solutions.
-
-
Titration:
-
Fill the ITC sample cell with the protein solution (e.g., 20 µM).
-
Load the injection syringe with the compound solution (e.g., 200 µM).
-
Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This provides a deeper understanding of the forces driving selectivity.[11]
-
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) in addition to affinity (Kd).[12] A slow dissociation rate (low k_off) can lead to prolonged target engagement and is a key parameter to optimize.[13]
-
Instrumentation: Use an SPR instrument such as a Biacore (Cytiva) or Carterra.
-
Chip Preparation:
-
Immobilize the purified target and off-target proteins onto different flow cells of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Include a reference flow cell (mock-coupled) for background subtraction.
-
-
Binding Measurement:
-
Flow a series of concentrations of the test compound over the chip surface (association phase).
-
Replace the compound solution with buffer and monitor the dissociation of the compound (dissociation phase).
-
-
Data Analysis:
-
Generate sensorgrams (response units vs. time) for each concentration.
-
Globally fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and Kd (k_off/k_on).
-
Cellular Target Engagement and Selectivity
Confirming that a compound binds its intended target in the complex milieu of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, as it measures target engagement in a physiological context.[14]
Protocol: CETSA® Coupled with Mass Spectrometry (CETSA-MS)
-
Cell Treatment:
-
Culture relevant cells (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.
-
Treat the cells with the test compound or DMSO (vehicle control) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 65°C) for 3 minutes.
-
Cool the samples on ice immediately.
-
-
Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles) to release soluble proteins.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the soluble protein fraction.
-
Perform protein digestion (e.g., using trypsin).
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify thousands of proteins in each sample.
-
-
Data Analysis:
-
For each identified protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve."
-
A ligand-bound protein is stabilized and will exhibit a "thermal shift" to a higher melting temperature compared to the DMSO control.
-
This unbiased, proteome-wide approach can simultaneously confirm on-target engagement and identify unexpected off-targets.[14]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table to facilitate comparison across the analog series.
Table 1: Comparative Selectivity Profile of this compound Analogs
| Compound ID | Modification | Primary Target Kd (nM) (Kinase X) | Off-Target Kd (nM) (Kinase Y) | Off-Target Kd (nM) (Kinase Z) | Selectivity Score (S₁₀)¹ |
| Analog A | Parent Scaffold | 50 | 250 | 1,500 | 0.05 |
| Analog B | N1-cyclopropylmethyl | 75 | >10,000 | >10,000 | 0.01 |
| Analog C | C2-N-cyclopropylamide | 25 | 150 | 800 | 0.04 |
| Analog D | 5-morpholino | 40 | 5,000 | >10,000 | 0.02 |
¹Selectivity Score (S₁₀): A quantitative measure of promiscuity, calculated as the number of kinases inhibited >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpreting the Results: From Data to Insights
-
Analog A (Parent): Shows moderate potency against the primary target (Kinase X) but has significant off-target activity against Kinase Y, indicating a need for improved selectivity.
-
Analog B (N1-substitution): The addition of a bulky group at the N1 position dramatically reduces off-target activity against both Kinase Y and Z, albeit with a slight loss of primary target potency. This strongly suggests that the binding pockets of Kinase Y and Z have less steric tolerance in this region compared to Kinase X. This is a classic strategy for achieving narrow selectivity.[15]
-
Analog C (Ester-to-Amide): The bioisosteric replacement improves potency on the primary target, likely due to a new hydrogen bond interaction. However, it does not significantly improve the selectivity profile, suggesting the ester/amide moiety interacts with a conserved feature in all three kinases.
-
Analog D (5-position substitution): Adding the morpholino group maintains good primary target potency while significantly improving selectivity. This indicates the compound is likely extending into a less-conserved, solvent-exposed region of Kinase X that is absent or different in the off-targets.
Visualizing On-Target vs. Off-Target Effects
Understanding the potential biological consequences of cross-reactivity is crucial. The following diagram illustrates how an inhibitor designed for a specific kinase (Target Kinase) could inadvertently affect a parallel pathway through off-target inhibition.
Caption: On-target vs. off-target effects in signaling pathways.
Conclusion: An Integrated Strategy for Success
The comprehensive profiling of cross-reactivity and selectivity is not a perfunctory step but a cornerstone of rational drug design. This guide has outlined a multi-tiered strategy, moving from broad, high-throughput screening to detailed biophysical characterization and culminating in cellular validation. By integrating data from biochemical assays (kinase panels), biophysical techniques (ITC, SPR), and cell-based methods (CETSA-MS), researchers can build a holistic understanding of a compound's interaction profile.
The hypothetical case study of this compound analogs demonstrates that rational, iterative design guided by robust selectivity data can successfully identify compounds with superior profiles. Understanding the structural basis for both on-target potency and off-target avoidance is paramount for mitigating toxicity risks and ultimately developing safer, more effective medicines.
References
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X-ReactKIN: A Chemical Systems Biology Approach for Cross-Reactivity Profiling of the Human Kinome. National Institutes of Health. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
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Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology. [Link]
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Finding a better path to drug selectivity. Drug Discovery Today. [Link]
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Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
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Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]
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How to improve drug selectivity?. Patsnap Synapse. [Link]
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Special Issue: Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
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Revolution of Small Molecule Drug Discovery by Affinity Selection-Mass Spectrometry Technology. J-Stage. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
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Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
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Four ways to measure selectivity. ResearchGate. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
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Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
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Bioisosterism and Scaffold Hopping in Modern Nematicide Research. Journal of Agricultural and Food Chemistry. [Link]
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Revolution of Small Molecule Drug Discovery by Affinity Selection-Mass Spectrometry Technology. ResearchGate. [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-fluoro-1H-indole-2-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 7-fluoro-1H-indole-2-carboxylate (CAS No. 1158331-26-0). As a fluorinated indole derivative, this compound is integral to many research and drug development pipelines.[1][2] However, its structural characteristics necessitate a rigorous and compliant disposal protocol to ensure the safety of laboratory personnel and protect the environment. This document outlines the necessary procedures, from initial hazard assessment to final disposal, grounded in regulatory standards and best laboratory practices.
Hazard Identification and Risk Assessment
A complete toxicological profile for this compound is not fully established.[3] Therefore, a conservative approach, based on data from structurally analogous compounds, is essential for risk assessment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for handling such materials safely, including their disposal.[4][5][6]
Based on Safety Data Sheets (SDS) for similar fluorinated indoles and indole carboxylates, the primary hazards are presumed to be:
-
Specific Target Organ Toxicity – Single Exposure (Category 3), primarily affecting the respiratory system [3][7][8][9]
Summary of Potential Hazards and Incompatibilities
| Hazard Category | Description & Rationale | Primary Source(s) |
| Health Hazards | Causes skin, eye, and respiratory irritation. Assumed based on data for 5-Fluoro-1H-indole-2-carboxylic acid and Methyl 1H-indole-7-carboxylate. | [7][8][9] |
| Chemical Incompatibilities | Must be segregated from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions. | [3][7][9] |
| Hazardous Decomposition | Combustion may produce toxic gases, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Gaseous hydrogen fluoride (HF). The presence of fluorine necessitates caution. | [7] |
Due to these potential hazards, this compound must be managed as a hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [7][12]
Pre-Disposal: Safety and Handling
Before handling the waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in use. This aligns with the OSHA Laboratory Standard's mandate to minimize employee exposure.[5][13]
-
Engineering Controls : All transfers of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[14] The laboratory should be equipped with accessible eyewash stations and safety showers.[7]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles conforming to OSHA regulations (29 CFR 1910.133).[7]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.
-
Body Protection : A lab coat must be worn to prevent skin contact.[7]
-
Step-by-Step Waste Collection and Storage Protocol
Proper segregation and containment at the point of generation are the most critical steps in compliant chemical disposal.
Step 1: Select a Designated Waste Container Choose a container that is in good condition, free of leaks or cracks, and chemically compatible with the waste.[11][15] Glass bottles with secure, screw-top caps are often a suitable choice. The original reagent bottle, if in good condition, is an ideal secondary container for collecting compatible waste.[12] Never use food-grade containers (e.g., beverage bottles, jars) for hazardous waste.[10]
Step 2: Affix a "Hazardous Waste" Label As soon as the container is designated for waste, it must be labeled. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[15] Do not use chemical formulas or abbreviations.[15] Keep a running list of all constituents if it is a mixed waste stream.
Step 3: Segregate from Incompatible Materials Store the hazardous waste container away from the incompatible materials listed in the table above (strong oxidizers, acids, etc.).[12] This segregation is crucial to prevent violent reactions, fires, or the release of toxic gases.
Step 4: Store in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[11][12] The container must be kept within a secondary containment bin or tray to contain any potential leaks or spills.[15][16]
Step 5: Keep the Container Securely Closed The waste container must remain closed at all times except when actively adding waste.[10][15] This is a common regulatory violation and is critical for preventing the release of vapors and ensuring safety.[10]
Disposal of Contaminated Materials and Empty Containers
Contaminated Labware Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, sealed plastic bag or container. This container must also be labeled as "Hazardous Waste" with the chemical name and disposed of through your institution's chemical waste program.
Empty Reagent Containers An "empty" container that held a toxic chemical requires specific procedures to be rendered non-hazardous. The most prudent method is triple-rinsing.[15][16]
-
First Rinse : Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate : Pour the solvent rinsate into your designated hazardous waste container for this compound.
-
Repeat : Perform this rinsing procedure two more times. All rinsate must be collected as hazardous waste.[15][16]
-
Final Disposal : Once triple-rinsed, the container can be air-dried in a fume hood.[17] The label must be completely defaced or removed, and the cap should be taken off before disposing of the container in the regular laboratory glass waste or trash, as per institutional policy.[16][17]
The Disposal Pathway: From Your Lab to Final Treatment
The journey of hazardous waste is governed by the EPA's "cradle-to-grave" management system.[10] Once your waste container is full, you must contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. EHS personnel will then transport the waste to a central accumulation area before it is manifested and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the compliant disposal of chemical waste.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel : Notify all personnel in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Isolate and Ventilate : Ensure the chemical fume hood is operational. Close the lab door to contain any dust or vapors.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE (respirator may be required depending on spill size), including double gloves.
-
Contain and Clean : Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand). Sweep the material into a designated container. Do not add water.
-
Dispose of Cleanup Materials : All cleanup materials are considered hazardous waste and must be disposed of in a labeled, sealed container.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
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ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 7-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of Methyl 7-fluoro-1H-indole-2-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the success of your research. This document is structured to provide a deep, causal understanding of the recommended safety protocols, moving beyond a simple checklist to a self-validating system of safe chemical handling.
Hazard Analysis: Understanding the Risks of Fluorinated Indoles
This compound is a fluorinated indole derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a comprehensive hazard assessment can be constructed by examining structurally similar molecules and the general toxicological profile of fluorinated organic compounds.
Safety data for analogous compounds, such as 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro-, methyl ester, indicate that the primary hazards are associated with irritation.[1] The introduction of a fluorine atom can significantly alter the biological and toxicological properties of a molecule, often increasing its metabolic stability and lipophilicity, which can enhance its interaction with biological systems.[2][3][4] Therefore, a conservative approach to handling is warranted.
Anticipated Hazards:
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1]
-
Skin Irritation: Direct contact with the skin may cause irritation.[5]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[5]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been extensively studied.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks identified above. The following recommendations are based on a synthesis of information from safety data sheets of similar compounds and general chemical handling guidelines from authoritative sources such as the National Institute for Occupational Safety and Health (NIOSH).[6][7][8][9][10]
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes of solutions and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. For prolonged contact or handling of solutions, consider double-gloving. | Prevents direct skin contact, which can lead to irritation. Nitrile gloves offer good resistance to a range of chemicals commonly used in a laboratory setting. |
| Body Protection | A lab coat or other protective work clothing. An impervious apron may be necessary for larger quantities or when splashing is likely. | Minimizes skin exposure to the compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved N95 or higher-rated respirator is recommended. | Protects against the inhalation of airborne particles that can cause respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and preventing contamination. The following step-by-step guide provides a framework for the safe handling of this compound.
3.1. Preparation
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvents.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
3.2. Handling and Experimental Use
-
Weighing: Handle the solid material carefully to avoid generating dust. Use a balance inside a chemical fume hood or in a contained space with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
During Use: Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3.3. Post-Handling
-
Decontamination: Clean all equipment and work surfaces thoroughly after use.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.
Diagram: Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
-
Solid Waste: Collect unused solid material and any contaminated disposable items (e.g., weighing paper, gloves, bench paper) in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Container Management: Ensure waste containers are kept closed except when adding waste. Store waste in a designated, well-ventilated secondary containment area until it can be collected by a licensed professional waste disposal service.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
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National Institute for Occupational Safety and Health (NIOSH). PPE for Hazardous Materials Incidents: A Selection Guide. [Link]
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Teamster Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
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Capot Chemical. MSDS of 1H-Indole-2-carboxylic acid, 6-chloro-7-fluoro-, methyl ester. [Link]
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ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
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ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
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CP Lab Safety. This compound, 97% Purity, C10H8FNO2, 1 gram. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
